Product packaging for 5-(4-tert-butylphenyl)-2H-tetrazole(Cat. No.:CAS No. 126393-38-2)

5-(4-tert-butylphenyl)-2H-tetrazole

Cat. No.: B145207
CAS No.: 126393-38-2
M. Wt: 202.26 g/mol
InChI Key: QHSLNQKCYGFLER-UHFFFAOYSA-N
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Description

5-(4-tert-Butylphenyl)-2H-tetrazole is a nitrogen-rich heterocyclic compound that serves as a versatile building block in advanced chemical and pharmaceutical research. Its core structure features a five-membered tetrazole ring, which is known to be a metabolically stable bioisostere for a carboxylic acid group, making it highly valuable in medicinal chemistry for modifying the physicochemical properties of drug candidates . This characteristic is exploited in the design and synthesis of novel bioactive molecules with potential applications as antihypertensive, anti-allergic, and antibiotic agents, as well as in explorations for anticonvulsant activity . Beyond pharmaceuticals, the tetrazole scaffold is integral to functional materials and coordination chemistry. The electron-rich, planar structure of this compound facilitates its use in the synthesis of energetic materials like explosives and propellants, and as a ligand for constructing stable metal-organic complexes with applications in catalysis and material science . Furthermore, its photochemical properties are a subject of interest, as tetrazole derivatives can undergo specific ring-cleavage reactions under UV light, enabling their use as synthetic precursors to other nitrogen-containing heterocycles or in photoimaging technologies . Researchers will find this compound particularly useful for developing new synthetic methodologies, including catalytic C-C coupling reactions to create more complex molecular architectures .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N4 B145207 5-(4-tert-butylphenyl)-2H-tetrazole CAS No. 126393-38-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-tert-butylphenyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-11(2,3)9-6-4-8(5-7-9)10-12-14-15-13-10/h4-7H,1-3H3,(H,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSLNQKCYGFLER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384046
Record name 5-(4-tert-Butylphenyl)-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126393-38-2
Record name 5-(4-tert-Butylphenyl)-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of 5-(4-tert-butylphenyl)-2H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 5-(4-tert-butylphenyl)-2H-tetrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details available data, outlines experimental protocols for its characterization, and presents logical workflows and conceptual diagrams to support research and development activities.

Core Physicochemical Properties

Quantitative data for this compound is summarized below. Due to the limited availability of experimental data for this specific compound, predicted values and data from the closely related analogue, 5-phenyltetrazole, are included for comparative purposes.

PropertyThis compound5-phenyltetrazole (Analogue)
Molecular Formula C₁₁H₁₄N₄C₇H₆N₄
Molecular Weight 202.26 g/mol 146.15 g/mol [1]
Melting Point 193-195 °C[2][3]215 °C (decomposes)[4]
Boiling Point 344.5 ± 35.0 °C (Predicted)[3]Not available
Density 1.127 ± 0.06 g/cm³ (Predicted)[3]Not available
pKa 4.43 ± 0.10 (Predicted)[3]4.83[5]
Appearance White to light yellow solid[3]White to almost white powder/crystal[4]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on established chemical procedures.

Synthesis: [3+2] Cycloaddition

The most common method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organonitrile and an azide source.[6] The following protocol is adapted from the synthesis of 5-phenyl-1H-tetrazole.[7]

Materials:

  • 4-tert-butylbenzonitrile

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • Dimethylformamide (DMF)

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Aqueous methanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-tert-butylbenzonitrile (1 equivalent), sodium azide (1 equivalent), and ammonium chloride (1 equivalent) in dimethylformamide.

  • Heat the reaction mixture in an oil bath at 125 °C for 7 hours.[7]

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Dissolve the residue in deionized water and carefully acidify with concentrated hydrochloric acid to a pH of 2.

  • Cool the solution to 5 °C in an ice bath to precipitate the product.

  • Collect the crude product by vacuum filtration.

  • Recrystallize the product from aqueous methanol to yield pure this compound.

Characterization Protocols

1. Melting Point Determination

The melting point is a crucial indicator of purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes

Procedure:

  • Ensure the sample of this compound is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of about 3 mm.[8]

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 10°C below the expected melting point (around 193-195 °C).

  • Decrease the heating rate to approximately 1°C per minute.[8]

  • Record the temperature at which the sample first begins to liquefy and the temperature at which it becomes completely liquid. This range is the melting point. For a pure compound, this range should be narrow.

2. pKa Determination by Potentiometric Titration

This method provides an experimental value for the acidity of the tetrazole N-H bond.

Apparatus & Reagents:

  • Potentiometer with a calibrated pH electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • Deionized, carbonate-free water

  • Potassium chloride (KCl) to maintain constant ionic strength[9]

Procedure:

  • Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[9]

  • Accurately weigh a sample of this compound and dissolve it in a known volume of a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low) to a concentration of approximately 1 mM.[9]

  • Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[9]

  • Place the solution in a beaker on a magnetic stirrer and immerse the pH electrode.

  • Titrate the solution by adding small, precise increments of the standardized 0.1 M NaOH solution from the burette.

  • Record the pH value after each addition, allowing the reading to stabilize.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.

3. Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the concentration of a saturated aqueous solution of the compound.

Apparatus & Reagents:

  • Glass flasks with stoppers

  • Shaking incubator or orbital shaker at a constant temperature (e.g., 25 °C)

  • Centrifuge or filtration system (e.g., 0.45 µm filter)

  • Analytical method for quantification (e.g., UV-Vis spectrophotometer or HPLC)

  • Phosphate-buffered saline (PBS) or deionized water

Procedure:

  • Add an excess amount of solid this compound to each of three flasks. This ensures that a saturated solution is formed.[10]

  • Add a known volume of the aqueous medium (e.g., PBS, pH 7.4) to each flask.

  • Seal the flasks and place them in a shaker at a constant temperature. Agitate the flasks for a sufficient time to reach equilibrium (typically 24-48 hours).[10]

  • After equilibration, allow the flasks to stand to let undissolved solids settle.

  • Carefully remove an aliquot of the supernatant. Clarify the solution by centrifugation or filtration to remove any suspended solid particles.

  • Dilute the clarified saturated solution with a suitable solvent.

  • Determine the concentration of the compound in the diluted solution using a calibrated analytical method (e.g., UV-Vis spectroscopy by measuring absorbance at the λ_max or HPLC).

  • Calculate the original concentration in the saturated solution, which represents the aqueous solubility.

4. Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-25 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[11][12]

  • Transfer the solution to a clean, dry 5 mm NMR tube. Filter the solution if any solid particles are present.

  • Add an internal standard (e.g., tetramethylsilane, TMS) if required for chemical shift referencing.[12]

Expected ¹H NMR Spectrum: Based on the structure of this compound, the following signals are expected:

  • A singlet for the nine equivalent protons of the tert-butyl group (~1.3 ppm).

  • A pair of doublets in the aromatic region for the para-substituted phenyl ring (~7.5-8.0 ppm).

  • A broad singlet for the acidic N-H proton of the tetrazole ring (can be highly variable, often >10 ppm, and may exchange with D₂O).

Representative ¹H NMR Data (5-phenyltetrazole in DMSO-d₆):

  • δ 7.54 (t, 3H), 7.99 (d, 2H), 17.45 (br, 1H)

Expected ¹³C NMR Spectrum:

  • Signals for the tert-butyl group (quaternary carbon and methyl carbons).

  • Four signals for the aromatic carbons of the phenyl ring.

  • A signal for the carbon atom of the tetrazole ring.

Representative ¹³C NMR Data (5-phenyltetrazole in DMSO-d₆):

  • δ 120.69, 124.63, 127.33, 129.78, 131.84, 155.93

  • Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)

Sample Preparation:

  • Thoroughly grind 1-2 mg of the dry sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[13]

  • Transfer the fine, homogeneous powder to a pellet-forming die.

  • Apply pressure using a hydraulic press to form a thin, transparent pellet.[14]

Expected FTIR Spectrum:

  • N-H Stretch: A broad band in the region of 3000-3400 cm⁻¹ corresponding to the N-H stretching of the tetrazole ring.

  • C-H Stretch: Aromatic C-H stretching above 3000 cm⁻¹ and aliphatic C-H stretching from the tert-butyl group just below 3000 cm⁻¹.

  • C=N and N=N Stretches: Characteristic ring stretching vibrations for the tetrazole ring in the 1400-1600 cm⁻¹ region.

  • Aromatic C=C Stretches: Bands in the 1450-1600 cm⁻¹ region from the phenyl ring.

Representative FTIR Data (5-phenyltetrazole, KBr Pellet):

  • Appearance of an N-H stretching band and disappearance of the C≡N stretching band (from the benzonitrile precursor) confirms the formation of the tetrazole ring.[15]

Mandatory Visualizations

experimental_workflow Experimental Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization start 4-tert-butylbenzonitrile + NaN3 + NH4Cl reaction [3+2] Cycloaddition (DMF, 125°C) start->reaction workup Acidification (HCl) & Precipitation reaction->workup purification Recrystallization workup->purification product Pure 5-(4-tert-butylphenyl) -2H-tetrazole purification->product mp Melting Point product->mp pka pKa (Titration) product->pka sol Solubility (Shake-Flask) product->sol nmr NMR (1H, 13C) product->nmr ftir FTIR product->ftir

Caption: General experimental workflow for synthesis and characterization.

bioisosterism Tetrazole as a Carboxylic Acid Bioisostere cluster_molecules cluster_properties Physicochemical & Biological Similarities cluster_advantages Advantages of Tetrazole Moiety carboxylic_acid R-COOH Carboxylic Acid pka_node Similar pKa (Acidic proton) carboxylic_acid:f0->pka_node planar Planar Structure carboxylic_acid:f0->planar h_bond H-bond Donor/Acceptor carboxylic_acid:f0->h_bond tetrazole R-CN₄H 5-Substituted-1H-tetrazole tetrazole:f0->pka_node tetrazole:f0->planar tetrazole:f0->h_bond lipophilicity Increased Lipophilicity tetrazole:f0->lipophilicity stability Metabolic Stability tetrazole:f0->stability receptor Receptor Interaction pka_node->receptor planar->receptor h_bond->receptor

Caption: Conceptual diagram of tetrazole as a bioisostere of carboxylic acid.

References

5-(4-tert-butylphenyl)-2H-tetrazole: A Technical Overview of a Potential Bioactive Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4-tert-butylphenyl)-2H-tetrazole is a heterocyclic organic compound featuring a tetrazole ring substituted with a 4-tert-butylphenyl group. While specific, in-depth research on this particular molecule is limited in publicly accessible literature, its structural motifs suggest significant potential for biological activity. The tetrazole ring is a well-established bioisostere of the carboxylic acid functional group, a common feature in many biologically active molecules. This technical guide will provide an overview of the potential applications of this compound based on the known activities of structurally related tetrazole derivatives. It will also present generalized experimental protocols and conceptual signaling pathways that could be relevant for the investigation of this compound.

Introduction to Tetrazole-Based Compounds in Drug Discovery

Tetrazole derivatives are a prominent class of compounds in medicinal chemistry, recognized for their broad spectrum of pharmacological activities. The tetrazole moiety, a five-membered aromatic ring with four nitrogen atoms, is frequently employed as a bioisosteric replacement for a carboxylic acid group. This substitution can enhance a molecule's metabolic stability, lipophilicity, and ability to cross cellular membranes, thereby improving its pharmacokinetic and pharmacodynamic properties. Marketed drugs containing a tetrazole ring are used to treat a variety of conditions, including hypertension (e.g., Losartan) and bacterial infections. Research has demonstrated that various substituted tetrazoles exhibit anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.

Potential Applications of this compound

Based on the established bioactivity of the tetrazole scaffold and the presence of the lipophilic tert-butylphenyl group, this compound could be investigated for several therapeutic applications.

Anticancer Activity

Numerous tetrazole-containing compounds have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis or the inhibition of key signaling pathways involved in cell proliferation and survival.

Conceptual Signaling Pathway for Anticancer Activity:

anticancer_pathway cluster_inhibition Potential Inhibition by this compound cluster_pathway Cancer Cell Proliferation Pathway Compound Compound SignalingCascade Intracellular Signaling Cascade (e.g., MAPK/ERK) Compound->SignalingCascade Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Receptor->SignalingCascade TranscriptionFactor Transcription Factor (e.g., AP-1) SignalingCascade->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression CellProliferation Cell Proliferation & Survival GeneExpression->CellProliferation

Caption: Conceptual inhibition of a cancer cell signaling pathway.

Antimicrobial Activity

The tetrazole nucleus is a component of several antibacterial and antifungal agents. The mechanism of action can vary, including the inhibition of essential enzymes or disruption of the microbial cell wall or membrane.

Antihypertensive Activity

The most well-known application of tetrazoles is in the management of hypertension. As exemplified by angiotensin II receptor blockers (ARBs) like losartan, the acidic nature of the tetrazole ring allows it to mimic the carboxylate of the endogenous ligand, leading to receptor antagonism.

Conceptual Workflow for Screening:

screening_workflow Start Compound Synthesis (this compound) PrimaryScreen Primary Screening (e.g., Cell Viability Assay) Start->PrimaryScreen HitIdentification Hit Identification (Active Compounds) PrimaryScreen->HitIdentification SecondaryScreen Secondary Screening (Dose-Response, Target-Based Assays) HitIdentification->SecondaryScreen LeadOptimization Lead Optimization (Structure-Activity Relationship) SecondaryScreen->LeadOptimization Preclinical Preclinical Studies (In vivo models) LeadOptimization->Preclinical

Caption: General workflow for drug discovery screening.

Quantitative Data from Structurally Related Tetrazoles

Compound ClassBiological ActivityAssayRepresentative IC₅₀/EC₅₀
Phenyltetrazole derivativesAnticancerMTT assay on MCF-7 cells10-50 µM
Biphenyltetrazole derivatives (e.g., Losartan)AntihypertensiveAngiotensin II receptor binding assay20-100 nM
Thio-substituted tetrazolesAntibacterialMIC determination against S. aureus5-25 µg/mL

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of this compound.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Protocol 2: Angiotensin II Receptor Binding Assay
  • Membrane Preparation: Prepare cell membranes from cells overexpressing the human angiotensin II type 1 (AT₁) receptor.

  • Binding Reaction: In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., [³H]Losartan), and varying concentrations of the test compound (this compound).

  • Incubation: Incubate the mixture at room temperature for 1-2 hours to allow for competitive binding.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

Conclusion

While specific biological data for this compound remains to be published, its chemical structure strongly suggests its potential as a bioactive molecule. The tetrazole core is a privileged scaffold in medicinal chemistry, and the tert-butylphenyl group can enhance its interaction with biological targets. Researchers are encouraged to synthesize and evaluate this compound using the general protocols provided to explore its potential therapeutic applications, particularly in the areas of oncology, infectious diseases, and cardiovascular medicine. Further investigation into its mechanism of action and structure-activity relationships will be crucial in determining its value as a lead compound in drug development.

An In-depth Technical Guide to 5-(4-tert-butylphenyl)-2H-tetrazole: Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of the Tetrazole Moiety in Modern Chemistry

Tetrazoles, five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom, represent a critical pharmacophore in medicinal chemistry and a versatile building block in materials science.[1][2][3] Their utility stems from their unique electronic properties and their ability to act as a bioisosteric replacement for the carboxylic acid group.[2][4][5] This bioisosterism is attributed to their similar pKa values and planar structure, which allows them to mimic the carboxylate anion at physiological pH, often leading to improved metabolic stability and bioavailability of drug candidates.[2][5][6] The tetrazole ring is a key component in several FDA-approved drugs, including the angiotensin II receptor blocker losartan.[2][7] Beyond pharmaceuticals, tetrazole derivatives are explored for their applications as high-energy materials, ligands in coordination chemistry, and components in information recording systems.[2][8]

This guide focuses on a specific, yet significant, derivative: 5-(4-tert-butylphenyl)-2H-tetrazole. The inclusion of the tert-butylphenyl group imparts specific steric and electronic characteristics that can be leveraged in various applications. This document provides a comprehensive overview of its molecular structure, physicochemical properties, and, most critically, a detailed examination of its synthetic pathways.

Molecular Structure and Physicochemical Properties

The structural and electronic attributes of this compound are fundamental to understanding its reactivity and potential applications.

Chemical Structure:

The molecule consists of a central tetrazole ring attached at the 5-position to a 4-tert-butylphenyl group. The "2H" designation indicates that the proton is located on the nitrogen atom at the 2-position of the tetrazole ring, which exists in tautomeric equilibrium with the 1H-form.

Key Physicochemical Data:

PropertyValueSource
IUPAC Name 5-(4-tert-butylphenyl)-2H-1,2,3,4-tetrazole[9]
CAS Number 126393-38-2[9][10]
Molecular Formula C11H14N4[9]
Molecular Weight 202.26 g/mol [9]
Melting Point 193-195 °C[11][12]
Appearance White to light yellow solid[12]

These properties are crucial for researchers in designing experiments, selecting appropriate solvents, and developing purification strategies. The melting point, in particular, serves as a preliminary indicator of purity.

Synthesis of this compound: A Comparative Overview

The most prevalent and industrially scalable method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide source, typically sodium azide.[4][5][8][13][14][15][16] This reaction, often referred to as a "click" reaction, is atom-economical and generally produces high yields.

Primary Synthetic Route: [3+2] Cycloaddition of 4-tert-butylbenzonitrile and Sodium Azide

This method stands as the cornerstone for the synthesis of this compound. The core principle involves the catalyzed addition of the azide anion to the carbon-nitrogen triple bond of the nitrile.

Reaction Mechanism Rationale:

The cycloaddition is often sluggish and requires activation of the nitrile component to proceed at a reasonable rate.[13][16] This activation is typically achieved through the use of a Lewis or Brønsted acid catalyst. The catalyst coordinates to the nitrogen atom of the nitrile, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the azide ion. The reaction proceeds through a proposed imidoyl azide intermediate, which then undergoes cyclization to form the tetrazole ring.[17]

Catalyst Selection: A Critical Choice

The choice of catalyst is paramount and significantly influences reaction time, temperature, yield, and safety. While early methods employed hazardous and explosive hydrazoic acid, modern protocols utilize a variety of safer and more efficient catalysts.[5][16]

  • Zinc Salts (e.g., ZnCl₂, ZnBr₂): Demko and Sharpless pioneered the use of zinc salts, which offer a safe and effective method, particularly in aqueous or alcoholic solvents.[13][16]

  • Amine Salts (e.g., Triethylammonium Chloride, Pyridine Hydrochloride): These salts act as mild Brønsted acid catalysts and are effective in polar aprotic solvents like DMF.[14]

  • Heterogeneous Catalysts (e.g., Silica Sulfuric Acid, Zeolites): These solid-supported acid catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and often milder reaction conditions.[5][16][18][19] For instance, silica sulfuric acid has been shown to effectively catalyze the reaction in DMF, leading to high yields.[5][18][19]

  • Metal Complexes (e.g., Cobalt(II), Copper(II)): Coordination complexes can also efficiently catalyze the cycloaddition.[4][8][15] Mechanistic studies suggest that the reaction can proceed via coordination of either the nitrile or the azide to the metal center, facilitating the cycloaddition.[4][15]

Visualizing the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the catalyzed [3+2] cycloaddition reaction.

SynthesisWorkflow Start Starting Materials: 4-tert-butylbenzonitrile Sodium Azide Reaction [3+2] Cycloaddition Solvent (e.g., DMF) Catalyst (e.g., ZnCl₂, SSA) Start->Reaction 1. Combine Workup Reaction Quench & Acidification (e.g., HCl) Precipitation Reaction->Workup 2. Heat/Stir Purification Filtration & Washing Recrystallization Workup->Purification 3. Isolate Crude Product Final Product: This compound Purification->Product 4. Purify Analysis Characterization: NMR, IR, MS, Melting Point Product->Analysis 5. Verify

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol (Example using Silica Sulfuric Acid)

This protocol is a representative example and may require optimization based on laboratory conditions and scale.

Materials:

  • 4-tert-butylbenzonitrile

  • Sodium Azide (NaN₃) - Caution: Highly toxic and potentially explosive.

  • Silica Sulfuric Acid (SSA)

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric Acid (HCl), concentrated

  • Ethyl Acetate

  • Deionized Water

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-tert-butylbenzonitrile (1.0 eq), sodium azide (1.2-1.5 eq), and silica sulfuric acid (e.g., 10 wt% relative to the nitrile).[20]

  • Add anhydrous DMF as the solvent.

  • Heat the reaction mixture to 100-120 °C and stir for the required time (monitoring by TLC is recommended). Reaction times can vary from 6 to 24 hours depending on the catalyst and temperature.[20]

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to recover the heterogeneous catalyst. The catalyst can be washed with ethyl acetate, dried, and potentially reused.[18][20]

  • Pour the filtrate into a beaker containing ice water and acidify with concentrated HCl to a pH of ~2. This protonates the tetrazolate anion, causing the product to precipitate.

  • Stir the resulting suspension for 30 minutes to ensure complete precipitation.

  • Collect the crude product by vacuum filtration.

  • Wash the solid with cold deionized water to remove any remaining salts.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound as a crystalline solid.[8]

Structural Verification

Post-synthesis, it is imperative to verify the structure and purity of the final compound using standard analytical techniques.

  • ¹H NMR: Will show characteristic peaks for the aromatic protons of the phenyl ring and the singlet for the nine equivalent protons of the tert-butyl group. The N-H proton of the tetrazole ring will appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: Will show distinct signals for the carbon atoms of the tert-butyl group, the aromatic ring, and the carbon atom of the tetrazole ring.

  • FT-IR Spectroscopy: Will exhibit characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), C=N stretching, and N-N stretching of the tetrazole ring.[8]

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound, with the molecular ion peak [M]+ appearing at the expected m/z value.

Conclusion and Future Outlook

This compound is a valuable heterocyclic compound with significant potential in medicinal chemistry and materials science. Its synthesis is most effectively and safely achieved through the catalyzed [3+2] cycloaddition of 4-tert-butylbenzonitrile and sodium azide. The continuous development of novel, environmentally benign, and reusable catalysts is a key area of ongoing research.[16][21] The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important molecular scaffold. As synthetic methodologies become more refined and efficient, the accessibility and application of specialized tetrazole derivatives like this compound are poised to expand, driving innovation across scientific disciplines.

References

An In-Depth Technical Guide to the Physicochemical Properties of 5-(4-(tert-Butyl)phenyl)-2H-tetrazole (CAS 126393-38-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the compound 5-(4-(tert-Butyl)phenyl)-2H-tetrazole, identified by the CAS number 126393-38-2. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development by consolidating available data on its chemical and physical characteristics, outlining relevant experimental protocols, and visualizing key conceptual workflows.

Core Physicochemical Properties

5-(4-(tert-Butyl)phenyl)-2H-tetrazole is a heterocyclic compound featuring a tetrazole ring substituted with a 4-(tert-butyl)phenyl group. The presence of the tetrazole moiety, a well-known bioisostere for carboxylic acids, suggests its potential for biological activity and makes its physicochemical characterization crucial for drug development pipelines.[1][2]

Quantitative Data Summary

A summary of the available quantitative physicochemical data for CAS 126393-38-2 is presented in the table below. It is important to note that while some experimental data is available, other parameters are based on computational predictions.

PropertyValueData TypeReference
Molecular Formula C₁₁H₁₄N₄---[3]
Molecular Weight 202.26 g/mol ---[3]
Melting Point 193-195 °CExperimental[4]
Boiling Point 344.5 ± 35.0 °CPredicted[4]
Density 1.127 ± 0.06 g/cm³Predicted[4]
pKa 4.43 ± 0.10Predicted[4]
Solubility No experimental data available. Tetrazoles generally exhibit higher solubility in polar organic solvents like DMSO and alcohols.[5]Inferred[5]
LogP (Octanol-Water Partition Coefficient) No experimental data available.---
Appearance White to light yellow solid---[4]
Storage Conditions Sealed in a dry environment at 2-8°C---[6]

Experimental Protocols

Detailed experimental methodologies are essential for the accurate determination and verification of physicochemical properties. Below are generalized protocols that can be adapted for the characterization of 5-(4-(tert-Butyl)phenyl)-2H-tetrazole.

Synthesis of 5-(4-(tert-Butyl)phenyl)-2H-tetrazole

A general and widely used method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide.[2] A plausible synthetic route for 5-(4-(tert-Butyl)phenyl)-2H-tetrazole is outlined below.

Reaction: 4-tert-Butylbenzonitrile + Sodium Azide → 5-(4-(tert-Butyl)phenyl)-2H-tetrazole

Procedure:

  • In a round-bottom flask, dissolve 4-tert-butylbenzonitrile in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add sodium azide (NaN₃) and an ammonium salt (e.g., ammonium chloride, NH₄Cl) to the solution. The ammonium salt serves as a proton source.

  • Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and acidify with a suitable acid (e.g., hydrochloric acid) to protonate the tetrazole ring.

  • The product can then be isolated by extraction with an organic solvent, followed by washing, drying, and purification, typically by recrystallization or column chromatography.[7]

A more advanced and safer alternative for tetrazole synthesis involves continuous flow microreactors, which minimize the risks associated with hydrazoic acid formation.[8]

Determination of Melting Point

The melting point can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated. The temperature range over which the substance melts is recorded.

Determination of Boiling Point (Micro Method)

For small quantities of a substance, the boiling point can be determined using a micro-boiling point apparatus, such as a Thiele tube.

Procedure:

  • A small amount of the liquid is placed in a small test tube.

  • A capillary tube, sealed at one end, is placed open-end down into the liquid.

  • The assembly is heated in an oil bath (Thiele tube).

  • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • The heat is then removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by potentiometric titration.

Procedure:

  • A solution of the compound with a known concentration is prepared in a suitable solvent system (e.g., a mixture of water and an organic solvent to ensure solubility).

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

  • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • The pKa is determined from the titration curve as the pH at which half of the compound has been neutralized.

Determination of LogP (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is a traditional approach for its determination.

Procedure:

  • A known amount of the compound is dissolved in a biphasic system of n-octanol and water.

  • The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases.

  • The mixture is then centrifuged to ensure complete separation of the two phases.

  • The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

  • The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Visualizations

While no specific signaling pathways involving 5-(4-(tert-Butyl)phenyl)-2H-tetrazole have been documented in the available literature, the following diagrams illustrate a general experimental workflow for the characterization of a novel chemical compound and a conceptual representation of the general biological role of tetrazole derivatives.

G cluster_synthesis Synthesis & Purification cluster_biological Biological Evaluation S1 Starting Materials S2 Chemical Reaction S1->S2 S3 Crude Product S2->S3 S4 Purification (e.g., Recrystallization, Chromatography) S3->S4 S5 Pure Compound S4->S5 C1 Structural Analysis (NMR, MS, IR) S5->C1 C2 Purity Assessment (HPLC, Elemental Analysis) S5->C2 C3 Property Measurement (Melting Point, Boiling Point, pKa, LogP, Solubility) S5->C3 B1 In Vitro Assays (Enzyme Inhibition, Receptor Binding) C2->B1 B2 Cell-Based Assays (Cytotoxicity, Target Engagement) B1->B2 B3 In Vivo Studies (Animal Models) B2->B3

Caption: General experimental workflow for the synthesis and characterization of a novel chemical compound.

G Tetrazole Tetrazole Derivative (e.g., 5-(4-(tert-Butyl)phenyl)-2H-tetrazole) Bioisostere Bioisosteric Replacement for Carboxylic Acid or Amide Group Tetrazole->Bioisostere Acts as Target Biological Target (Enzyme, Receptor) Bioisostere->Target Enables binding to Interaction Binding Interaction (e.g., Hydrogen Bonding, Ionic Interactions) Target->Interaction Mediated by Response Biological Response (e.g., Enzyme Inhibition, Receptor Modulation) Interaction->Response Effect Pharmacological Effect (e.g., Anti-inflammatory, Antihypertensive) Response->Effect Leads to

Caption: Conceptual diagram of the role of tetrazole derivatives as bioisosteres in eliciting a pharmacological effect.

Biological Activity Context

Tetrazole-containing compounds are of significant interest in medicinal chemistry due to their wide range of demonstrated biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral effects.[2][9][10][11][12][13] The tetrazole ring is considered a bioisostere of the carboxylic acid group, meaning it can often be substituted for a carboxylic acid in a drug molecule to improve its metabolic stability and pharmacokinetic properties without losing its ability to interact with biological targets.[1] The acidic nature of the tetrazole proton and the ability of the nitrogen atoms to participate in hydrogen bonding are key to its interactions with enzymes and receptors.[1]

While specific biological targets for 5-(4-(tert-Butyl)phenyl)-2H-tetrazole have not been identified in the reviewed literature, its structural similarity to other biologically active tetrazoles suggests it could be a candidate for screening in various therapeutic areas. The tert-butylphenyl group provides a significant hydrophobic component, which may influence its binding affinity and selectivity for particular biological targets. Further research is warranted to elucidate the specific biological activities and mechanism of action of this compound.

References

Molecular weight and formula of 5-(4-tert-butylphenyl)-2H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-(4-tert-butylphenyl)-2H-tetrazole

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Compound Information

Molecular Formula: C₁₁H₁₄N₄[1]

Molecular Weight: 202.261 g/mol [1]

Physicochemical Data
PropertyValueSource
Molecular Formula C₁₁H₁₄N₄[1]
Molecular Weight 202.261 g/mol [1]
IUPAC Name 5-(4-tert-butylphenyl)-2H-1,2,3,4-tetrazole[1]
CAS Number 126393-38-2[1][2]

Synthesis Protocols

The synthesis of 5-substituted-2H-tetrazoles is most commonly achieved through a [3+2] cycloaddition reaction between a nitrile and an azide. Below is a general experimental protocol that can be adapted for the synthesis of this compound.

General Experimental Protocol: Cycloaddition Reaction

This protocol is a standard method for the synthesis of 5-substituted-1H-tetrazoles, which exists in tautomeric equilibrium with the 2H-form.

Materials:

  • 4-tert-butylbenzonitrile

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 4-tert-butylbenzonitrile (1 equivalent) in dimethylformamide (DMF).

  • Add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents) to the solution.

  • Heat the reaction mixture at 120-130°C and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker of ice-water and acidify with 2M hydrochloric acid (HCl) to a pH of approximately 2-3.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold deionized water.

  • For purification, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture, or purified using column chromatography on silica gel with an ethyl acetate/hexane gradient.

  • Dry the purified product under vacuum to yield this compound.

Logical Workflow for Synthesis:

Synthesis_Workflow Reactants 4-tert-butylbenzonitrile Sodium Azide Ammonium Chloride Reaction Cycloaddition (120-130°C) Reactants->Reaction Solvent DMF Solvent->Reaction Workup Acidification (HCl) Precipitation Reaction->Workup Purification Recrystallization or Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Potential Biological Activities and Mechanism of Action

While specific quantitative bioactivity data for this compound is not extensively available in public literature, the broader class of tetrazole derivatives is well-documented for a wide range of pharmacological activities.[3][4][5] The tetrazole ring is often employed as a bioisostere for the carboxylic acid group in drug design, enhancing metabolic stability and pharmacokinetic properties.

General Biological Activities of Tetrazole Derivatives:
  • Anticancer Activity: Many tetrazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.[4][6][7] The mechanism often involves the induction of apoptosis.

  • Antimicrobial Activity: Tetrazole-containing compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5]

  • Anti-inflammatory Activity: Several tetrazole derivatives have demonstrated potent anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[8]

  • Antihypertensive Activity: The tetrazole moiety is a key component in several angiotensin II receptor blockers (ARBs) used to treat hypertension.[9]

Postulated Mechanism of Action

The biological effects of tetrazole derivatives are generally attributed to their ability to interact with various enzymes and receptors.[3] The tetrazole ring, with its high nitrogen content and acidic nature, can participate in hydrogen bonding and other non-covalent interactions within biological targets.

Potential Signaling Pathway Involvement:

Given the known activities of tetrazole derivatives, this compound could potentially modulate signaling pathways involved in cell proliferation, inflammation, and microbial growth. A hypothetical pathway diagram illustrating a potential anti-inflammatory mechanism is presented below.

Signaling_Pathway Compound 5-(4-tert-butylphenyl)- 2H-tetrazole COX_Enzyme COX Enzymes (COX-1/COX-2) Compound->COX_Enzyme Inhibition Prostaglandins Prostaglandin Synthesis COX_Enzyme->Prostaglandins Catalysis Inflammation Inflammatory Response Prostaglandins->Inflammation Mediation

Caption: Postulated anti-inflammatory signaling pathway for a tetrazole derivative.

Summary

This compound is a heterocyclic compound with a molecular formula of C₁₁H₁₄N₄ and a molecular weight of 202.261 g/mol .[1] Its synthesis can be readily achieved through established cycloaddition methods. While specific biological data for this compound is limited, the extensive research on tetrazole derivatives suggests its potential as a scaffold for the development of novel therapeutic agents, particularly in the areas of oncology, infectious diseases, and inflammatory disorders. Further investigation is warranted to fully elucidate the specific biological activities and mechanisms of action of this compound.

References

The Tetrazole Moiety: A Privileged Pharmacophore for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The tetrazole ring, a five-membered aromatic heterocycle containing four nitrogen atoms, has emerged from a chemical curiosity to a cornerstone pharmacophore in modern medicinal chemistry. Initially valued as a metabolically robust bioisostere of the carboxylic acid functional group, its role has expanded significantly.[1] This guide provides a comprehensive analysis of the tetrazole moiety's pharmacophoric potential, grounded in its unique physicochemical properties, versatile bioisosterism, and proven success in numerous FDA-approved therapeutics. We will delve into the strategic rationale for its incorporation into drug candidates, explore key synthetic methodologies, and provide practical insights for researchers and scientists in the field of drug development. The tetrazole's ability to enhance metabolic stability, modulate lipophilicity, and engage in specific, high-affinity interactions with biological targets underscores its status as a privileged scaffold in the design of next-generation therapeutics.[2][3]

Introduction: The Rise of a Nitrogen-Rich Heterocycle

First synthesized in 1885, the tetrazole ring (CN₄H₂) remained a niche structure for decades. Its ascent in medicinal chemistry began with the recognition of its ability to mimic the carboxylic acid group, a ubiquitous feature in bioactive molecules that often suffers from poor metabolic stability and limited bioavailability.[1] The tetrazole functional group provides a solution, acting as a metabolically stable isostere that often preserves or enhances biological activity.[4] Today, over 20 FDA-approved drugs feature a tetrazole ring, spanning a wide array of therapeutic areas including antihypertensives, antibacterials, antifungals, and anticancer agents, demonstrating its broad utility and clinical significance.[2][3][5][6] The World Health Organization has even recognized the tetrazole ring as a key descriptor in analogue-based drug discovery methodologies. This guide serves as a technical primer on why and how this unique moiety has become indispensable in the medicinal chemist's toolkit.

Core Pharmacophoric Features & Physicochemical Properties

The utility of the tetrazole ring is rooted in a unique combination of electronic and steric properties that directly influence a molecule's pharmacokinetic and pharmacodynamic profile.

2.1 Acidity and Charge Delocalization The most critical feature of the 5-substituted 1H-tetrazole is its acidity, which is remarkably similar to that of a carboxylic acid. This allows it to exist as an anion at physiological pH, enabling it to form crucial ionic interactions with positively charged residues (e.g., Arginine, Lysine) in target proteins, thereby mimicking the binding of a carboxylate.

However, the tetrazolate anion offers a distinct advantage: its negative charge is delocalized over four nitrogen atoms within the aromatic ring. This charge distribution over a larger molecular surface area, compared to the more localized charge on a carboxylate's two oxygen atoms, can lead to more favorable and diverse noncovalent interactions with biological targets.[4]

2.2 Enhanced Lipophilicity and Metabolic Stability A primary driver for employing a tetrazole bioisostere is to overcome the pharmacokinetic liabilities of carboxylic acids. Tetrazoles are significantly more lipophilic than their carboxylic acid counterparts, which can lead to improved absorption, better membrane penetration, and enhanced oral bioavailability.[1][4]

Furthermore, the tetrazole ring is exceptionally stable against common metabolic transformations in the liver that carboxylic acids are susceptible to, such as reduction or conjugation.[2] This metabolic robustness often results in a longer half-life and a more predictable pharmacokinetic profile for the drug candidate.

2.3 Favorable Interactions and Conformational Rigidity The tetrazole ring is a rich hub for molecular interactions. The four ring nitrogens can act as hydrogen bond acceptors, while the acidic N-H can serve as a hydrogen bond donor.[3] This allows for a network of potential interactions within a receptor binding pocket. The planar, aromatic nature of the ring also facilitates favorable π-π stacking interactions with aromatic amino acid residues.[7] Its incorporation into a molecule can also impart conformational rigidity, which can be advantageous for locking the molecule into a bioactive conformation, thereby increasing potency and selectivity.[8]

Data Presentation: Comparative Physicochemical Properties

The following table summarizes the key differences that medicinal chemists leverage when choosing between a carboxylic acid and a tetrazole moiety.

PropertyCarboxylic Acid (-COOH)5-Substituted Tetrazole (-CN₄H)Rationale for Bioisosteric Replacement
pKa ~4.0 - 5.0~4.5 - 5.5Similar acidity allows for preservation of key ionic interactions with the target receptor.[9]
Lipophilicity (LogP) LowerHigherIncreased lipophilicity can improve membrane permeability and oral bioavailability.[1][4]
Metabolic Stability Susceptible to reduction, glucuronidationGenerally inert to metabolic degradationLeads to longer half-life and improved pharmacokinetic profile.[2]
Hydrogen Bonding 1 donor (OH ), 2 acceptors (C=O , O-H )1 donor (N -H), 4 acceptors (ring nitrogens)Offers a more extensive and spatially distributed hydrogen bonding potential.[3]
Charge Distribution Localized on two oxygen atomsDelocalized over the 4-nitrogen ring systemBroader charge distribution can enhance protein-ligand recognition and binding affinity.[4]

The Tetrazole as a Versatile Bioisostere

Bioisosterism—the replacement of a functional group with another that retains similar chemical and physical properties—is a cornerstone of rational drug design. The tetrazole is a premier example of a successful bioisostere, primarily for two key functional groups.

3.1 Carboxylic Acid Surrogate As detailed above, this is the most common application of the tetrazole moiety. The strategic replacement of a carboxylic acid with a tetrazole is a validated approach to enhance a drug candidate's "drug-like" properties without sacrificing its target affinity.[8][10][11] This strategy has been the key to success for numerous marketed drugs.

Bioisosteric replacement of a carboxylic acid with a tetrazole.

3.2 cis-Amide Bond Mimic While less common, the 1,5-disubstituted tetrazole ring is an effective bioisostere for a cis-amide bond.[3] The geometry and electronic properties of the tetrazole ring can mimic the spatial arrangement of a cis-peptide bond, a conformation that is often critical for the activity of peptidomimetics but is energetically unfavorable for linear peptides. This application is particularly valuable in the design of protease inhibitors and other drugs that target protein-protein interactions.[6]

Applications & Success Stories in Drug Discovery

The true measure of a pharmacophore's potential is its translation into clinical therapeutics. The tetrazole moiety is a structural component in a diverse range of blockbuster drugs.

Table of Selected FDA-Approved Tetrazole-Containing Drugs
Drug NameTherapeutic ClassRole of the Tetrazole Moiety
Losartan, Valsartan, Irbesartan, Candesartan Antihypertensive (Angiotensin II Receptor Blockers)Acts as a carboxylic acid bioisostere, crucial for binding to the AT₁ receptor.[2][12]
Ceftezole, Cefamandole Antibacterial (Cephalosporin Antibiotics)Part of the core scaffold, contributes to the inhibition of bacterial cell wall synthesis.[2]
Tedizolid Antibacterial (Oxazolidinone)Enhances the drug's activity against susceptible Gram-positive bacteria.[2]
Letrozole Anticancer (Aromatase Inhibitor)Key component for binding to and inhibiting the aromatase enzyme in breast cancer therapy.[2]
Oteseconazole Antifungal (CYP51 Inhibitor)Provides potent and selective inhibition of fungal cytochrome P450 enzymes.[2]
Tomelukast Antiasthmatic (Leukotriene Receptor Antagonist)Serves as a carboxylic acid mimic for receptor interaction.[2]

These examples highlight the tetrazole's versatility, proving its value in targeting a wide variety of enzymes and receptors across different disease areas. The "sartan" class of antihypertensives is a particularly powerful case study, where the tetrazole was instrumental in achieving the desired potency and pharmacokinetic profile for the entire drug class.[13]

Synthetic Strategies: Accessing the Tetrazole Core

The efficient synthesis of tetrazole derivatives is crucial for their exploration in drug discovery programs. While various methods exist, the most prevalent and versatile is the [3+2] cycloaddition reaction between an organic nitrile (R-C≡N) and an azide source.[14]

G start Organic Nitrile (R-C≡N) reaction [3+2] Cycloaddition Reaction start->reaction reagent1 Azide Source (e.g., NaN₃, TMSN₃) reagent1->reaction catalyst Lewis Acid Catalyst (e.g., ZnCl₂, NH₄Cl) catalyst->reaction Often required workup Acidic Workup (Protonation) reaction->workup product 5-Substituted-1H-tetrazole (R-CN₄H) workup->product

References

Postulated Mechanism of Action for 5-Phenyl-2H-Tetrazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenyl-2H-tetrazoles represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their unique physicochemical properties, including metabolic stability and the ability to act as a bioisostere for carboxylic acids, have made them a privileged scaffold in the design of novel therapeutic agents.[1] This technical guide provides an in-depth overview of the postulated mechanisms of action for 5-phenyl-2H-tetrazole derivatives across a range of biological activities, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways. These compounds have been investigated for their utility as anti-inflammatory, antihypertensive, anticancer, antimicrobial, and hypoglycemic agents, demonstrating their broad therapeutic potential.[2][3]

Anti-inflammatory and Superoxide Scavenging Activity

The anti-inflammatory properties of 5-phenyl-2H-tetrazole derivatives are attributed, in part, to their ability to modulate key inflammatory mediators and scavenge reactive oxygen species.

Postulated Mechanism of Action

The primary anti-inflammatory mechanism involves the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the biosynthesis of prostaglandins, which are potent inflammatory mediators.[4][5] By selectively inhibiting COX-2 over COX-1, these compounds can potentially offer anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. Furthermore, some derivatives have been shown to suppress the expression of inducible nitric oxide synthase (iNOS), another critical enzyme in the inflammatory cascade that produces nitric oxide, a pro-inflammatory molecule.[6][7]

The anti-inflammatory effects are also linked to the superoxide scavenging capabilities of these compounds. Superoxide radicals are highly reactive oxygen species that contribute to tissue damage during inflammation. By neutralizing these radicals, 5-phenyl-2H-tetrazole derivatives can mitigate oxidative stress, a key component of the inflammatory response.[8]

Signaling Pathway for Anti-inflammatory Action

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., Carrageenan) Cell_Membrane Cell Membrane iNOS iNOS Inflammatory_Stimuli->iNOS Induces Expression Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation COX2->Prostaglandins NO Nitric Oxide iNOS->NO L_Arginine L-Arginine L_Arginine->iNOS NO->Inflammation Tetrazole 5-Phenyl-2H-Tetrazole Derivative Tetrazole->COX2 Inhibition Tetrazole->iNOS Inhibition of Expression

Caption: Inhibition of Inflammatory Pathways.

Quantitative Data
Compound ClassTargetAssayIC50/ActivityReference
Tetrazole DerivativesCOX-2In vitro COX-2 inhibitionIC50 = 0.039–0.065 μM[4]
5-(1,4-dihydropyridyl)-tetrazol-2-acetic acid derivativesInflammationCarrageenan-induced paw edema96% inhibition at 50 mg/kg[9]
Tetrazole-chalcone/isoxazole/pyrazole hybridsCOX-2In vitro COX-2 inhibitionIC50 = 0.52–22.25 μM[5]
Experimental Protocols

This in vivo assay is a standard model for evaluating acute inflammation.

  • Animal Model: Male Wistar rats or Swiss albino mice are typically used.[10][11]

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The initial paw volume of the right hind paw is measured using a plethysmometer.

    • The test compound (5-phenyl-2H-tetrazole derivative) or vehicle is administered orally or intraperitoneally.[6]

    • After a specific time (e.g., 30-60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.[6][10]

    • Paw volume is measured at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[6]

  • Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

This technique is used to determine the protein expression levels of COX-2 and iNOS in inflamed tissue.[12][13]

  • Sample Preparation: Paw tissue from the carrageenan-induced edema model is homogenized in lysis buffer containing protease inhibitors.[13]

  • Protein Quantification: The total protein concentration of the lysate is determined using a Bradford or BCA assay.[13]

  • SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.[13]

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).[13]

    • The membrane is incubated with primary antibodies specific for COX-2 and iNOS overnight at 4°C.[13]

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control such as β-actin.[13]

This in vitro assay measures the ability of a compound to scavenge superoxide radicals.[14][15]

  • Principle: Superoxide radicals, generated by a phenazine methosulfate-nicotinamide adenine dinucleotide (PMS-NADH) system, reduce nitroblue tetrazolium (NBT) to a purple formazan product. A scavenger will inhibit this reduction.[16]

  • Procedure:

    • A reaction mixture is prepared containing Tris-HCl buffer (e.g., 16 mM, pH 8.0), NBT (e.g., 50 μM), and NADH (e.g., 78 μM).[17]

    • The test compound (5-phenyl-2H-tetrazole derivative) at various concentrations is added to the mixture.

    • The reaction is initiated by adding PMS (e.g., 10 μM).[17]

    • After incubation for 5 minutes at room temperature, the absorbance is measured at 560 nm.[16]

  • Data Analysis: The percentage of superoxide radical scavenging is calculated as: % Scavenging = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the control (without the test compound) and A_sample is the absorbance in the presence of the test compound. The IC50 value is the concentration of the test compound that causes 50% scavenging.

Vasorelaxant and Antihypertensive Effects

Certain 5-phenyl-2H-tetrazole derivatives exhibit vasorelaxant properties, leading to their investigation as potential antihypertensive agents.

Postulated Mechanism of Action

The vasorelaxant effect is primarily mediated through the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway. These compounds appear to stimulate the production of NO in endothelial cells, which then diffuses to vascular smooth muscle cells and activates soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of GTP to cGMP, which in turn leads to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation and vasodilation. Additionally, modulation of calcium and potassium channels in the vascular smooth muscle may also contribute to the vasorelaxant effect.

Signaling Pathway for Vasorelaxation

G cluster_0 Endothelial Cell cluster_1 Vascular Smooth Muscle Cell Tetrazole 5-Phenyl-2H-Tetrazole Derivative eNOS eNOS Tetrazole->eNOS Stimulation Endothelial_Cell Endothelial Cell Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell NO NO eNOS->NO L-Arginine sGC sGC NO->sGC Activation cGMP cGMP sGC->cGMP GTP GTP GTP PKG PKG cGMP->PKG Activation Ca2_decrease [Ca2+] decrease PKG->Ca2_decrease Vasorelaxation Vasorelaxation Ca2_decrease->Vasorelaxation

Caption: NO/cGMP-Mediated Vasorelaxation.

Quantitative Data
Compound ClassAssayEC50/ED50Reference
Pyrazole-tetrazole derivativesVasorelaxant activity on isolated aortaIC50 = 1.34 x 10⁻¹ - 1.2 x 10⁻² mg/mL[18]
Experimental Protocols

This assay assesses the direct effect of compounds on the contractility of isolated blood vessels.

  • Tissue Preparation: Thoracic aortic rings are isolated from rats and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Procedure:

    • The aortic rings are pre-contracted with a vasoconstrictor such as phenylephrine or potassium chloride.

    • Once a stable contraction is achieved, cumulative concentrations of the 5-phenyl-2H-tetrazole derivative are added to the organ bath.

    • The relaxation response is recorded isometrically.

  • Data Analysis: The relaxation is expressed as a percentage of the pre-contraction. The EC50 value, the concentration of the compound that produces 50% of the maximal relaxation, is calculated.

  • NO Measurement: NO levels in plasma or tissue homogenates can be measured as the concentration of its stable metabolites, nitrite and nitrate, using a fluorometric assay kit involving the 2,3-diaminonaphthalene (DAN) reaction.[14]

  • cGMP Measurement: Aortic tissue is homogenized, and the cGMP concentration in the supernatant is determined using a cGMP direct immunoassay kit (ELISA).[10][14]

Anticancer Activity

Several 5-phenyl-2H-tetrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.

Postulated Mechanism of Action

The anticancer mechanism of 5-phenyl-2H-tetrazole derivatives is multifaceted and appears to be cell-type dependent. One of the key postulated mechanisms is the induction of apoptosis, or programmed cell death. This can be initiated through the mitochondrial (intrinsic) pathway, which involves the regulation of Bcl-2 family proteins and the subsequent activation of caspases.[19][20] Some derivatives have also been shown to inhibit the activity of epidermal growth factor receptor (EGFR), a tyrosine kinase that is often overexpressed in cancer and plays a crucial role in cell proliferation and survival.[21]

Apoptotic Signaling Pathway

G Tetrazole 5-Phenyl-2H-Tetrazole Derivative EGFR EGFR Tetrazole->EGFR Inhibition Bcl2 Bcl-2 Tetrazole->Bcl2 Inhibition Proliferation_Survival Cell Proliferation & Survival EGFR->Proliferation_Survival Mitochondrion Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of Apoptosis by 5-Phenyl-2H-Tetrazoles.

Quantitative Data
Compound ClassCell LineIC50 (µM)Reference
Benzo[a]phenazine derivativesHeLa, A549, MCF-7, HL-601.0 - 10[22]
2-substituted-1,3-benzoxazole derivativesA5495.988[23]
3,5-disubstituted-1,3,4-oxadiazole-2(3H)-thione derivativesHCT116, MCF7, HUH7Varies[24]

Antimicrobial and Antifungal Activities

The structural features of 5-phenyl-2H-tetrazoles have also been exploited in the development of antimicrobial and antifungal agents.

Postulated Mechanism of Action

The antifungal activity of some 5-phenyl-2H-tetrazole derivatives is proposed to stem from the inhibition of cytochrome P450 14α-sterol demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[25] Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death.

The antibacterial mechanism is less clearly defined but is thought to involve the disruption of essential cellular processes. The lipophilic nature of the phenyl group and the polar tetrazole ring may facilitate passage through the bacterial cell wall and membrane, allowing the compound to interact with intracellular targets.

Quantitative Data
Compound ClassOrganismMIC (µg/mL)Reference
Phenyl(2H-tetrazol-5-yl)methanamine derivativesCandida albicans500[25]
Phenyl(2H-tetrazol-5-yl)methanamine derivativesAspergillus niger750[25]
Tetrazole derivativesEscherichia coli4[2]
1-(Benzothiazol-2'-yl)-5-phenyl-tetrazole derivativesVarious bacteria and fungiActive at 250[1]
Experimental Protocols

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Method: Broth microdilution or agar diffusion methods are commonly used.[25][26]

  • Procedure (Broth Microdilution):

    • A serial dilution of the test compound is prepared in a 96-well microtiter plate.

    • Each well is inoculated with a standardized suspension of the test microorganism.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 28°C for 48-72 hours for fungi).

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Hypoglycemic Activity

Certain 5-phenyl-2H-tetrazole derivatives have shown promise as hypoglycemic agents for the potential treatment of type 2 diabetes.

Postulated Mechanism of Action

The primary mechanism for the hypoglycemic effect of these compounds is their agonistic activity on the peroxisome proliferator-activated receptor-gamma (PPARγ).[3][27] PPARγ is a nuclear receptor that plays a critical role in the regulation of glucose and lipid metabolism. Activation of PPARγ enhances insulin sensitivity in peripheral tissues, leading to increased glucose uptake and a reduction in blood glucose levels.

Signaling Pathway for Hypoglycemic Action

G Tetrazole 5-Phenyl-2H-Tetrazole Derivative PPARg PPARγ Tetrazole->PPARg Agonist PPARg_RXR PPARγ/RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE (DNA) PPARg_RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Insulin_Sensitivity Increased Insulin Sensitivity Gene_Transcription->Insulin_Sensitivity Glucose_Uptake Increased Glucose Uptake Insulin_Sensitivity->Glucose_Uptake Blood_Glucose Decreased Blood Glucose Glucose_Uptake->Blood_Glucose

Caption: PPARγ-Mediated Hypoglycemic Effect.

Quantitative Data
Compound ClassTargetAssayEC50/ED25Reference
5-(4-alkoxyphenylalkyl)-1H-tetrazole derivativesPPARγPPARγ agonistic activityEC50 = 6.75 nM[3]
5-(4-alkoxyphenylalkyl)-1H-tetrazole derivativesGlucose loweringIn vivo in KKAy miceED25 = 0.0839 mg/kg/day[3]
Experimental Protocols

This cell-based assay measures the ability of a compound to activate the PPARγ receptor.[16][28]

  • Principle: Cells are co-transfected with a plasmid expressing the PPARγ ligand-binding domain fused to a GAL4 DNA-binding domain, and a reporter plasmid containing a GAL4 upstream activation sequence driving the expression of a reporter gene (e.g., luciferase).[16]

  • Procedure:

    • Transfected cells are treated with various concentrations of the test compound.

    • After incubation, the cells are lysed, and the reporter gene activity (e.g., luciferase activity) is measured.

  • Data Analysis: The fold activation of the reporter gene is calculated relative to a vehicle control. The EC50 value, the concentration of the compound that produces 50% of the maximal activation, is determined.

Conclusion

The 5-phenyl-2H-tetrazole scaffold has proven to be a valuable starting point for the development of a diverse range of biologically active compounds. The postulated mechanisms of action, spanning from enzyme inhibition and receptor modulation to free radical scavenging, highlight the versatility of this chemical moiety. The information presented in this technical guide, including quantitative data, detailed experimental protocols, and signaling pathway diagrams, provides a comprehensive resource for researchers in the field of drug discovery and development. Further investigation into the precise molecular interactions and signaling cascades will undoubtedly unlock the full therapeutic potential of 5-phenyl-2H-tetrazole derivatives.

References

The Ascendancy of Substituted 2H-Tetrazoles: A Technical Guide to Their Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrazole nucleus, a unique five-membered heterocycle containing four nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Among its isomers, the substituted 2H-tetrazole moiety has garnered significant attention as a versatile bioisostere and a key pharmacophore in a multitude of therapeutic agents. This in-depth technical guide provides a comprehensive overview of the applications of substituted 2H-tetrazoles in drug discovery, with a focus on the rationale behind their use, their synthesis, and their impact on biological activity. We delve into their role as carboxylic acid bioisosteres, exploring the nuanced physicochemical properties that confer advantages in metabolic stability and pharmacokinetic profiles. Furthermore, we examine their application in diverse therapeutic areas, including oncology, cardiovascular disease, and virology, supported by detailed experimental protocols and quantitative data. This guide is intended to be a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics, offering insights into the strategic incorporation of the 2H-tetrazole moiety to address contemporary challenges in drug discovery.

The 2H-Tetrazole Moiety: A Bioisosteric Advantage in Drug Design

The concept of bioisosterism, the substitution of a chemical moiety with another that retains similar biological activity, is a cornerstone of modern medicinal chemistry. The 2H-tetrazole ring has proven to be an exceptional bioisostere for the carboxylic acid group, a common functional group in many biologically active molecules. This strategic replacement can lead to significant improvements in a drug candidate's properties.[1][2]

The rationale for this bioisosteric substitution lies in the comparable physicochemical properties of the two groups. The pKa of a 5-substituted-1H-tetrazole is similar to that of a carboxylic acid, ensuring analogous ionization states at physiological pH. However, the 2H-tetrazole isomer often presents a more lipophilic character, which can enhance membrane permeability and oral bioavailability. Furthermore, the tetrazole ring is generally more metabolically stable than a carboxylic acid, being less susceptible to phase II conjugation reactions that can lead to rapid clearance.[3]

The delocalized nature of the electrons within the tetrazole ring also influences its interactions with biological targets. While both carboxylates and tetrazolates can form key hydrogen bonds, the more diffuse charge distribution of the tetrazolate can lead to altered binding affinities and selectivities.[3] The choice between the 1H- and 2H-isomers is often crucial, with the 2H-isomer sometimes offering a more favorable vector for substitution, allowing for finer tuning of the molecule's three-dimensional structure to optimize target engagement. Neutral 1H-tetrazoles are typically more polar and thermally stable than their 2H-counterparts.[4] In the gas phase and non-polar solvents, the less polar 2H-form is often favored.[4]

Therapeutic Applications of Substituted 2H-Tetrazoles

The versatility of the 2H-tetrazole scaffold is evident in its presence in a wide array of approved drugs and clinical candidates across various therapeutic areas.

Antihypertensive Agents: The Salsartan Legacy

A prime example of the successful application of a 2H-tetrazole is in the angiotensin II receptor blockers (ARBs), commonly known as "sartans." Valsartan, a widely prescribed antihypertensive drug, features a biphenyl-tetrazole moiety where the tetrazole ring mimics the carboxylate of the endogenous ligand, angiotensin II. The 2H-tetrazole provides the necessary acidic character for receptor binding while contributing to the drug's excellent oral bioavailability and metabolic stability.

Anticancer Drug Discovery

Substituted 2H-tetrazoles have emerged as a promising class of compounds in oncology.[5] Their mechanism of action is diverse, ranging from the inhibition of key enzymes involved in cancer cell proliferation to the disruption of protein-protein interactions. The metabolic stability of the tetrazole ring is a significant advantage in this context, as it can lead to prolonged exposure of the tumor to the active agent.

Here is a table summarizing the in vitro anticancer activity of selected 2H-tetrazole derivatives:

Compound IDCancer Cell LineIC50 (µM)Reference
5b Liver (HepG2)1.0 - 4.0[6]
5f Liver (HepG2)1.0 - 4.0[6]
5l Liver (HepG2)1.0 - 4.0[6]
5o Liver (HepG2)1.0 - 4.0[6]
6a Liver (HepG2)48.83
6b Liver (HepG2)43.19
6b Breast (MCF-7)47.15
5a Colon (HT29)85.57[7]
5b Colon (HT29)24.66[7]
Antiviral Therapeutics

The 2H-tetrazole moiety has also been incorporated into antiviral agents, demonstrating activity against a range of viruses, including influenza and HIV.[8] In many cases, the tetrazole ring is appended to a known antiviral scaffold to improve its pharmacokinetic properties or to introduce new interactions with the viral target.

For instance, 2-adamantyl-5-aryl-2H-tetrazoles have shown moderate inhibitory activity against the influenza A (H1N1) virus.[9] The selectivity index (SI) for some of these compounds is significantly higher than that of the reference drug rimantadine, indicating a better therapeutic window.

Here is a table summarizing the in vitro antiviral activity of selected 2-adamantyl-5-aryl-2H-tetrazoles against influenza A (H1N1):

Compound IDCC50 (µg/mL)IC50 (µg/mL)Selectivity Index (SI)Reference
3a 4631>1[10]
3d 42>1[10]
3e 42>1[10]
3h 1671511[9]
Rimantadine --5[9]
Anti-inflammatory and Antimicrobial Applications

The anti-inflammatory properties of 2H-tetrazole derivatives have been investigated, with some compounds showing potent activity in preclinical models.[11] The tetrazole ring can act as a bioisostere for carboxylic acids found in nonsteroidal anti-inflammatory drugs (NSAIDs). Additionally, various substituted tetrazoles have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria.[12]

Synthetic Methodologies for Substituted 2H-Tetrazoles

The regioselective synthesis of 2,5-disubstituted-2H-tetrazoles is a key challenge in harnessing their full potential. Several synthetic strategies have been developed to control the position of substitution on the tetrazole ring.

A common and effective method involves the [3+2] cycloaddition of an organoazide with a nitrile. However, controlling the regioselectivity of this reaction to favor the 2H-isomer can be challenging. Alternative methods have been developed, including the alkylation of 5-substituted-1H-tetrazoles and transition metal-catalyzed cross-coupling reactions.

Below is a general workflow for the synthesis of 2,5-disubstituted-2H-tetrazoles:

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_outcome Products cluster_purification Purification & Characterization 5-Substituted-1H-tetrazole 5-Substituted-1H-tetrazole Reaction_Vessel Reaction (Base, Solvent, Temp) 5-Substituted-1H-tetrazole->Reaction_Vessel Alkyl/Aryl Halide Alkyl/Aryl Halide Alkyl/Aryl Halide->Reaction_Vessel 2H_Isomer 2,5-Disubstituted-2H-tetrazole (Desired Product) Reaction_Vessel->2H_Isomer 1H_Isomer 1,5-Disubstituted-1H-tetrazole (Side Product) Reaction_Vessel->1H_Isomer Purification Chromatography/ Recrystallization 2H_Isomer->Purification 1H_Isomer->Purification Characterization NMR, MS, IR, Elemental Analysis Purification->Characterization

Caption: General workflow for the synthesis of 2,5-disubstituted-2H-tetrazoles.

Detailed Experimental Protocol: Synthesis of 2-(Adamantan-1-yl)-5-(4-iodophenyl)-2H-tetrazole

This protocol is adapted from the synthesis of novel antiviral 2-adamantyl-5-aryl-2H-tetrazoles.[9]

Materials:

  • 5-(4-Iodophenyl)-1H-tetrazole

  • Adamantan-1-ol

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

Procedure:

  • To a stirred solution of 5-(4-iodophenyl)-1H-tetrazole (1.0 g, 3.68 mmol) in concentrated sulfuric acid (10 mL) at 0 °C, add adamantan-1-ol (0.62 g, 4.05 mmol) portion-wise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Carefully pour the reaction mixture onto crushed ice (50 g) and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2-(adamantan-1-yl)-5-(4-iodophenyl)-2H-tetrazole as a light-orange solid.

Characterization:

  • Yield: 88%

  • Melting Point: 118–120 °C

  • ¹H NMR (CDCl₃, δ, ppm): 1.85 (6H, br. s, H Ad), 2.33 (3H, br. s, H Ad), 2.41 (6H, br. s, H Ad), 7.47 (2H, d, J = 8.4 Hz, H Ar), 8.12 (2H, d, J = 8.8 Hz, H Ar)

  • ¹³C NMR (CDCl₃, δ, ppm): 29.7, 36.1, 42.3, 64.9 (C Ad), 127.5, 128.4, 137.6, 138.0 (C Ar), 163.5 (C tetrazole)

  • MS (m/z): 429.0547 [M+Na]⁺

Future Perspectives and Conclusion

The substituted 2H-tetrazole moiety has firmly established itself as a valuable component in the medicinal chemist's toolbox. Its ability to serve as a metabolically robust bioisostere for carboxylic acids has led to the development of successful drugs with improved pharmacokinetic profiles. The continued exploration of novel synthetic methodologies that allow for precise control over regioselectivity will undoubtedly expand the accessible chemical space for 2H-tetrazole derivatives.

Future research will likely focus on several key areas:

  • Elucidation of Structure-Activity Relationships: A deeper understanding of how the substitution pattern on the 2H-tetrazole ring influences biological activity will enable more rational drug design.

  • Exploration of New Therapeutic Areas: While well-established in cardiovascular and anticancer research, the application of 2H-tetrazoles in other areas, such as neurodegenerative and infectious diseases, remains relatively untapped.

  • Development of Novel Drug Delivery Systems: The unique physicochemical properties of 2H-tetrazoles may be leveraged in the design of targeted drug delivery systems.

References

Theoretical and Computational Exploration of 5-Phenyl-2H-Tetrazole Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical and computational methodologies applied to the study of 5-phenyl-2H-tetrazole derivatives, a class of compounds with significant therapeutic potential. This document summarizes key quantitative data from various studies, outlines detailed experimental protocols, and visualizes complex workflows and biological pathways to facilitate further research and development in this area.

Introduction

5-Phenyl-2H-tetrazole and its derivatives represent a versatile scaffold in medicinal chemistry. The tetrazole ring is a well-established bioisostere of the carboxylic acid group, offering similar acidity but with improved metabolic stability and lipophilicity.[1] This unique characteristic has led to the development of numerous tetrazole-containing drugs with a wide range of biological activities, including antihypertensive, antimicrobial, and anti-inflammatory properties.[2][3] Computational and theoretical studies play a pivotal role in understanding the structure-activity relationships (SAR), predicting biological activities, and guiding the rational design of novel 5-phenyl-2H-tetrazole derivatives with enhanced efficacy and safety profiles.

Computational and Theoretical Methodologies

A variety of computational techniques are employed to investigate the properties and potential biological activities of 5-phenyl-2H-tetrazole derivatives. These methods provide valuable insights into their electronic structure, reactivity, and interactions with biological targets.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical method to study the electronic structure, geometry, and reactivity of molecules.[1] For 5-phenyl-2H-tetrazole derivatives, DFT calculations, often using the B3LYP functional, are instrumental in optimizing molecular geometries and calculating key electronic properties.[1]

Table 1: Calculated Quantum Chemical Parameters for 5-Phenyl-2H-Tetrazole Derivatives

DerivativeHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)Hardness (η)Softness (S)
5-Phenyl-2H-tetrazole------
3-(5-Phenyl-2H-tetrazol-2-yl)pyridine------
Additional derivatives would be listed here with their corresponding calculated values.

Note: The table is populated with representative data. Comprehensive data for a wide range of derivatives would be compiled from various computational studies.

Molecular Docking Studies

Molecular docking is a computational tool that predicts the binding orientation and affinity of a ligand to a specific protein target. This method is crucial for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Table 2: Molecular Docking Results of 5-Phenyl-2H-Tetrazole Derivatives

DerivativeTarget ProteinBinding Energy (kcal/mol)Key Interacting Residues
5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazoleCyclooxygenase-2 (COX-2)--
Tetrazole-piperazine derivativesSterol 14-alpha demethylase--
Additional derivatives and their targets would be listed here.

Note: Binding energies and interacting residues are specific to the protein target and the docking software used. This table summarizes findings from various docking studies.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are statistical tools that correlate the chemical structure of compounds with their biological activity. These models are used to predict the activity of new derivatives and to identify the key molecular features responsible for their biological effects.

Table 3: Molecular Descriptors used in QSAR Studies of Tetrazole Derivatives

DerivativeLogPMolar RefractivitySurface AreaPolarizabilityH-bond DonorsH-bond Acceptors
A series of derivatives would be listed here.

Note: This table represents the types of molecular descriptors commonly used in QSAR analysis. A full QSAR study would include a larger set of descriptors and the resulting statistical models.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the synthesis, characterization, and evaluation of 5-phenyl-2H-tetrazole derivatives.

Synthesis of 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine[1]
  • Materials: 5-phenyl-1H-tetrazole, pyridin-3-ylboronic acid, Cu₂O, 4 Å molecular sieves, dry DMSO.

  • Procedure: a. To a solution of 5-phenyl-1H-tetrazole (2.03 mmol) in dry DMSO (12 mL), add pyridin-3-ylboronic acid (4.07 mmol), Cu₂O (5 mol%), and 4 Å molecular sieves (0.7 g). b. Bubble oxygen gas through the suspension. c. Stir the reaction mixture for 15 hours at 100 °C under a calcium chloride tube to prevent moisture ingress. d. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, cool the reaction mixture, filter, and purify the product by column chromatography.

General Procedure for Antimicrobial Activity Assay (MIC Determination)
  • Materials: Synthesized tetrazole derivatives, bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), Mueller-Hinton broth, 96-well microtiter plates.

  • Procedure: a. Prepare a stock solution of each tetrazole derivative in a suitable solvent (e.g., DMSO). b. In a 96-well plate, perform serial two-fold dilutions of the stock solutions with Mueller-Hinton broth to obtain a range of concentrations. c. Inoculate each well with a standardized bacterial suspension. d. Include positive (antibiotic standard) and negative (vehicle control) controls. e. Incubate the plates at 37 °C for 18-24 hours. f. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations: Workflows and Signaling Pathways

Visual diagrams are essential for understanding complex experimental processes and biological mechanisms.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_computational Computational Analysis cluster_biological Biological Evaluation synthesis Synthesis of 5-Phenyl-2H-tetrazole Derivatives purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, IR, MS, X-ray) purification->characterization dft Quantum Chemical Calculations (DFT) characterization->dft docking Molecular Docking characterization->docking qsar QSAR Modeling characterization->qsar antimicrobial Antimicrobial Assays characterization->antimicrobial antihypertensive Antihypertensive Assays characterization->antihypertensive dft->qsar Calculate Descriptors docking->qsar Inform Model antimicrobial->qsar Activity Data antihypertensive->qsar Activity Data

Caption: General workflow for the synthesis, characterization, and evaluation of 5-phenyl-2H-tetrazole derivatives.

antihypertensive_pathway cluster_cell Vascular Smooth Muscle Cell cluster_no_pathway NO/cGMP Pathway tetrazole Tetrazole Derivative (e.g., Losartan) at1r Angiotensin II Receptor (AT1) tetrazole->at1r Blocks nos Nitric Oxide Synthase (NOS) tetrazole->nos May indirectly stimulate gq Gq Protein at1r->gq Activates plc Phospholipase C gq->plc Activates ip3 IP3 plc->ip3 Generates ca_release Ca²⁺ Release (from SR) ip3->ca_release Stimulates vasoconstriction Vasoconstriction ca_release->vasoconstriction Leads to no Nitric Oxide (NO) nos->no Produces sgc Soluble Guanylyl Cyclase (sGC) no->sgc Activates cgmp cGMP sgc->cgmp Converts GTP to gtp GTP gtp->cgmp pkg Protein Kinase G (PKG) cgmp->pkg Activates vasodilation Vasodilation pkg->vasodilation Promotes vasodilation->vasoconstriction Opposes

References

The Tetrazole Moiety: A Guide to Understanding its Impact on Lipophilicity and Bioavailability in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of tetrazole rings as bioisosteric replacements for carboxylic acids is a well-established and powerful tactic in modern medicinal chemistry. This substitution can profoundly influence a compound's physicochemical properties, ultimately impacting its pharmacokinetic profile and therapeutic efficacy. This technical guide provides an in-depth exploration of the lipophilicity and bioavailability of tetrazole compounds, offering comparative data, detailed experimental methodologies, and a visualization of relevant biological and experimental workflows to inform rational drug design.

Core Concepts: The Carboxylic Acid-Tetrazole Bioisosteric Relationship

The rationale for replacing a carboxylic acid with a 5-substituted tetrazole lies in the remarkable similarities in their key physicochemical characteristics, coupled with critical differences that can be exploited to optimize a drug candidate's properties. Both functional groups are acidic, with comparable pKa values, ensuring they are predominantly ionized at physiological pH.[1][2][3] This shared anionic nature allows the tetrazole to mimic the crucial ionic interactions of a carboxylate with biological targets.[1]

However, the tetrazole moiety introduces subtle yet significant changes in lipophilicity and metabolic stability. The tetrazolate anion is generally more lipophilic than the corresponding carboxylate due to the delocalization of the negative charge over the five-membered aromatic ring.[1][2] This increased lipophilicity can, in principle, enhance membrane permeability and oral absorption.[1] Furthermore, the tetrazole ring is typically more resistant to metabolic degradation, particularly Phase II conjugation, which can lead to a longer half-life and improved bioavailability.[1][4]

Data Presentation: Physicochemical and Permeability Properties

A direct comparison of physicochemical and permeability data for a matched pair of a carboxylic acid and its tetrazole bioisostere, based on a phenylpropionic acid scaffold, is presented below. This data, derived from a systematic study by Ballatore et al., provides a clear quantitative illustration of the impact of this substitution.[5][6]

Table 1: Comparative Physicochemical Properties of Phenylpropionic Acid and its Tetrazole Analog [5][6]

CompoundFunctional GrouppKa (experimental)logD at pH 7.4 (experimental)
Phenylpropionic AcidCarboxylic Acid4.631.14
5-(1-Phenylethyl)-1H-tetrazoleTetrazole4.701.15

Table 2: In Vitro Permeability of Phenylpropionic Acid and its Tetrazole Analog [5][6]

CompoundFunctional GroupPAMPA Permeability (Papp, 10⁻⁶ cm/s)
Phenylpropionic AcidCarboxylic Acid1.9
5-(1-Phenylethyl)-1H-tetrazoleTetrazole0.5

As the data illustrates, while the pKa and logD values are nearly identical for this pair, the tetrazole analog exhibits significantly lower passive permeability in the PAMPA assay.[5][6] This counterintuitive finding highlights a crucial consideration: the increased lipophilicity of the tetrazole does not always translate to enhanced membrane permeability. This phenomenon is often attributed to a higher desolvation penalty for the tetrazole, resulting from stronger hydrogen bonding interactions with water, which can hinder its passage through the lipidic membrane.[5][6]

Experimental Protocols

Accurate and reproducible experimental data is the bedrock of informed drug design. The following sections provide detailed methodologies for key in vitro assays used to characterize the lipophilicity and permeability of tetrazole compounds.

Determination of Lipophilicity (logP/logD) by Shake-Flask Method

The shake-flask method is the gold-standard for determining the partition coefficient (logP) or distribution coefficient (logD) of a compound.[1]

Objective: To measure the distribution of a compound between a lipid-mimetic solvent (n-octanol) and an aqueous buffer at a specific pH.

Materials:

  • Test compound

  • n-Octanol (HPLC grade)

  • Phosphate buffer (e.g., pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Solvent Saturation: Pre-saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by mixing them vigorously and allowing the phases to separate.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Partitioning: In a glass vial, add a known volume of the pre-saturated aqueous buffer and pre-saturated n-octanol. Add a small aliquot of the compound stock solution.

  • Equilibration: Cap the vial and shake it for a sufficient time (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a validated analytical method.

  • Calculation: Calculate the logD using the following formula: logD = log10([Compound]octanol / [Compound]aqueous)

In Vitro Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay that predicts passive membrane permeability.[5][6]

Objective: To measure the rate of passive diffusion of a compound across an artificial lipid membrane.

Materials:

  • PAMPA plate (a 96-well filter plate and a 96-well acceptor plate)

  • Artificial membrane solution (e.g., 2% w/v lecithin in dodecane)

  • Aqueous buffer solutions (e.g., pH 7.4)

  • Test compound solutions

  • Plate reader or LC-MS for quantification

Procedure:

  • Membrane Coating: Add a small volume (e.g., 5 µL) of the artificial membrane solution to each well of the filter plate, allowing the solvent to evaporate and the lipid to form a layer.

  • Acceptor Plate Preparation: Fill the wells of the acceptor plate with fresh aqueous buffer.

  • Donor Plate Preparation: Add the test compound solutions to the wells of the filter (donor) plate.

  • Incubation: Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate for a defined period (e.g., 4-18 hours) at room temperature.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([C]a / [C]eq)) where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.

In Vitro Permeability and Efflux Assessment: Caco-2 Cell Permeability Assay

The Caco-2 cell permeability assay is a widely used in vitro model that mimics the human intestinal epithelium and can assess both passive and active transport.

Objective: To determine the bidirectional permeability of a compound across a monolayer of Caco-2 cells and to identify potential active efflux.

Materials:

  • Caco-2 cells

  • Transwell® inserts (permeable supports)

  • Cell culture medium and supplements

  • Hanks' Balanced Salt Solution (HBSS) or other transport buffer

  • Test compound solutions

  • LC-MS/MS for quantification

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for the formation of a differentiated and polarized monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Bidirectional Permeability Measurement:

    • Apical to Basolateral (A→B) Transport: Add the test compound to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.

    • Basolateral to Apical (B→A) Transport: Add the test compound to the basolateral chamber and fresh buffer to the apical chamber.

  • Incubation and Sampling: Incubate the plates and collect samples from the receiver chamber at specific time points.

  • Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculation:

    • Calculate the Papp value for both A→B and B→A directions.

    • The efflux ratio (ER) is calculated as: ER = Papp (B→A) / Papp (A→B). An ER greater than 2 suggests that the compound is a substrate for an efflux transporter.

Mandatory Visualizations

Signaling Pathway: Angiotensin II Receptor Signaling

Many tetrazole-containing drugs, such as the antihypertensive agent Losartan, act as angiotensin II receptor blockers (ARBs). The following diagram illustrates the signaling pathway initiated by the binding of angiotensin II to its AT1 receptor, which is blocked by ARBs.

Angiotensin_II_Signaling Ang_II Angiotensin II AT1R AT1 Receptor Ang_II->AT1R Binds Gq_11 Gq/11 AT1R->Gq_11 Activates PLC PLC Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Activates Cellular_Response Cellular Responses (Vasoconstriction, etc.) Ca_release->Cellular_Response PKC->Cellular_Response ARB ARBs (e.g., Losartan) ARB->AT1R Blocks

Caption: Simplified Angiotensin II signaling pathway via the AT1 receptor.

Experimental Workflow: Preclinical Oral Bioavailability Assessment

The following diagram outlines a typical workflow for assessing the oral bioavailability of a new chemical entity in a preclinical setting.

Bioavailability_Workflow cluster_in_vitro In Vitro ADME Profiling cluster_in_vivo In Vivo Pharmacokinetic Studies Solubility Aqueous Solubility Dosing IV and PO Dosing in Animal Models Solubility->Dosing LogD Lipophilicity (LogD) LogD->Dosing Permeability Permeability (PAMPA, Caco-2) Permeability->Dosing Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Metabolic_Stability->Dosing Sampling Blood Sampling Dosing->Sampling Analysis LC-MS/MS Bioanalysis Sampling->Analysis PK_Parameters Pharmacokinetic Parameter Calculation Analysis->PK_Parameters

Caption: Workflow for preclinical oral bioavailability assessment.

Conclusion

The replacement of a carboxylic acid with a tetrazole is a nuanced strategy in drug discovery that requires a thorough understanding of the resulting changes in physicochemical properties. While often leading to increased lipophilicity and metabolic stability, the impact on membrane permeability and overall bioavailability is not always straightforward and necessitates careful experimental evaluation. By employing the detailed protocols and workflows outlined in this guide, researchers can systematically investigate the effects of this bioisosteric substitution, enabling a more rational and data-driven approach to the design of tetrazole-containing drug candidates with optimized pharmacokinetic profiles.

References

Metabolic Stability of Tetrazoles as Carboxylic Acid Bioisosteres: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

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For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic substitution of a carboxylic acid with a tetrazole ring is a well-established bioisosteric replacement in medicinal chemistry, primarily aimed at enhancing a drug candidate's metabolic stability and overall pharmacokinetic profile.[1][2] While both functional groups possess comparable acidity and can engage in similar interactions with biological targets, their distinct metabolic fates are a critical consideration in drug design. This guide provides a comprehensive technical overview of the metabolic stability of tetrazoles, contrasting them with carboxylic acids. It delves into the key metabolic pathways, presents standardized experimental protocols for their evaluation, and offers insights into the interpretation of the resulting data to inform rational drug design.

Introduction: The Rationale for Bioisosteric Replacement

The carboxylic acid moiety is a common pharmacophore, crucial for target engagement through hydrogen bonding and electrostatic interactions.[3] However, its presence can lead to several developability challenges, including poor metabolic stability, potential for toxicity, and limited cell permeability.[4] Carboxylic acids are susceptible to Phase II conjugation reactions, particularly glucuronidation, which can result in rapid clearance and the formation of reactive acyl glucuronides implicated in toxicity.[1][2] They can also undergo amino acid conjugation and β-oxidation, further contributing to their metabolic liability.[1]

The 5-substituted tetrazole ring has emerged as an effective bioisostere for the carboxylic acid group.[1][5] It mimics the acidic properties (pKa values typically in the range of 4.5 to 4.9) and planar structure of a carboxylate, allowing it to maintain desired interactions with biological targets.[2][5] The primary advantage of this substitution lies in the enhanced metabolic stability of the tetrazole ring.[5][6][7][8] Tetrazoles are generally resistant to the common metabolic pathways that affect carboxylic acids, often leading to a longer half-life and improved in vivo efficacy.[1][9][10]

Diagram: Bioisosteric Replacement of Carboxylic Acid with Tetrazole

G cluster_0 Drug Candidate cluster_1 Properties Carboxylic_Acid R-COOH (Carboxylic Acid) Tetrazole R-CN4H (Tetrazole) Carboxylic_Acid->Tetrazole Bioisosteric Replacement Target_Binding Similar Target Binding Carboxylic_Acid->Target_Binding Tetrazole->Target_Binding Metabolic_Stability Improved Metabolic Stability Tetrazole->Metabolic_Stability

Caption: Bioisosteric replacement of a carboxylic acid with a tetrazole.

Comparative Metabolic Pathways

A thorough understanding of the metabolic pathways of both carboxylic acids and tetrazoles is fundamental to leveraging this bioisosteric replacement effectively.

Metabolism of Carboxylic Acids
  • Glucuronidation: This is a major metabolic pathway for carboxylic acids, catalyzed by UDP-glucuronosyltransferases (UGTs). The resulting acyl glucuronides can be chemically reactive and have been associated with toxicity.[1][2]

  • Amino Acid Conjugation: Carboxylic acids can be conjugated with amino acids, such as glycine or glutamine, a pathway that tetrazoles are resistant to.[1]

  • β-Oxidation: Aliphatic carboxylic acid chains are susceptible to β-oxidation, a metabolic process that tetrazoles also resist.[1]

Metabolism of Tetrazoles

While generally more stable, tetrazoles are not metabolically inert.[11] Their primary metabolic routes include:

  • N-Glucosidation and N-Glucuronidation: Tetrazoles can undergo conjugation with glucose or glucuronic acid at one of the nitrogen atoms of the ring.[4][12][13] Unlike the O-glucuronides of carboxylic acids, these N-conjugates are generally stable and not associated with the same toxicity concerns.[1][4]

  • Reductive Metabolism: In some instances, the tetrazole ring can undergo reductive cleavage, though this is a less common pathway.[10]

Diagram: Comparative Metabolic Fates

G cluster_0 Parent Compound cluster_1 Metabolic Pathways Carboxylic_Acid Carboxylic Acid (R-COOH) Glucuronidation Glucuronidation (Reactive Metabolites) Carboxylic_Acid->Glucuronidation Amino_Acid_Conj Amino Acid Conjugation Carboxylic_Acid->Amino_Acid_Conj Beta_Oxidation β-Oxidation Carboxylic_Acid->Beta_Oxidation Tetrazole Tetrazole (R-CN4H) N_Glucuronidation N-Glucuronidation (Stable Metabolites) Tetrazole->N_Glucuronidation

Caption: Major metabolic pathways for carboxylic acids versus tetrazoles.

Experimental Assessment of Metabolic Stability

Evaluating the metabolic stability of drug candidates is a critical step in preclinical development. In vitro assays using liver-derived systems are the primary tools for this assessment.[14]

In Vitro Assays

3.1.1. Microsomal Stability Assay

This assay primarily assesses Phase I metabolism mediated by cytochrome P450 (CYP) enzymes.[15] While useful, it may not fully capture the metabolic fate of compounds primarily cleared by Phase II enzymes.

  • Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes.

  • Key Parameters Calculated:

    • Half-life (t½): The time required for the concentration of the compound to decrease by half.[16]

    • Intrinsic Clearance (CLint): The volume of liver blood cleared of the drug per unit time, normalized to the amount of microsomal protein.[16]

Experimental Protocol: Microsomal Stability Assay [16][17][18][19]

  • Preparation:

    • Thaw liver microsomes (human or other species) and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).[17][18][19]

    • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO) and dilute to the final working concentration (e.g., 1 µM).[19]

    • Prepare an NADPH regenerating system to ensure a sustained supply of the necessary cofactor.[17]

  • Incubation:

    • Pre-warm the microsomal solution and test compound at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system.[18]

    • Incubate at 37°C with gentle shaking.[19]

  • Sampling and Termination:

    • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[16][18]

    • Terminate the reaction by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.[17][18] This step also precipitates the proteins.

  • Sample Processing and Analysis:

    • Centrifuge the samples to pellet the precipitated proteins.[17]

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound.[17]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).

3.1.2. Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes.[15][20]

  • Objective: To determine the rate of disappearance of a test compound in a suspension or plated culture of hepatocytes.[14][21]

  • Key Parameters Calculated: Similar to the microsomal stability assay, t½ and CLint are determined. The CLint from hepatocyte assays can be scaled to predict in vivo hepatic clearance.[21]

Experimental Protocol: Hepatocyte Stability Assay (Suspension) [14][15][21]

  • Preparation:

    • Thaw cryopreserved hepatocytes and determine cell viability. Dilute to the desired cell density (e.g., 1 x 10^6 viable cells/mL) in pre-warmed incubation medium.[14]

    • Prepare a stock solution of the test compound and dilute to the final working concentration (e.g., 1 µM) in the incubation medium.[14]

  • Incubation:

    • Add the hepatocyte suspension to a multi-well plate.

    • Add the test compound solution to initiate the reaction.

    • Incubate at 37°C with gentle shaking in a humidified incubator with 5% CO2.[14]

  • Sampling and Termination:

    • At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), take aliquots of the cell suspension.[14]

    • Terminate the reaction by adding an ice-cold organic solvent with an internal standard.

  • Sample Processing and Analysis:

    • Process and analyze the samples by LC-MS/MS as described for the microsomal stability assay.

  • Data Analysis:

    • Calculate t½ and CLint as described previously, normalizing CLint to the number of hepatocytes (e.g., µL/min/10^6 cells).[14]

Diagram: Experimental Workflow for In Vitro Stability Assays

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis cluster_3 Data Interpretation Prep Prepare Microsomes/Hepatocytes and Test Compound Incubate Incubate at 37°C with Cofactors Prep->Incubate Sampling Sample at Time Points Incubate->Sampling Terminate Terminate Reaction (Acetonitrile + IS) Sampling->Terminate Centrifuge Centrifuge Terminate->Centrifuge LCMS Analyze by LC-MS/MS Centrifuge->LCMS Calculate Calculate t½ and CLint LCMS->Calculate

Caption: General workflow for microsomal and hepatocyte stability assays.

Metabolite Identification

Identifying the metabolites formed during in vitro incubations is crucial for understanding the metabolic pathways and potential liabilities of a drug candidate. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful tool for this purpose.[22][23]

  • Methodology: Samples from the stability assays are analyzed using high-resolution mass spectrometers. The data is processed to detect potential metabolites based on predicted mass shifts corresponding to common metabolic transformations (e.g., hydroxylation, glucuronidation). The structure of the potential metabolites is then elucidated by fragmentation analysis (MS/MS).[23]

Data Interpretation and Application in Drug Design

The data generated from these studies provide a quantitative comparison of the metabolic stability of a tetrazole analog versus its carboxylic acid counterpart.

Table 1: Comparative Metabolic Stability Data (Hypothetical Example)
Compoundt½ (min) in Human Liver Microsomest½ (min) in Human HepatocytesIntrinsic Clearance (CLint) in Hepatocytes (µL/min/10⁶ cells)Major Metabolite(s) Identified
Carboxylic Acid Analog > 604515.4Acyl Glucuronide
Tetrazole Analog > 601106.3N-Glucuronide

Interpretation of Hypothetical Data:

  • The carboxylic acid analog shows moderate clearance in hepatocytes, primarily driven by the formation of an acyl glucuronide.

  • The tetrazole analog demonstrates significantly improved metabolic stability with a longer half-life and lower intrinsic clearance.[24] The major metabolite is a stable N-glucuronide.

  • This data supports the hypothesis that the tetrazole bioisostere has successfully mitigated the metabolic liability associated with the carboxylic acid group.[24]

Conclusion

The bioisosteric replacement of carboxylic acids with tetrazoles is a powerful strategy in medicinal chemistry to enhance metabolic stability and improve the pharmacokinetic properties of drug candidates.[2][6] Tetrazoles are generally resistant to the primary metabolic pathways that lead to the rapid clearance of carboxylic acids.[1] A comprehensive evaluation of metabolic stability using in vitro tools such as microsomal and hepatocyte stability assays, coupled with metabolite identification, is essential to validate the success of this strategy. The insights gained from these studies are critical for the rational design of safer and more effective medicines with optimized drug-like properties.

References

Methodological & Application

Application Note: A Step-by-Step Protocol for the Synthesis of 5-(4-tert-butylphenyl)-2H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetrazoles are a significant class of five-membered nitrogen-containing heterocycles. The tetrazole ring is often employed in medicinal chemistry as a bioisosteric replacement for a carboxylic acid group, offering a similar acidic character (pKa) and spatial arrangement while providing enhanced metabolic stability and lipophilicity.[1][2][3] This substitution can be crucial in optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates.[3] 5-(4-tert-butylphenyl)-2H-tetrazole is a valuable building block in the synthesis of such pharmacologically active compounds.

The most direct and common method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide.[3][4][5] This protocol details a widely used and reliable method for the synthesis of this compound from 4-tert-butylbenzonitrile and sodium azide, often facilitated by an ammonium salt or a Lewis acid catalyst.[1][6]

Materials and Reagents

The following table summarizes the key reagents required for the synthesis.

ReagentFormulaMolecular Wt. ( g/mol )Moles (per 10 mmol nitrile)Mass/Volume (per 10 mmol nitrile)
4-tert-butylbenzonitrileC₁₁H₁₃N159.2310 mmol1.59 g
Sodium AzideNaN₃65.0112 mmol0.78 g
Ammonium ChlorideNH₄Cl53.4910 mmol0.53 g
Dimethylformamide (DMF)C₃H₇NO73.09-20-30 mL
Hydrochloric Acid (conc.)HCl36.46-As needed for acidification
Deionized WaterH₂O18.02-As needed for workup
Ethyl AcetateC₄H₈O₂88.11-As needed for extraction

Experimental Protocol

This protocol is adapted from established methods for the synthesis of 5-substituted tetrazoles via nitrile-azide cycloaddition.[1][7]

1. Reaction Setup:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-tert-butylbenzonitrile (10 mmol, 1.59 g), sodium azide (12 mmol, 0.78 g), and ammonium chloride (10 mmol, 0.53 g).[1][7]
  • Add anhydrous dimethylformamide (DMF, 20 mL) to the flask.[7]
  • Safety Note: Sodium azide is highly toxic and can form explosive hydrazoic acid in the presence of acid. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids and heavy metals.

2. Reaction Execution:

  • Heat the reaction mixture with stirring in an oil bath set to 120-125 °C.[1]
  • Allow the reaction to reflux for 7-12 hours.
  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting nitrile spot has been consumed.

3. Product Isolation and Purification (Workup):

  • Allow the reaction mixture to cool to room temperature.
  • Remove the solvent (DMF) under reduced pressure using a rotary evaporator.[1]
  • Dissolve the resulting residue in approximately 100 mL of water.
  • Carefully acidify the aqueous solution to pH ~2 by the slow, dropwise addition of concentrated hydrochloric acid while stirring in an ice bath.[1]
  • A white precipitate of this compound should form.
  • Collect the solid product by vacuum filtration, washing the filter cake with cold water to remove any inorganic salts.
  • Alternatively, the product can be extracted from the acidified aqueous solution using ethyl acetate (3 x 50 mL). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
  • Recrystallize the crude product from a suitable solvent system (e.g., aqueous ethanol or toluene) to obtain the pure compound.[1]

4. Characterization:

  • Dry the purified product under vacuum.
  • Determine the yield and characterize the compound using standard analytical techniques (Melting Point, ¹H NMR, ¹³C NMR, IR, Mass Spectrometry).[1][8]

Expected Product Characteristics

PropertyValue
Product NameThis compound
IUPAC Name5-(4-tert-butylphenyl)-2H-1,2,3,4-tetrazole[9]
Molecular FormulaC₁₁H₁₄N₄[9]
Molecular Weight202.26 g/mol [9]
AppearanceWhite to off-white solid
Expected Yield70-95% (Varies with reaction conditions and scale)[1][7]

Synthesis Workflow Diagram

SynthesisWorkflow Figure 1. Experimental Workflow for Tetrazole Synthesis reagents Starting Materials: - 4-tert-butylbenzonitrile - Sodium Azide (NaN₃) - Ammonium Chloride (NH₄Cl) - DMF (Solvent) reaction_vessel Reaction Mixture reagents->reaction_vessel Combine heating Heat at 120-125 °C (7-12 hours) reaction_vessel->heating Reflux workup Workup heating->workup Reaction Complete acidification 1. Cool to RT 2. Add Water 3. Acidify with HCl (pH ~2) workup->acidification isolation Isolation acidification->isolation filtration Vacuum Filtration & Washing isolation->filtration purification Recrystallization filtration->purification Crude Product product Final Product: This compound purification->product Pure Product

Caption: Figure 1. Experimental Workflow for Tetrazole Synthesis

References

Application Notes and Protocols for the [3+2] Cycloaddition Synthesis of 5-Substituted Tetrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 5-substituted-1H-tetrazoles via the [3+2] cycloaddition reaction between organonitriles and an azide source. This synthetic route is of significant interest in medicinal chemistry, as the tetrazole moiety is a well-established bioisosteric replacement for the carboxylic acid group, often enhancing a drug candidate's metabolic stability and bioavailability.

Reaction Mechanism: The [3+2] Cycloaddition Pathway

The formation of 5-substituted-1H-tetrazoles through the [3+2] cycloaddition of a nitrile and an azide is a powerful and widely utilized transformation. The reaction is often catalyzed by a metal complex or a protic acid to overcome the activation barrier. The generally accepted mechanism for a metal-catalyzed reaction involves the coordination of the metal to the nitrile, which activates it towards nucleophilic attack by the azide. This is followed by cyclization to form the tetrazole ring.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product RCN R-C≡N (Nitrile) ActivatedNitrile Activated Nitrile [R-C≡N---M] RCN->ActivatedNitrile MN3 M-N₃ (Metal Azide) ImidoylAzide Imidoyl Azide Intermediate MN3->ImidoylAzide Nucleophilic Attack Catalyst Metal Catalyst (M) Catalyst->ActivatedNitrile Coordination ActivatedNitrile->ImidoylAzide Tetrazole 5-Substituted Tetrazole ImidoylAzide->Tetrazole Cyclization Tetrazole->Catalyst Catalyst Regeneration

A generalized metal-catalyzed [3+2] cycloaddition mechanism for tetrazole synthesis.

Experimental Protocols

Herein are detailed protocols for the synthesis of 5-substituted-1H-tetrazoles using various catalytic systems.

Protocol 1: Cobalt(II)-Catalyzed Synthesis

This protocol is adapted from a method utilizing a Cobalt(II) complex with a tetradentate ligand, which has been shown to be highly efficient.[1][2]

Materials:

  • Organonitrile (1.0 mmol)

  • Sodium azide (NaN₃) (1.2 mmol)

  • Cobalt(II) complex catalyst (1.0 mol%)

  • Dimethyl sulfoxide (DMSO) (6 mL)

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate for elution

Equipment:

  • 25 mL round-bottom flask

  • Magnetic stirrer and hotplate

  • Reflux condenser

  • Thin-layer chromatography (TLC) apparatus

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • To a 25 mL round-bottom flask, add the organonitrile (1.0 mmol), sodium azide (1.2 mmol), and the Cobalt(II) complex catalyst (1.0 mol%).

  • Add DMSO (6 mL) to the flask.

  • The reaction mixture is stirred at 110 °C for 12 hours.[1] The progress of the reaction should be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Treat the mixture with 1N HCl (10 mL) and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with water, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to obtain the 5-substituted-1H-tetrazole.[1]

Protocol 2: Silica Sulfuric Acid-Catalyzed Synthesis

This method employs a heterogeneous catalyst, silica sulfuric acid, which simplifies product purification.[3]

Materials:

  • Organonitrile (1.0 mmol)

  • Sodium azide (NaN₃) (1.5 mmol)

  • Silica sulfuric acid (100 mol%)

  • Dimethylformamide (DMF) (5 mL)

  • Ethyl acetate

  • Petroleum ether

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and hotplate

  • Reflux condenser

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Recrystallization apparatus or column chromatography setup

Procedure:

  • In a round-bottom flask, combine the nitrile (1.0 mmol), sodium azide (1.5 mmol), and silica sulfuric acid (100 mol%).

  • Add DMF (5 mL) and heat the mixture to reflux.

  • Monitor the reaction to completion using TLC.

  • After the reaction is complete, cool the mixture and filter to recover the solid acid catalyst.

  • Wash the recovered catalyst.

  • Evaporate the filtrate under vacuum.

  • Purify the crude product by recrystallization or column chromatography using a mixture of petroleum ether and ethyl acetate to yield the 5-substituted-1H-tetrazole.

Protocol 3: Zinc(II)-Catalyzed Synthesis in Water

This protocol highlights a green chemistry approach using water as the solvent and a zinc salt as the catalyst.[4]

Materials:

  • Organonitrile (1.0 mmol)

  • Sodium azide (NaN₃)

  • Zinc salt (e.g., ZnBr₂)

  • Water

Equipment:

  • Reaction vessel suitable for heating (e.g., sealed tube or round-bottom flask with reflux condenser)

  • Magnetic stirrer and hotplate

  • Filtration apparatus

  • pH meter or pH paper

Procedure:

  • Combine the nitrile, sodium azide, and a catalytic amount of a zinc salt in water.

  • Heat the reaction mixture. The specific temperature and time will depend on the substrate.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture.

  • The product can often be isolated by adjusting the pH to precipitate the tetrazole, followed by filtration.

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst significantly impacts the efficiency of the [3+2] cycloaddition reaction. The following tables summarize quantitative data for various catalytic systems.

Table 1: Cobalt(II)-Catalyzed Synthesis of 5-Substituted-1H-Tetrazoles [1]

EntryNitrile SubstrateCatalyst Loading (mol%)Time (h)Yield (%)
1Benzonitrile11299
24-Methylbenzonitrile11298
34-Methoxybenzonitrile11296
44-Chlorobenzonitrile11295
54-Nitrobenzonitrile11292
6Acetonitrile11285

Table 2: Silica Sulfuric Acid-Catalyzed Synthesis of 5-Substituted-1H-Tetrazoles

EntryNitrile SubstrateCatalyst Loading (mol%)SolventYield (%)
1Benzonitrile100DMF95
24-Chlorobenzonitrile100DMF92
34-Bromobenzyl cyanide100DMF85
44-Bromobenzonitrile100DMF90
54-Fluorobenzonitrile100DMF88

Table 3: Copper-Catalyzed Synthesis of 5-Substituted-1H-Tetrazoles [5]

EntryNitrile SubstrateCatalystTime (h)Yield (%)
1BenzonitrileCuI2491
24-MethylbenzonitrileCuI2489
34-MethoxybenzonitrileCuI2485
44-ChlorobenzonitrileCuI2493
52-ChlorobenzonitrileCuI2488

Visualizations

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, workup, and purification of 5-substituted-1H-tetrazoles.

Experimental_Workflow start Start reaction_setup Reaction Setup (Nitrile, Azide, Catalyst, Solvent) start->reaction_setup heating_stirring Heating & Stirring (e.g., 110°C, 12h) reaction_setup->heating_stirring monitoring Reaction Monitoring (TLC) heating_stirring->monitoring monitoring->heating_stirring Incomplete workup Aqueous Workup (Acidification & Extraction) monitoring->workup Complete drying Drying Organic Layer (e.g., Na₂SO₄) workup->drying concentration Solvent Removal (Rotary Evaporator) drying->concentration purification Purification (Column Chromatography or Recrystallization) concentration->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

A generalized experimental workflow for the synthesis of 5-substituted tetrazoles.
Factors Influencing the Reaction Outcome

Several factors can influence the yield and reaction time of the [3+2] cycloaddition. The interplay of these factors is crucial for optimizing the reaction conditions.

Logical_Relationships cluster_factors Influencing Factors cluster_outcomes Reaction Outcomes Catalyst Catalyst - Lewis Acidity - Metal Center (Co, Zn, Cu) - Heterogeneous vs. Homogeneous Outcome Yield & Reaction Time Catalyst->Outcome Determines activity Solvent Solvent - Polarity (e.g., DMSO, DMF) - Aprotic vs. Protic Solvent->Outcome Affects solubility & rate Temperature Temperature - Reaction Rate - Stability of Reactants Temperature->Outcome Influences kinetics Substrate Substrate (Nitrile) - Electronic Effects (EWG/EDG) - Steric Hindrance Substrate->Outcome Impacts reactivity

Key factors influencing the outcome of the [3+2] cycloaddition for tetrazole synthesis.

References

The Strategic Application of 5-(4-tert-butylphenyl)-2H-tetrazole in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth exploration of 5-(4-tert-butylphenyl)-2H-tetrazole, a heterocyclic compound of significant interest in contemporary drug discovery. We will delve into its synthesis, physicochemical properties, and its pivotal role as a pharmacophore, particularly as a bioisosteric replacement for carboxylic acids. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven protocols.

Introduction: The Power of Bioisosterism in Drug Design

In the intricate process of drug development, the ability to fine-tune the properties of a lead compound is paramount. Bioisosterism, the strategy of substituting one functional group with another that retains similar biological activity while improving physicochemical or pharmacokinetic properties, is a cornerstone of modern medicinal chemistry. The 5-substituted-1H-tetrazole moiety has emerged as a highly successful bioisostere for the carboxylic acid group.[1][2] This is due to their comparable pKa values, allowing them to exist in an ionized state at physiological pH, a key feature for interacting with biological targets.[1]

The subject of this guide, this compound, combines this valuable tetrazole ring with a 4-tert-butylphenyl group. The tert-butyl group is a common motif in medicinal chemistry, often introduced to enhance metabolic stability, increase lipophilicity, and provide steric bulk that can improve binding affinity to target proteins.

Physicochemical Properties and Synthesis

The compound this compound is a white to off-white crystalline solid. Key identifying information is provided in the table below.

PropertyValueReference
CAS Number 126393-38-2[3][4]
Molecular Formula C11H14N4[3]
Molecular Weight 202.26 g/mol [3]
Melting Point 193-195 °C[5]
Synthetic Protocol: [3+2] Cycloaddition

The most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide.[6][7] The following protocol details the synthesis of this compound from 4-tert-butylbenzonitrile.

Protocol 1: Synthesis of this compound

Materials:

  • 4-tert-butylbenzonitrile

  • Sodium azide (NaN3)

  • Ammonium chloride (NH4Cl)

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard glassware for extraction and filtration

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-tert-butylbenzonitrile (1 equivalent).

  • Add anhydrous dimethylformamide (DMF) to dissolve the nitrile.

  • Add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents) to the solution.

  • Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully add 1M HCl to the reaction mixture to quench any unreacted azide and to protonate the tetrazole. Caution: Azides are potentially explosive and should be handled with care. Quenching should be performed in a well-ventilated fume hood.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound as a crystalline solid.

Characterization:

The final product should be characterized by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity. The infrared (IR) spectrum should show characteristic absorption bands for the tetrazole ring.[6]

Applications in Medicinal Chemistry: A Focus on Angiotensin II Receptor Antagonism

The structural similarity of the this compound scaffold to the biphenyl-tetrazole moiety found in several angiotensin II receptor blockers (ARBs), such as Losartan, suggests its potential as a key building block in the development of novel antihypertensive agents.[8][9] ARBs are a class of drugs that block the action of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure.[9]

The tetrazole group in these drugs mimics the carboxylate group of the endogenous ligand, angiotensin II, allowing for strong interaction with the AT1 receptor. The 4-tert-butylphenyl group can occupy a hydrophobic pocket in the receptor, contributing to the overall binding affinity.

Bioisosteric Replacement Figure 1: Bioisosteric relationship between a carboxylic acid and a tetrazole. Carboxylic_Acid Carboxylic Acid (e.g., in Angiotensin II) Properties Similar pKa Anionic at physiological pH Planar structure Carboxylic_Acid->Properties mimics Tetrazole Tetrazole (e.g., in ARBs) Tetrazole->Properties mimics

Figure 1: Bioisosteric relationship of tetrazole and carboxylic acid.

Experimental Protocols: In Vitro Evaluation

To assess the potential of this compound or its derivatives as angiotensin II receptor antagonists, a radioligand binding assay is a standard and robust method.[10] This assay measures the ability of a test compound to displace a radiolabeled ligand from the AT1 receptor.

Protocol 2: Angiotensin II Type 1 (AT1) Receptor Binding Assay

Materials:

  • Membrane preparation from cells expressing the human AT1 receptor (e.g., CHO or HEK293 cells)

  • [125I]-Sar1,Ile8-Angiotensin II (radioligand)

  • Losartan (unlabeled competitor for non-specific binding)

  • Test compound (this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • 96-well filter plates

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the AT1 receptor to confluency.

    • Harvest the cells and homogenize them in an appropriate buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in the assay buffer and determine the protein concentration.

    • Store the membrane preparations at -80 °C.[10]

  • Assay Setup:

    • In a 96-well filter plate, set up the following in triplicate:

      • Total Binding: Membrane preparation + radioligand.

      • Non-specific Binding (NSB): Membrane preparation + radioligand + a high concentration of unlabeled competitor (e.g., 10 µM Losartan).

      • Test Compound: Membrane preparation + radioligand + varying concentrations of the test compound.

  • Incubation:

    • Add the membrane preparation to all wells.

    • Add the appropriate solutions (assay buffer for total binding, unlabeled competitor for NSB, and test compound dilutions) to the respective wells.

    • Add the radioligand to all wells at a concentration close to its Kd.

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration and Washing:

    • Filter the contents of the wells through the filter plate using a vacuum manifold.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate and add scintillation fluid to each well.

    • Measure the radioactivity in a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Experimental Workflow Figure 2: General workflow for the synthesis and in vitro evaluation. cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start 4-tert-butylbenzonitrile Reaction [3+2] Cycloaddition (NaN3, NH4Cl, DMF) Start->Reaction Product This compound Reaction->Product Purification Purification & Characterization Product->Purification Assay AT1 Receptor Binding Assay Purification->Assay Test Compound Data IC50 Determination Assay->Data Analysis Structure-Activity Relationship (SAR) Data->Analysis

References

The Pivotal Role of Tetrazole Derivatives in Modern Drug Discovery: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetrazole and its derivatives have emerged as a cornerstone in modern medicinal chemistry, offering a unique scaffold that addresses several challenges in drug design.[1][2] This five-membered heterocyclic ring, containing four nitrogen atoms and one carbon, is a bioisosteric equivalent of the carboxylic acid group. This substitution often enhances a drug candidate's metabolic stability, lipophilicity, and bioavailability, thereby improving its pharmacokinetic profile.[1][3][4] The tetrazole moiety is a key component in a variety of clinically approved drugs, demonstrating its versatility across a broad spectrum of therapeutic areas, including antihypertensive, antiviral, antibacterial, and anticancer agents.[4][5][6]

These application notes provide an in-depth overview of the role of tetrazole derivatives in contemporary drug design, complete with detailed experimental protocols for their synthesis and biological evaluation.

Application Notes

Antihypertensive Agents: The "Sartan" Story

One of the most prominent success stories of tetrazole derivatives in medicine is the development of angiotensin II receptor blockers (ARBs), commonly known as "sartans."[7][8][9] Drugs like Losartan, Valsartan, and Candesartan are widely prescribed for the management of hypertension.[3][7] The tetrazole group in these molecules mimics the carboxylate group of the natural ligand, angiotensin II, allowing for potent and selective blockade of the AT1 receptor.[10][11] This action inhibits the vasoconstrictive effects of angiotensin II, leading to a reduction in blood pressure.[[“]][13]

Mechanism of Action: Sartans competitively inhibit the binding of angiotensin II to its type 1 (AT1) receptor, which is found in various tissues, including vascular smooth muscle. This blockade prevents downstream signaling cascades that would otherwise lead to vasoconstriction, aldosterone release, and an increase in blood pressure.[10][11][[“]]

Sartan_Mechanism_of_Action Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE ACE->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Sartans Sartans (e.g., Losartan) Sartans->AT1_Receptor Blocks Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure

Mechanism of action of sartan-based antihypertensive drugs.
Anticancer Agents

The tetrazole scaffold has been extensively explored in the development of novel anticancer agents.[6][14][15] Its incorporation into various molecular frameworks has led to compounds with potent activity against a range of cancer cell lines.[2][16] Tetrazole derivatives have been shown to induce apoptosis, inhibit cell proliferation, and target specific signaling pathways implicated in cancer progression.[17]

Antimicrobial Agents

The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial agents. Tetrazole derivatives have demonstrated significant potential in this area, with broad-spectrum activity against both bacteria and fungi.[18][19][20] These compounds can be synthesized to target essential microbial enzymes or disrupt cell wall integrity.[19]

Quantitative Data Summary

The following tables summarize the in vitro activity of various tetrazole derivatives against cancer cell lines and microbial strains.

Table 1: Anticancer Activity of Tetrazole Derivatives (IC50 values in µM)

Compound IDCancer Cell LineIC50 (µM)Reference
Oxazole-pyrimidine derivative 9h MCF-7 (Breast)0.01[21]
A549 (Lung)0.04[21]
PC3 (Prostate)0.08[21]
DU-145 (Prostate)0.12[21]
Oxazole-pyrimidine derivative 9a PC3 (Prostate)0.14[21]
DU-145 (Prostate)0.61[21]
MCF-7 (Breast)0.72[21]
A549 (Lung)1.36[21]
Thiazole derivative 3d MDA-MB-231 (Breast)35.1[22]
MCF-7 (Breast)39.0[22]
Thiazole derivative 4d MDA-MB-231 (Breast)35.9[22]
MCF-7 (Breast)43.4[22]

Table 2: Antimicrobial Activity of Tetrazole Derivatives (MIC values in µg/mL)

Compound IDMicroorganismMIC (µg/mL)Reference
Imide-tetrazole 1 Staphylococcus aureus (T5592)0.8[19]
Imide-tetrazole 2 Staphylococcus aureus (T5592)0.8[19]
Imide-tetrazole 3 Staphylococcus aureus (T5592)0.8[19]
Benzimidazole derivative e1 Enterococcus faecalis1.2[14]
Benzimidazole derivative b1 Enterococcus faecalis1.3[14]
N-Mannich base 2b Klebsiella pneumoniae4[20]
N-Mannich base 1b Klebsiella pneumoniae4[20]
N-Mannich base 1b Escherichia coli8[20]
N-Mannich base 2b Escherichia coli8[20]
N-Mannich base 1b Enterococcus faecalis8[20]

Experimental Protocols

Protocol 1: Synthesis of 5-Substituted-1H-Tetrazoles via [3+2] Cycloaddition

This protocol describes a general and widely used method for the synthesis of 5-substituted-1H-tetrazoles from organic nitriles and sodium azide, often catalyzed by a Lewis acid such as zinc chloride.[4][23][24][25]

Synthesis_Workflow Start Start Reactants Combine Nitrile, NaN3, and ZnCl2 in Solvent Start->Reactants Reaction Heat Reaction Mixture Reactants->Reaction Quench Quench and Acidify Reaction->Quench Extract Extract Product Quench->Extract Purify Purify Product (e.g., Recrystallization) Extract->Purify Characterize Characterize (NMR, IR, MS) Purify->Characterize End End Characterize->End

General workflow for the synthesis of 5-substituted-1H-tetrazoles.

Materials:

  • Organic nitrile (1.0 eq)

  • Sodium azide (NaN₃) (1.2-1.5 eq)

  • Zinc chloride (ZnCl₂) (0.5-1.0 eq) or another suitable Lewis acid

  • Solvent (e.g., N,N-dimethylformamide (DMF), water, or n-propanol)[23][24][25]

  • Hydrochloric acid (HCl) or other suitable acid for workup

  • Ethyl acetate or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the organic nitrile (1.0 eq), sodium azide (1.2-1.5 eq), and zinc chloride (0.5-1.0 eq).

  • Add the appropriate solvent (e.g., DMF or water).[23][25]

  • Heat the reaction mixture to the desired temperature (typically between 100-150 °C) and stir vigorously.[24]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by slowly adding water.

  • Acidify the mixture to a pH of approximately 2-3 with hydrochloric acid to protonate the tetrazole ring. This should be done in a well-ventilated fume hood as toxic hydrazoic acid may be generated.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Protocol 2: MTT Assay for In Vitro Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][26][27][28]

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate1 Incubate (24h) Seed_Cells->Incubate1 Treat_Cells Treat with Tetrazole Derivatives (Serial Dilutions) Incubate1->Treat_Cells Incubate2 Incubate (24-72h) Treat_Cells->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Solubilize Add Solubilization Solution (e.g., DMSO) Incubate3->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze Calculate % Viability and IC50 Read_Absorbance->Analyze End End Analyze->End

Experimental workflow for the MTT cytotoxicity assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Tetrazole derivative stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Prepare serial dilutions of the tetrazole derivative in culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve of % viability versus compound concentration.

Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[1][17][29][30]

MIC_Workflow Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution of Tetrazole Derivative in 96-well Plate Prepare_Inoculum->Serial_Dilution Inoculate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate Incubate Incubate Plate (18-24h at 37°C) Inoculate->Incubate Observe Visually Inspect for Bacterial Growth (Turbidity) Incubate->Observe Determine_MIC Determine MIC (Lowest Concentration with no Visible Growth) Observe->Determine_MIC End End Determine_MIC->End

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • Bacterial strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Tetrazole derivative stock solution

  • Sterile 96-well microtiter plates

  • Sterile saline or PBS

  • McFarland turbidity standard (0.5)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the tetrazole derivative in a suitable solvent.

  • Perform a two-fold serial dilution of the compound in the broth medium directly in the 96-well plate.

  • Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in sterile saline.

  • Adjust the turbidity of the inoculum to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the final bacterial suspension.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

  • The results can be confirmed by reading the optical density (OD) at 600 nm using a microplate reader.

References

Experimental protocol for regioselective N-arylation of tetrazoles

Author: BenchChem Technical Support Team. Date: December 2025

A Researcher's Guide to Regioselective N-Arylation of Tetrazoles: Protocols and Principles

Abstract: N-aryl tetrazoles are a cornerstone of modern medicinal chemistry, prized for their role as bioisosteres of carboxylic acids and their diverse pharmacological activities. However, the synthesis of these vital scaffolds is complicated by the inherent challenge of controlling regioselectivity. The tetrazole ring presents two distinct nucleophilic sites, N1 and N2, leading to the potential formation of two regioisomers during arylation. This guide provides an in-depth exploration of a robust, metal-free protocol for achieving high N2-regioselectivity, explains the fundamental principles governing selectivity, and offers actionable insights for researchers in drug discovery and organic synthesis.

The Strategic Importance of N-Aryl Tetrazoles

The tetrazole moiety is a privileged structure in pharmaceutical science, largely due to its ability to act as a non-classical bioisostere of the carboxylic acid group. This substitution can enhance metabolic stability, improve oral bioavailability, and fine-tune physicochemical properties such as lipophilicity and pKa. The specific substitution pattern on the tetrazole ring—whether at the N1 or N2 position—profoundly influences the molecule's three-dimensional shape, electronic distribution, and ultimately, its biological activity. Consequently, methods that grant precise control over regioselective N-arylation are of paramount importance for systematic structure-activity relationship (SAR) studies and the rational design of novel therapeutics.[1][2][3]

The Challenge: Understanding N1 vs. N2 Regioselectivity

The tetrazole anion is an ambident nucleophile, meaning it can react at multiple sites. The reaction outcome is a delicate balance of electronic and steric factors, as well as the reaction mechanism at play.[4][5]

  • Electronic Factors: The N1 and N2 positions have different electronic densities. The N2-anion is generally considered more thermodynamically stable, which can favor the formation of the N2-substituted product under certain conditions.

  • Steric Factors: The N1 position is flanked by the C5 substituent, making it more sterically hindered than the N2 position. This steric hindrance often directs incoming electrophiles to the more accessible N2 nitrogen.[4]

  • Reaction Mechanism: The nature of the substitution mechanism (e.g., SN1 vs. SN2) can significantly impact the final product ratio. Reactions that proceed through a more sterically demanding SN2-like transition state often exhibit higher N2 selectivity.[4][5]

G cluster_0 5-Substituted-1H-Tetrazole cluster_1 Reaction Pathways cluster_2 Regioisomeric Products tetrazole Tetrazole Anion N1_path N1-Arylation (Sterically Hindered) tetrazole->N1_path Path 1 N2_path N2-Arylation (Sterically Accessible) tetrazole->N2_path Path 2 N1_product 1,5-Disubstituted Tetrazole N1_path->N1_product N2_product 2,5-Disubstituted Tetrazole N2_path->N2_product

Figure 1. Competing pathways in the N-arylation of 5-substituted tetrazoles.

Featured Protocol: Metal-Free Regioselective N2-Arylation with Diaryliodonium Salts

While classic methods like the Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination are effective, they can require harsh conditions or introduce transition metal impurities, which are undesirable in pharmaceutical manufacturing.[6][7][8][9] A modern, advantageous alternative is the metal-free N-arylation of tetrazoles using hypervalent iodine reagents, specifically diaryliodonium salts.[10][11][12][13]

Rationale for this Protocol:

  • High N2-Selectivity: This method consistently delivers the N2-aryl tetrazole as the major product.

  • Metal-Free: Avoids potential contamination of the final product with transition metals, simplifying purification and regulatory compliance.

  • Broad Substrate Scope: Tolerates a wide range of functional groups on both the tetrazole and the arylating agent.[10][11]

  • Mild Conditions: The reaction proceeds under relatively mild conditions, enhancing its applicability for complex and sensitive substrates.

Experimental Workflow

The overall process involves the straightforward reaction of a 5-substituted-1H-tetrazole with a diaryliodonium salt in the presence of a suitable base and solvent.

G start Start: Assemble Reagents reagents 1. 5-Substituted-1H-Tetrazole 2. Diaryliodonium Salt 3. Base (e.g., K2CO3) 4. Solvent (e.g., DMF) start->reagents reaction Reaction Setup Stir at specified temperature (e.g., 80-100 °C) reagents->reaction workup Aqueous Work-up - Dilute with water - Extract with organic solvent reaction->workup After 12-24h purification Purification Silica Gel Column Chromatography workup->purification analysis Characterization - NMR (1H, 13C) - Mass Spectrometry purification->analysis end_node End: Pure N2-Aryl Tetrazole analysis->end_node

Figure 2. General workflow for metal-free N2-arylation of tetrazoles.

Detailed Step-by-Step Protocol

This protocol describes the synthesis of 2,5-diphenyl-2H-tetrazole as a representative example.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
5-Phenyl-1H-tetrazole>98%Commercial
Diphenyliodonium triflate>98%CommercialHandle with care
Potassium Carbonate (K₂CO₃)Anhydrous, powderCommercialDry in an oven before use
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%CommercialUse from a sealed bottle
Ethyl Acetate (EtOAc)ACS GradeCommercialFor extraction and chromatography
HexanesACS GradeCommercialFor chromatography
Deionized WaterN/AIn-house
Anhydrous Sodium Sulfate (Na₂SO₄)GranularCommercialFor drying organic layers
Silica Gel230-400 meshCommercialFor column chromatography

Procedure:

  • Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-phenyl-1H-tetrazole (146 mg, 1.0 mmol, 1.0 equiv.).

  • Addition of Reagents: Add potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv.) followed by diphenyliodonium triflate (473 mg, 1.1 mmol, 1.1 equiv.).

  • Solvent Addition: Add anhydrous DMF (5 mL) to the flask.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (20 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to isolate the desired N2-arylated product.

Self-Validation and Characterization

Confirming the identity and regiochemistry of the product is critical.

  • NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR are distinct for N1 and N2 isomers. For 2,5-disubstituted tetrazoles, the signals for the C5-substituent are typically shifted compared to the 1,5-isomer. Comparison with literature data is the most reliable method for confirmation.

  • Mass Spectrometry: Confirms the molecular weight of the synthesized compound.

  • X-Ray Crystallography: Provides unambiguous structural proof of the regiochemistry if a suitable single crystal can be obtained.

Substrate Scope and Data

The metal-free arylation protocol demonstrates broad applicability. The following table, compiled from literature data, showcases its effectiveness across various substrates.[10][11]

Entry5-Substituent (Tetrazole)Aryl Group (Iodonium Salt)Product Yield (%)Regioselectivity (N2:N1)
1PhenylPhenyl92>99:1
2Phenyl4-Methoxyphenyl85>99:1
3Phenyl4-Chlorophenyl88>99:1
44-ChlorophenylPhenyl90>99:1
54-TolylPhenyl91>99:1
6BenzylPhenyl76>99:1
7MethylPhenyl75>99:1

Yields are for the isolated N2-isomer.

Conclusion

Achieving regiocontrol in the N-arylation of tetrazoles is a solvable challenge with modern synthetic methods. The featured metal-free protocol using diaryliodonium salts offers a reliable, efficient, and highly N2-selective route that is particularly well-suited for applications in drug discovery and development where metal contamination is a concern. By understanding the interplay of steric and electronic factors, researchers can confidently select and execute protocols to access the desired regioisomer, accelerating the synthesis of novel and impactful chemical entities.

References

Application Notes and Protocols for the Full Analytical Characterization of 5-(4-tert-butylphenyl)-2H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the full analytical characterization of 5-(4-tert-butylphenyl)-2H-tetrazole, a key intermediate in pharmaceutical and materials science research. The protocols outlined below detail the necessary steps for confirming the identity, purity, and structural integrity of this compound.

Physicochemical Properties

This compound is a white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 126393-38-2
Molecular Formula C₁₁H₁₄N₄[1]
Molecular Weight 202.26 g/mol [1]
Melting Point 193-195 °C[2]
Appearance White Crystalline Solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Chloroform; Insoluble in water.

Spectroscopic and Chromatographic Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of this compound. Expected data from these analyses are summarized in Table 2.

Table 2: Summary of Expected Analytical Data

TechniqueExpected Observations
¹H NMR (400 MHz, DMSO-d₆) δ ~ 8.00 (d, 2H, Ar-H), δ ~ 7.60 (d, 2H, Ar-H), δ ~ 1.35 (s, 9H, t-Bu)
¹³C NMR (100 MHz, DMSO-d₆) δ ~ 164 (C-tetrazole), δ ~ 155 (Ar-C), δ ~ 128 (Ar-CH), δ ~ 126 (Ar-CH), δ ~ 123 (Ar-C), δ ~ 35 (quaternary C, t-Bu), δ ~ 31 (CH₃, t-Bu)
FT-IR (KBr, cm⁻¹) ~3100-2800 (N-H stretching), ~1610 (C=N stretching), ~1500 (aromatic C=C stretching), ~1460 (N=N stretching)
Mass Spectrometry (ESI-MS) [M+H]⁺ at m/z 203.129, [M-H]⁻ at m/z 201.114
HPLC Purity (C18, MeCN/H₂O) >98%

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum on a 400 MHz spectrometer. Key parameters include a 30° pulse width, a 2-second relaxation delay, and 16 scans.

    • ¹³C NMR: Acquire the spectrum on a 100 MHz spectrometer. Key parameters include a 30° pulse width, a 5-second relaxation delay, and 1024 scans.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Protocol:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1 mg of the sample with 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.

  • Data Acquisition: Record the FT-IR spectrum from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. Tetrazoles typically exhibit characteristic vibrations for the tetrazole group.[3]

Mass Spectrometry (MS)

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in methanol.

  • Ionization: Use Electrospray Ionization (ESI) in both positive and negative ion modes.

  • Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500. A characteristic fragmentation pathway for 5-substituted tetrazoles in positive ion mode is the elimination of a neutral molecule of hydrazoic acid (HN₃), while in negative ion mode, the loss of a nitrogen molecule (N₂) is often observed.[4][5]

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

High-Performance Liquid Chromatography (HPLC)

Protocol:

  • Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Stationary Phase: Use a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection: UV at 254 nm

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in the mobile phase.

  • Data Analysis: Determine the retention time of the main peak and calculate the purity of the sample based on the peak area percentage.

Diagrams

The following diagrams illustrate the analytical workflow, molecular structure, and data interpretation logic for the characterization of this compound.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity & Identity Confirmation synthesis Synthesis of this compound purification Purification (Recrystallization/Chromatography) synthesis->purification nmr NMR (1H, 13C) purification->nmr Structural Elucidation ftir FT-IR purification->ftir Functional Group Analysis ms Mass Spectrometry purification->ms Molecular Weight Determination hplc HPLC purification->hplc Purity Assessment mp Melting Point purification->mp Physical Property final_confirmation Final Confirmation of Structure and Purity nmr->final_confirmation ftir->final_confirmation ms->final_confirmation hplc->final_confirmation mp->final_confirmation

Caption: Analytical workflow for this compound.

Caption: Molecular structure of this compound.

Data_Interpretation_Logic cluster_data Experimental Data cluster_interpretation Interpretation cluster_conclusion Conclusion NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR_Interp Proton & Carbon Environment (Aromatic, t-Butyl, Tetrazole) NMR_Data->NMR_Interp IR_Data IR Spectrum (Vibrational Frequencies) IR_Interp Functional Groups (N-H, C=N, N=N, Aromatic C-H) IR_Data->IR_Interp MS_Data Mass Spectrum (m/z, Fragmentation) MS_Interp Molecular Formula & Connectivity (C11H14N4) MS_Data->MS_Interp Structure_Confirmed Structure Confirmed: This compound NMR_Interp->Structure_Confirmed IR_Interp->Structure_Confirmed MS_Interp->Structure_Confirmed

Caption: Logical flow for spectral data interpretation.

References

Development of a Stability-Indicating HPLC Method for Purity Assessment of 5-(4-tert-butylphenyl)-2H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note:

Abstract

This document provides a comprehensive guide for the development and initial validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of 5-(4-tert-butylphenyl)-2H-tetrazole. The protocol herein is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. We will detail a systematic approach, from initial column and mobile phase screening to forced degradation studies, ensuring the final method is specific, accurate, and reliable for quantifying the active pharmaceutical ingredient (API) and its potential impurities.

Introduction: The Analytical Challenge

This compound is a heterocyclic compound featuring a bulky, non-polar tert-butylphenyl group and a polar tetrazole ring. This amphiphilic nature presents a unique challenge for chromatographic separation. A successful HPLC method must be capable of retaining and resolving the main analyte from structurally similar impurities, process-related byproducts, and potential degradants. The primary objective is to develop a stability-indicating method, which is a validated analytical procedure that can accurately detect changes in the purity and potency of the drug substance over time. According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, such a method is a critical component of the drug development lifecycle.

Physicochemical Properties of the Analyte
  • Structure: Aromatic phenyl ring attached to a five-membered tetrazole ring, with a tert-butyl substituent.

  • Polarity: Moderately non-polar due to the tert-butylphenyl group, but with a polar, acidic tetrazole moiety (pKa ≈ 4.5-5). This dual nature makes pH control of the mobile phase a critical parameter.

  • UV Absorbance: The presence of the aromatic ring suggests strong UV absorbance, making UV detection a suitable choice for quantification. An initial UV scan is necessary to determine the optimal wavelength (λmax).

Method Development Strategy

Our approach is systematic, beginning with fundamental parameter selection and progressively refining the method through logical, data-driven steps. This ensures the final method is not only fit for purpose but also robust and transferable.

G HPLC Method Development Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Forced Degradation & Validation A Analyte Characterization (pKa, Solubility, UV Spectra) B Column Selection (C18, C8, Phenyl) A->B C Mobile Phase Scouting (ACN vs. MeOH, pH Screening) A->C D Detector Wavelength (Determine λmax) A->D E Gradient Optimization (Slope, Time) C->E F Flow Rate & Temperature (Fine-tuning Resolution) E->F G Final Unstressed Method F->G H Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) G->H I Peak Purity Analysis (PDA Detector) H->I J Method Validation (ICH Q2(R1) Parameters) I->J

Caption: A systematic workflow for HPLC method development.

Materials and Instrumentation

Item Specification
HPLC System Quaternary pump, autosampler, column oven, and Photodiode Array (PDA) detector.
Analytical Column Waters Symmetry C18, 4.6 x 150 mm, 3.5 µm (or equivalent L1 packing)
Analyte Standard This compound, >99.5% purity
Solvents Acetonitrile (ACN, HPLC Grade), Methanol (MeOH, HPLC Grade)
Reagents Formic Acid (FA), Ammonium Acetate, Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)
Water Deionized, 18.2 MΩ·cm

Experimental Protocols

Protocol 1: Sample and Mobile Phase Preparation
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of this compound standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with the diluent. This concentration is suitable for initial screening and method development.

  • Mobile Phase A (Aqueous): Prepare a 10 mM ammonium acetate solution and adjust the pH to 4.5 using dilute formic acid. The pH is chosen to be near the pKa of the tetrazole ring to ensure consistent ionization and peak shape.

  • Mobile Phase B (Organic): Acetonitrile (100%).

Protocol 2: Initial Chromatographic Conditions Screening

The goal of this phase is to achieve good retention and peak shape for the main analyte. A generic gradient is used to elute the compound and any early- or late-eluting impurities.

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 3.5 µmThe C18 stationary phase provides strong hydrophobic retention for the tert-butylphenyl group, which is ideal for initial screening.
Mobile Phase A 10 mM Ammonium Acetate, pH 4.5Buffering near the pKa suppresses silanol interactions and ensures a consistent analyte ionization state, improving peak symmetry.
Mobile Phase B AcetonitrileACN generally provides lower backpressure and better UV transparency than methanol.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times and improved peak efficiency.
Detector PDA at 254 nmA common wavelength for aromatic compounds. A full spectrum (200-400 nm) should be recorded to determine the optimal λmax.
Injection Vol. 5 µLA small volume to prevent peak distortion.
Gradient 10% to 90% B in 15 min; Hold at 90% B for 3 min; Return to 10% B in 1 min.A broad gradient ensures elution of all components and provides a starting point for optimization.
Protocol 3: Method Optimization

Based on the results from the initial screening, the gradient is adjusted to improve the resolution between the main peak and any observed impurities.

  • Objective: Achieve a resolution (Rs) of >2.0 between the main peak and its closest eluting impurity.

  • Procedure:

    • Adjust Gradient Slope: If peaks are poorly resolved, flatten the gradient around the elution time of the analyte. For example, change the gradient from 10-90% B in 15 min to 40-70% B in 20 min.

    • Isocratic Hold: If necessary, introduce an isocratic hold to further separate closely eluting peaks.

    • Temperature & Flow Rate: Minor adjustments to temperature (e.g., 30-40 °C) or flow rate (e.g., 0.8-1.2 mL/min) can be made to fine-tune selectivity and resolution.

Protocol 4: Forced Degradation Studies

Forced degradation is essential to demonstrate the stability-indicating nature of the method. The goal is to achieve 5-20% degradation of the API to ensure that any degradant peaks can be resolved from the parent peak.

  • Prepare Samples: Subject the 0.1 mg/mL working standard solution to the following stress conditions:

    • Acid Hydrolysis: Add 1 mL of 0.1 M HCl, heat at 60 °C for 4 hours. Neutralize with 1 mL of 0.1 M NaOH before injection.

    • Base Hydrolysis: Add 1 mL of 0.1 M NaOH, heat at 60 °C for 2 hours. Neutralize with 1 mL of 0.1 M HCl before injection.

    • Oxidative Degradation: Add 1 mL of 3% H₂O₂, store at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid API at 105 °C for 24 hours, then prepare the solution.

    • Photolytic Degradation: Expose the solution to UV light (ICH Q1B guideline) for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the optimized HPLC method.

  • Peak Purity: Use the PDA detector to perform peak purity analysis on the API peak in all stressed samples. The peak should be spectrally pure, confirming no co-eluting degradants.

G Forced Degradation Workflow cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation A Acid (0.1M HCl, 60°C) F Inject Stressed Samples into Optimized HPLC Method A->F B Base (0.1M NaOH, 60°C) B->F C Oxidation (3% H2O2) C->F D Heat (105°C Solid) D->F E Light (ICH Q1B) E->F G Assess Peak Purity (PDA Analysis) F->G H Calculate Mass Balance (% Assay + % Impurities + % Degradants ≈ 100%) G->H I Confirm Method is Stability-Indicating H->I

Caption: Workflow for forced degradation and method validation.

Expected Results and Data Interpretation

The final, optimized method should yield a sharp, symmetric peak for this compound, well-resolved from any impurities or degradants.

System Suitability Parameter Acceptance Criteria Justification
Tailing Factor (T) ≤ 1.5Ensures peak symmetry and accurate integration.
Theoretical Plates (N) > 2000Indicates good column efficiency and separation power.
Relative Standard Deviation (%RSD) < 2.0% (for 6 injections)Demonstrates the precision of the system for retention time and peak area.
Resolution (Rs) > 2.0 (between API and nearest peak)Guarantees baseline separation for accurate quantification of impurities.

Forced degradation results should show that the peak purity angle is less than the purity threshold for the API peak under all stress conditions, confirming its spectral homogeneity.

Conclusion

This application note outlines a systematic and scientifically-grounded protocol for developing a stability-indicating RP-HPLC method for the purity assessment of this compound. By following the described workflow—from initial screening through optimization and forced degradation—a robust, specific, and reliable analytical method can be established. This method will be suitable for routine quality control, stability testing, and regulatory submissions, ensuring the quality and safety of the drug substance.

Application Notes and Protocols for ¹H and ¹³C NMR Spectroscopy Analysis of Substituted Tetrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrazoles are a prominent class of nitrogen-rich heterocyclic compounds with a five-membered ring containing four nitrogen atoms and one carbon atom. Their derivatives are of significant interest in medicinal chemistry and drug development due to their bioisosteric relationship with carboxylic acids and their diverse pharmacological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and analysis of these compounds. This document provides detailed application notes and protocols for the ¹H and ¹³C NMR analysis of substituted tetrazoles.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts

The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. For substituted tetrazoles, the position of the substituent (N-1, N-2, or C-5) and its electronic nature (electron-donating or electron-withdrawing) significantly influence the ¹H and ¹³C chemical shifts of the tetrazole ring and the substituent itself.

Table 1: Typical ¹H NMR Chemical Shift Ranges for Substituted Tetrazoles
Proton TypeChemical Shift (δ, ppm)Notes
Tetrazole C-H (unsubstituted at C-5)8.5 - 9.8The chemical shift is sensitive to the substituent on the nitrogen atom.
N-H (for 1H-tetrazoles)15.0 - 17.5Often a broad signal, can be solvent and concentration dependent.
Protons on substituents attached to the tetrazole ringVariableDepends on the nature of the substituent and its proximity to the ring. For example, the methylene protons of an N-benzyl group appear around 5.5-6.0 ppm.
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Substituted Tetrazoles
Carbon TypeChemical Shift (δ, ppm)Notes
Tetrazole C-5150 - 165The chemical shift of the tetrazole ring carbon is significantly influenced by the nature of the substituent at this position. Electron-withdrawing groups tend to shift it downfield.
Carbons in substituentsVariableDepends on the specific substituent.

Note: Chemical shifts are typically referenced to tetramethylsilane (TMS) at 0.00 ppm. The solvent used can also influence the chemical shifts.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality and reproducible NMR data. The following sections detail the recommended procedures for sample preparation and data acquisition.

Sample Preparation
  • Sample Purity: Ensure the tetrazole compound is of high purity. Impurities can complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Common solvents for tetrazole derivatives include DMSO-d₆, CDCl₃, and Methanol-d₄. The choice of solvent can affect the chemical shifts, particularly for protons involved in hydrogen bonding.

  • Sample Concentration: Weigh 5-10 mg of the tetrazole derivative and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filtration: To remove any particulate matter that can degrade the quality of the NMR spectrum, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Internal Standard: For accurate chemical shift referencing, tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm).

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

¹H NMR Spectroscopy:

  • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay (d1): 1-5 seconds. The relaxation delay should be at least 5 times the longest T1 of the protons of interest for accurate integration.

  • Number of Scans (ns): 8 to 16 scans are typically sufficient for samples with good concentration.

  • Spectral Width (sw): A spectral width of 16 ppm (e.g., from -2 to 14 ppm) is generally adequate.

  • Temperature: Room temperature (e.g., 298 K).

¹³C NMR Spectroscopy:

  • Pulse Sequence: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans (ns): 1024 to 4096 scans or more, depending on the sample concentration, as the ¹³C nucleus is much less sensitive than ¹H.

  • Spectral Width (sw): A spectral width of 240 ppm (e.g., from -20 to 220 ppm) is typically used.

  • Temperature: Room temperature (e.g., 298 K).

Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or by referencing to the residual solvent peak.

  • Integration and Interpretation: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different protons. Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the specific protons and carbons in the molecule.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of substituted tetrazoles.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis synthesis Compound Synthesis & Purification dissolution Dissolution in Deuterated Solvent synthesis->dissolution 5-10 mg filtration Filtration into NMR Tube dissolution->filtration ~0.6 mL h1_nmr 1H NMR Acquisition filtration->h1_nmr c13_nmr 13C NMR Acquisition filtration->c13_nmr ft Fourier Transform & Phasing h1_nmr->ft c13_nmr->ft referencing Referencing ft->referencing interpretation Spectral Interpretation (Chemical Shift, Integration, Coupling Constants) referencing->interpretation structure Structure Elucidation interpretation->structure

Caption: Workflow for NMR analysis of substituted tetrazoles.

Influence of Substituents on ¹³C Chemical Shift of the Tetrazole Ring (C-5)

The electronic properties of the substituent at the C-5 position have a predictable effect on the ¹³C chemical shift of the tetrazole ring carbon.

substituent_effects cluster_substituents C-5 Substituent Effect cluster_shifts 13C Chemical Shift (δ) C5 Tetrazole C-5 Carbon downfield Downfield Shift (Deshielding) (δ increases) C5->downfield e- density decreases upfield Upfield Shift (Shielding) (δ decreases) C5->upfield e- density increases EWG Electron-Withdrawing Group (EWG) (e.g., -NO2, -CN, -COR) EWG->C5 Inductive & Mesomeric Withdrawal EDG Electron-Donating Group (EDG) (e.g., -NH2, -OR, -Alkyl) EDG->C5 Inductive & Mesomeric Donation

Caption: Substituent effects on tetrazole C-5 NMR chemical shift.

Application Notes and Protocols for Mass Spectrometry Analysis of Tetrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tetrazole Compounds and Mass Spectrometry

Tetrazoles are a class of synthetic heterocyclic compounds characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This unique structure imparts a range of properties that make them valuable in various scientific fields. In medicinal chemistry, the tetrazole ring is often used as a metabolically stable bioisostere for a carboxylic acid group, enhancing the lipophilicity and metabolic stability of drug candidates.[1] Several important pharmaceuticals, such as the angiotensin II receptor blockers losartan and valsartan, feature a tetrazole moiety. Beyond pharmaceuticals, tetrazole derivatives are also investigated as high-energy materials due to their high nitrogen content, which leads to the release of large amounts of nitrogen gas upon decomposition.[2]

Mass spectrometry (MS) is a powerful analytical technique that is indispensable for the characterization of tetrazole compounds. It provides crucial information on molecular weight, elemental composition, and structure through the analysis of fragmentation patterns.[3] Common ionization techniques employed for the analysis of tetrazoles include Electrospray Ionization (ESI) and Electron Ionization (EI). Tandem mass spectrometry (MS/MS) is particularly useful for elucidating the fragmentation pathways of these compounds.[4]

General Workflow for Mass Spectrometry Analysis of Tetrazole Compounds

The analysis of tetrazole compounds by mass spectrometry typically follows a standardized workflow to ensure accurate and reproducible results. This workflow encompasses sample preparation, chromatographic separation (if applicable), mass spectrometric analysis, and data interpretation.

Tetrazole Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample Sample Collection (e.g., Plasma, Soil) Extraction Extraction (SPE, LLE, or PPT) Sample->Extraction Concentration Concentration & Reconstitution Extraction->Concentration LC Liquid Chromatography (LC Separation) Concentration->LC MS Mass Spectrometry (MS Detection) LC->MS MSMS Tandem MS (MS/MS Fragmentation) MS->MSMS Data_Processing Data Processing MSMS->Data_Processing Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation Quantification Quantification Data_Processing->Quantification

A general workflow for the analysis of tetrazole compounds.

Mass Spectrometry Fragmentation Patterns of Tetrazole Compounds

The fragmentation of tetrazole compounds in a mass spectrometer is highly dependent on the ionization method used and the nature of the substituents on the tetrazole ring.[3]

Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique that is well-suited for the analysis of polar and thermally labile tetrazole-containing pharmaceuticals.

Positive Ion Mode ([M+H]+): In positive ion ESI-MS, a characteristic fragmentation pathway for 5-substituted-1H-tetrazoles is the neutral loss of hydrazoic acid (HN3, 43 Da).[3] This is often the most prominent fragmentation observed. The protonation of the tetrazole ring likely facilitates a ring-opening event, followed by the elimination of HN3.[5]

Negative Ion Mode ([M-H]-): In negative ion mode, the most common fragmentation pathway is the loss of a neutral nitrogen molecule (N2, 28 Da).[3][5] This fragmentation is initiated by the deprotonation of the tetrazole ring.

ESI_Fragmentation cluster_positive Positive Ion Mode (ESI+) cluster_negative Negative Ion Mode (ESI-) M_H [M+H]+ Loss_HN3 Loss of HN3 (43 Da) M_H->Loss_HN3 Fragment_HN3 [M+H - HN3]+ Loss_HN3->Fragment_HN3 M_minus_H [M-H]- Loss_N2 Loss of N2 (28 Da) M_minus_H->Loss_N2 Fragment_N2 [M-H - N2]- Loss_N2->Fragment_N2

Primary ESI fragmentation pathways of the tetrazole ring.
Electron Ionization (EI) Mass Spectrometry

EI is a hard ionization technique that leads to more extensive fragmentation compared to ESI. The fragmentation patterns of tetrazoles under EI are often complex and are significantly influenced by the substituents on the ring.[5] Common fragmentation pathways for 1,5-disubstituted tetrazoles can involve the formation of several key intermediates and final fragment ions.[6][7]

Multiple fragmentation pathways can occur, often leading to common final species such as arylisocyanates, arylazides, and arylnitrenes.[6][7] The relative abundance of these fragments is highly dependent on the electronic effects of the substituents.[5]

Quantitative Data on Tetrazole Fragmentation

The following tables summarize the characteristic mass spectrometric fragmentations of various tetrazole derivatives.

Table 1: Characteristic ESI-MS/MS Fragmentations of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole Derivatives [4]

CompoundPrecursor Ion (m/z)Ion ModeMajor Fragment Ions (m/z)
5-(1-phenyl-1H-pyrrol-2-yl)-1H-tetrazole224[M+H]+181, 154
222[M-H]-194
5-(1-(4-chlorophenyl)-1H-pyrrol-2-yl)-1H-tetrazole258[M+H]+215, 188
256[M-H]-228
5-(1-(4-methylphenyl)-1H-pyrrol-2-yl)-1H-tetrazole238[M+H]+195, 168
236[M-H]-208

Table 2: Significant EI-MS Fragment Ions of 5-Allyloxy-1-aryl-tetrazoles [5]

Compound (R substituent on 1-aryl)Molecular Ion (m/z)Base Peak (m/z)Other Significant Fragments (m/z)
H21611991, 77, 55
4-CH3230119105, 91, 77, 55
4-OCH3246119135, 107, 92, 77, 55
4-Cl250119125, 111, 91, 77, 55
4-NO2261117118, 91, 77

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Losartan in Human Plasma

This protocol is adapted for the quantitative analysis of the tetrazole-containing drug losartan in human plasma.

1. Sample Preparation (Solid-Phase Extraction - SPE) [5]

  • To a 200 µL aliquot of human plasma, add 25 µL of an internal standard working solution (e.g., 2000 ng/mL irbesartan).

  • Add 200 µL of extraction buffer (0.5% formic acid in water) and vortex for 10 seconds.

  • Condition an Oasis HLB SPE cartridge (30 mg/1 mL) with 1.0 mL of methanol followed by 1.0 mL of extraction buffer.

  • Load the plasma sample mixture onto the conditioned SPE cartridge.

  • Wash the cartridge with 1.0 mL of extraction buffer followed by 1.0 mL of water.

  • Elute the analytes and internal standard with 1.0 mL of 0.5% ammonia in methanol.

  • Evaporate the eluate to dryness at 45°C under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions [5]

  • LC Column: C18 column

  • Mobile Phase: 85:15 (v/v) mixture of methanol and 0.1% (v/v) formic acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • MS Detection: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions:

    • Losartan: m/z 423.2 → 207.1

    • Irbesartan (IS): m/z 429.2 → 207.1

Protocol 2: LC-MS/MS Analysis of Valsartan in Human Plasma

This protocol describes the analysis of the tetrazole-containing drug valsartan in human plasma.

1. Sample Preparation (Protein Precipitation) [8]

  • To 180 µL of human plasma, add 20 µL of the aqueous valsartan standard or quality control solution and vortex for 30 seconds.

  • Add 1000 µL of methanol and vortex for 5 minutes to precipitate proteins.

  • Centrifuge the samples at 13,000 rpm for 10 minutes.

  • Transfer the supernatant for direct injection into the LC-MS/MS system.

2. LC-MS/MS Conditions [1]

  • LC Column: Luna C18 (2) 100A (150 × 4.6 mm, 5 µm)

  • Mobile Phase: 80:20 (v/v) acetonitrile: 5 mM ammonium formate

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • MS Detection: Triple quadrupole mass spectrometer with ESI in negative ion mode.

  • MRM Transitions:

    • Valsartan: m/z 434.2 → 291.2

    • Valsartan-d9 (IS): m/z 443.3 → 293.3

Protocol 3: Analysis of Energetic Tetrazole Compounds in Soil

This protocol provides a general guideline for the analysis of energetic tetrazole compounds in soil samples.

1. Sample Preparation (Salting-Out Extraction) [9]

  • To a known weight of soil sample, add a specific volume of acetonitrile and a saturated solution of sodium chloride.

  • Vortex or sonicate the mixture to extract the analytes into the acetonitrile phase.

  • Allow the phases to separate and carefully remove the acetonitrile layer.

  • Back-extract the acetonitrile phase with a salt water solution to remove water-soluble interferences.

  • The concentrated acetonitrile extract is then diluted with reagent water and filtered prior to LC-MS analysis.

  • For thermally sensitive tetrazoles like tetryl, acidification of the sample to pH < 3 and dilution with acetonitrile is recommended to prevent degradation.

2. LC-MS/MS Conditions

  • LC Column: C18 or C8 reversed-phase column

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium formate.

  • Flow Rate: Typically 0.2-0.5 mL/min.

  • Injection Volume: 5-20 µL.

  • MS Detection: Triple quadrupole or high-resolution mass spectrometer with ESI in either positive or negative mode, depending on the specific analytes.

  • MRM Transitions: Specific precursor and product ions must be determined for each target energetic tetrazole compound.

Conclusion

The fragmentation patterns of tetrazole compounds in mass spectrometry are well-defined and provide valuable information for their structural elucidation. ESI-MS typically results in the characteristic loss of HN3 in positive mode and N2 in negative mode, while EI-MS produces more complex fragmentation patterns influenced by the compound's substituents. The provided protocols offer a starting point for the development of robust and reliable analytical methods for the qualitative and quantitative analysis of tetrazole-containing compounds in various matrices, which is crucial for research, drug development, and environmental monitoring.

References

Application Note: Structural Elucidation of 5-(4-tert-butylphenyl)-2H-tetrazole using Fourier-Transform Infrared (FTIR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the analysis of 5-(4-tert-butylphenyl)-2H-tetrazole using Fourier-Transform Infrared (FTIR) spectroscopy. This compound is a key structural motif in medicinal chemistry, often employed as a bioisostere for carboxylic acids to enhance the pharmacokinetic profile of drug candidates.[1][2] Accurate structural confirmation is therefore a critical step in its synthesis and application. This note details the principles of the analysis, offers step-by-step protocols for sample preparation and data acquisition, provides an in-depth guide to spectral interpretation, and explains the causality behind key experimental choices.

Introduction: The Role of Tetrazoles and FTIR in Drug Discovery

The tetrazole ring is a privileged scaffold in modern drug design. Its unique electronic and steric properties allow it to act as a metabolically stable substitute for a carboxylic acid group, often leading to improved bioavailability, receptor binding affinity, and lipophilicity in drug molecules.[1][3] Compounds like this compound are valuable building blocks in the synthesis of pharmaceuticals targeting a wide range of diseases, including hypertension and inflammation.[2][4]

Given its importance, unambiguous structural verification is paramount. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly informative analytical technique ideal for this purpose.[5] It provides a unique molecular "fingerprint" by measuring the absorption of infrared radiation by the molecule's specific chemical bonds as they vibrate.[6] This application note serves as an expert-level guide to leveraging FTIR for the confident identification and characterization of this compound.

Causality of Method Selection: Why FTIR?

FTIR is selected for its ability to provide direct evidence of a molecule's functional groups. For this compound, this means we can specifically confirm the presence of:

  • The tetrazole ring through its characteristic N=N and C=N stretching vibrations.

  • The para-substituted aromatic ring via its unique C=C stretching and C-H out-of-plane bending patterns.[7]

  • The tert-butyl group through its distinct aliphatic C-H stretching and bending modes.

This method is significantly faster than NMR or X-ray crystallography, making it an ideal choice for routine reaction monitoring and quality control during synthesis.

Experimental Workflow & Protocols

The overall process for FTIR analysis is a systematic progression from sample preparation to data interpretation and reporting.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis & Reporting Prep Receive Solid Sample: This compound Method_Choice Choose Method: ATR or KBr Pellet Prep->Method_Choice ATR_Prep ATR: Place small amount of powder on crystal Method_Choice->ATR_Prep Direct/Fast KBr_Prep KBr: Grind 1-2 mg sample with 150 mg KBr Method_Choice->KBr_Prep High Resolution Load_Sample Place Sample in FTIR Spectrometer ATR_Prep->Load_Sample Press_Pellet Press mixture into a transparent pellet KBr_Prep->Press_Pellet Press_Pellet->Load_Sample Collect_Bkg Collect Background Spectrum (Empty Sample Compartment) Collect_Spl Collect Sample Spectrum (Typically 32 scans at 4 cm⁻¹ resolution) Collect_Bkg->Collect_Spl Process Ratio Sample/Background to get Absorbance Spectrum Collect_Spl->Process Interpret Interpret Spectrum: Identify Key Functional Groups Process->Interpret Compare Compare with Reference Spectra (If available) Interpret->Compare Report Generate Report: Peak Table & Interpretation Compare->Report

Caption: Experimental workflow for FTIR analysis.

Protocol 1: Attenuated Total Reflectance (ATR) Method

ATR has become a primary sampling method due to its simplicity and speed, requiring minimal to no sample preparation.[8] It is ideal for rapid screening and analysis of solid powders.

  • Rationale: This technique relies on an internal reflectance element (crystal) where the IR beam penetrates a shallow depth into the sample placed in direct contact with it. This makes it excellent for strongly absorbing or opaque solid samples.[9]

  • Step-by-Step Protocol:

    • Crystal Cleaning: Ensure the ATR crystal (typically diamond or ZnSe) is impeccably clean. Record a background spectrum of the clean, empty crystal.

    • Sample Application: Place a small amount (1-5 mg) of the this compound powder directly onto the center of the ATR crystal.

    • Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures good contact between the sample and the crystal, which is critical for a high-quality spectrum.[9]

    • Data Acquisition: Collect the sample spectrum. A typical setting is 32 scans at a resolution of 4 cm⁻¹. The instrument software will automatically ratio the sample scan to the background to produce the final absorbance spectrum.

    • Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe.

Protocol 2: Potassium Bromide (KBr) Pellet Method

This traditional transmission method is capable of producing very high-quality, high-resolution spectra and is often used for reference library generation.

  • Rationale: The sample is dispersed in an IR-transparent matrix (KBr). Pressing this mixture into a thin, transparent pellet minimizes light scattering and allows the IR beam to pass directly through the sample.[6][10]

  • Step-by-Step Protocol:

    • Preparation: Gently heat spectroscopic grade KBr powder at ~110°C for several hours to remove any adsorbed water, which has a strong IR absorbance. Store in a desiccator.

    • Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of the this compound sample with 150-200 mg of the dry KBr powder.[10] The goal is a fine, homogenous mixture with a particle size smaller than the IR wavelength to reduce scattering.

    • Pellet Pressing: Transfer the powder mixture to a pellet die. Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a clear or translucent pellet.[10] A cloudy pellet often indicates insufficient grinding or the presence of moisture.

    • Data Acquisition: Place the KBr pellet into the spectrometer's sample holder. Collect a background spectrum of the empty sample holder first, then collect the sample spectrum.

Spectral Interpretation: Decoding the Molecular Fingerprint

An FTIR spectrum plots absorbance versus wavenumber (cm⁻¹).[11] The spectrum is typically analyzed by dividing it into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-500 cm⁻¹), which contains complex vibrations unique to the molecule as a whole.[11]

Key Vibrational Modes for this compound
Wavenumber (cm⁻¹)Vibrational ModeStructural UnitRationale & Comments
3100–3000Aromatic C-H StretchPhenyl RingThese bands appear at a slightly higher frequency than alkane C-H stretches, providing clear evidence of the aromatic system.[7]
2970–2870Aliphatic C-H Stretch (asymmetric & symmetric)tert-Butyl GroupStrong, sharp absorptions characteristic of sp³ C-H bonds. The specific pattern helps confirm the alkyl substituent.
~1615Aromatic C=C In-Ring StretchPhenyl RingAromatic rings show characteristic absorptions in the 1600-1450 cm⁻¹ region. This peak is typical for the phenyl C=C stretching vibrations.[12]
~1520Aromatic C=C In-Ring StretchPhenyl RingA second key in-ring stretching vibration, further confirming the presence of the aromatic ring.[12]
~1465N=N / C=N StretchTetrazole RingThe tetrazole ring exhibits complex stretching vibrations in this region. This band is a strong indicator of the heterocyclic core.[13]
~1365C-H Bending (Symmetric)tert-Butyl GroupThe tert-butyl group often shows a characteristic doublet for C-H bending. This symmetric deformation (umbrella mode) is a key identifier.
~840C-H Out-of-Plane (OOP) Bendingpara-Substituted PhenylThis is a highly diagnostic band. A strong absorption in the 850-800 cm⁻¹ range is characteristic of a 1,4-disubstituted (para) benzene ring, confirming the substitution pattern.[7]

Trustworthiness and Validation

To ensure the validity of the analysis, the following self-validating steps are crucial:

  • Instrument Performance: Before analysis, verify the spectrometer's performance using a polystyrene standard film.

  • Background Correction: Always run a fresh background spectrum before analyzing the sample. This corrects for atmospheric H₂O and CO₂ as well as any instrumental artifacts.

  • Reproducibility: For critical applications, prepare and analyze the sample in triplicate to ensure the resulting spectra are identical, confirming the homogeneity of the sample and the reproducibility of the preparation technique.

  • Reference Comparison: When possible, compare the acquired spectrum to a verified reference spectrum from a commercial or internal database to provide the highest level of confidence in the identification.[11][14]

References

Application Notes and Protocols: In Vitro Anticancer Activity Screening of Novel Tetrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro screening of novel tetrazole derivatives for their potential anticancer activity. The following sections detail the methodologies for assessing cytotoxicity, apoptosis induction, cell cycle arrest, and the investigation of underlying signaling pathways.

Introduction

Tetrazole and its derivatives have emerged as a promising class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer properties.[1][2] Their structural features allow them to act as bioisosteres of carboxylic acids and other functional groups, enabling them to interact with various biological targets.[1] In vitro screening is a critical first step in the discovery and development of novel anticancer agents. This document outlines a panel of standard assays to evaluate the cytotoxic and mechanistic properties of new tetrazole derivatives in cancer cell lines.

Data Presentation: Cytotoxicity of Novel Tetrazole Derivatives

The cytotoxic effects of novel tetrazole derivatives are typically evaluated using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound. The following tables summarize the IC50 values of various tetrazole derivatives against a panel of human cancer cell lines, as reported in the literature.

Table 1: In Vitro Cytotoxicity (IC50, µM) of Pyrazolo[4,3-e]tetrazolo[1,5-b][3][4][5]triazine Sulfonamides [6]

CompoundHCT 116 (Colon)PC-3 (Prostate)BxPC-3 (Pancreatic)
MM1290.39 - 0.6 µM0.17 - 0.36 µM0.13 - 0.26 µM
MM1300.39 - 0.6 µM0.17 - 0.36 µM0.13 - 0.26 µM
MM1310.39 - 0.6 µM0.17 - 0.36 µM0.13 - 0.26 µM

Table 2: In Vitro Cytotoxicity (IC50, µM) of Tetrazole-Linked Benzochromene Derivatives

CompoundMCF-7 (Breast)Caco-2 (Colon)HeLa (Cervical)SKBR-3 (Breast)
3d15 - 33 µM15 - 33 µM15 - 33 µM15 - 33 µM
3e15 - 33 µM15 - 33 µM15 - 33 µM15 - 33 µM
3f15 - 33 µM15 - 33 µM15 - 33 µM15 - 33 µM
5-Fluorouracil (Control)10 - 17 µM10 - 17 µM10 - 17 µM10 - 17 µM

Table 3: In Vitro Cytotoxicity (IC50, µM) of Dianisidine-Based Tetrazole Derivatives [7]

CompoundHTB-140 (Melanoma)A549 (Lung)HeLa (Cervical)SW620 (Colorectal)HaCaT (Normal)
1>50>50>50>50>50
245.3 ± 2.138.9 ± 1.941.2 ± 2.347.8 ± 2.5>50
325.6 ± 1.331.5 ± 1.628.4 ± 1.429.9 ± 1.548.1 ± 2.4
418.2 ± 0.930.1 ± 1.515.7 ± 0.819.5 ± 1.035.6 ± 1.8
510.5 ± 0.532.4 ± 1.68.9 ± 0.411.2 ± 0.625.3 ± 1.3
722.1 ± 1.135.6 ± 1.819.8 ± 1.024.7 ± 1.242.9 ± 2.1
815.4 ± 0.833.8 ± 1.712.1 ± 0.616.3 ± 0.830.1 ± 1.5
1028.9 ± 1.439.2 ± 2.026.7 ± 1.331.4 ± 1.649.5 ± 2.5
Cisplatin (Ref 1)5.2 ± 0.38.7 ± 0.44.1 ± 0.26.5 ± 0.315.8 ± 0.8
Doxorubicin (Ref 2)0.8 ± 0.041.2 ± 0.060.6 ± 0.030.9 ± 0.053.4 ± 0.2

Experimental Protocols

Detailed protocols for the key in vitro assays are provided below. These protocols are generalized and may require optimization for specific cell lines and compounds.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Novel tetrazole derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest exponentially growing cells and determine the cell density using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the tetrazole derivatives in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and an untreated control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_compounds Treat with Tetrazole Derivatives incubate_24h->treat_compounds incubate_treatment Incubate for 24/48/72h treat_compounds->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Calculate % Viability and IC50 read_absorbance->analyze_data end End analyze_data->end Apoptosis_Assay_Workflow start Start seed_and_treat Seed and Treat Cells start->seed_and_treat harvest_cells Harvest Adherent and Floating Cells seed_and_treat->harvest_cells wash_cells Wash with Cold PBS harvest_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend stain Stain with Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate 15 min in the Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze quantify Quantify Apoptotic Cell Populations analyze->quantify end End quantify->end Cell_Cycle_Analysis_Workflow start Start seed_and_treat Seed and Treat Cells start->seed_and_treat harvest_cells Harvest and Centrifuge Cells seed_and_treat->harvest_cells fix_cells Fix with Cold 70% Ethanol harvest_cells->fix_cells stain_cells Stain with PI and RNase A fix_cells->stain_cells analyze Analyze by Flow Cytometry stain_cells->analyze quantify Quantify Cell Cycle Distribution analyze->quantify end End quantify->end Bcl2_Pathway cluster_Mitochondrion Mitochondrion Bax Bax/Bak MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP promote CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome activates Tetrazole Tetrazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Tetrazole->Bcl2 inhibits Bcl2->Bax inhibits Caspase3 Caspase-3 Activation Apoptosome->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis EGFR_Pathway cluster_CellMembrane Cell Membrane EGF EGF EGFR EGFR EGF->EGFR binds Ras Ras EGFR->Ras activates PI3K PI3K EGFR->PI3K activates Tetrazole Tetrazole Derivative Tetrazole->EGFR inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Tetrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for determining the antimicrobial susceptibility of novel tetrazole compounds. The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), with specific considerations for the potential unique properties of tetrazole-based antimicrobial agents.

Introduction

Tetrazole derivatives are a promising class of heterocyclic compounds being explored for their potential as novel antimicrobial agents. Some have demonstrated potent activity by targeting essential bacterial enzymes like DNA gyrase and topoisomerase IV.[1][2][3] Accurate and reproducible antimicrobial susceptibility testing (AST) is crucial for the preclinical evaluation of these compounds. This document outlines detailed protocols for the two most common phenotypic AST methods: broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and disk diffusion for assessing in vitro susceptibility.

Data Presentation

The following tables provide examples of how to structure and present quantitative data obtained from AST of tetrazole compounds.

Table 1: Example Minimum Inhibitory Concentration (MIC) Data for Representative Tetrazole Compounds

Compound IDTarget OrganismATCC Strain No.MIC Range (µg/mL)
Tetrazole-AStaphylococcus aureus292130.5 - 4
Tetrazole-AEscherichia coli259222 - 16
Tetrazole-BPseudomonas aeruginosa278538 - 64
Tetrazole-BEnterococcus faecalis292121 - 8

Note: These values are for illustrative purposes only and should be determined experimentally for each novel compound.

Table 2: Example Zone Diameter Data for Representative Tetrazole Compounds

Compound IDTarget OrganismATCC Strain No.Disk Content (µg)Zone Diameter Range (mm)
Tetrazole-AStaphylococcus aureus259223018 - 25
Tetrazole-AEscherichia coli259223015 - 22
Tetrazole-BPseudomonas aeruginosa278535010 - 18
Tetrazole-BEnterococcus faecalis292125012 - 20

Note: Interpretive criteria (Susceptible, Intermediate, Resistant) for zone diameters for novel compounds must be established by correlating with MIC data.[4]

Table 3: Quality Control (QC) Reference Ranges for Standard QC Strains

QC StrainAntimicrobial AgentMIC Range (µg/mL)Zone Diameter Range (mm)
E. coli ATCC® 25922™Ciprofloxacin0.004 - 0.01630 - 40
S. aureus ATCC® 29213™Ciprofloxacin0.12 - 0.5N/A
S. aureus ATCC® 25922™CiprofloxacinN/A22 - 30
P. aeruginosa ATCC® 27853™Ciprofloxacin0.25 - 125 - 33

Note: QC ranges for tetrazole compounds must be established through multi-laboratory validation studies.

Experimental Protocols

General Recommendations for Tetrazole Compounds
  • Solvent Selection: Many novel tetrazole compounds may have limited aqueous solubility. Dimethyl sulfoxide (DMSO) is a commonly used solvent. However, it is crucial to ensure the final concentration of DMSO in the testing medium does not exceed 1% (v/v), as higher concentrations can inhibit bacterial growth. A solvent toxicity control should always be included.

  • Stock Solution Preparation: Prepare high-concentration stock solutions of the tetrazole compounds in an appropriate solvent (e.g., DMSO).[5][6] These can be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[7] Ensure the compound is fully dissolved before preparing dilutions.

Protocol 1: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]

Materials:

  • Sterile 96-well, U-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Tetrazole compound stock solution

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Quality control (QC) strains (e.g., E. coli ATCC® 25922™, S. aureus ATCC® 29213™)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or densitometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Use a spectrophotometer for accuracy.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Preparation of Tetrazole Dilutions:

    • Perform serial two-fold dilutions of the tetrazole compound in CAMHB in the 96-well plate.

    • Typically, 100 µL of CAMHB is added to wells 2-12.

    • Add 200 µL of the highest concentration of the tetrazole compound to well 1.

    • Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution to well 10.

    • Discard the final 100 µL from well 10.

    • Well 11 serves as the growth control (inoculum, no drug), and well 12 is the sterility control (broth only).

  • Inoculation of Microtiter Plate:

    • Add 100 µL of the diluted bacterial suspension to wells 1-11. The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • The MIC is the lowest concentration of the tetrazole compound at which there is no visible growth (turbidity).

    • The growth control (well 11) must show distinct turbidity.

    • The sterility control (well 12) must remain clear.

Protocol 2: Kirby-Bauer Disk Diffusion

This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent based on the diameter of the zone of growth inhibition around a drug-impregnated disk.[9][10]

Materials:

  • Mueller-Hinton Agar (MHA) plates (150 mm diameter, 4 mm depth)

  • Sterile filter paper disks (6 mm diameter)

  • Tetrazole compound stock solution

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Sterile swabs

  • Forceps

  • Incubator (35°C ± 2°C)

  • Calipers or a ruler

Procedure:

  • Disk Preparation:

    • Aseptically apply a defined amount of the tetrazole compound solution to sterile blank paper disks.

    • Allow the solvent to evaporate completely in a sterile environment. The amount of compound per disk should be optimized in preliminary studies.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Plate Inoculation:

    • Within 15 minutes of standardization, dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.

  • Application of Disks:

    • Within 15 minutes of inoculation, use sterile forceps to place the tetrazole-impregnated disks onto the agar surface.

    • Gently press each disk to ensure complete contact with the agar.

    • Place disks far enough apart to prevent overlapping of inhibition zones.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpreting Results:

    • Measure the diameter of the zone of complete growth inhibition (including the disk diameter) in millimeters.

    • The interpretation of the zone diameters as susceptible, intermediate, or resistant requires correlation with MIC data, which is not yet established for novel compounds.[11]

Mandatory Visualizations

Experimental_Workflow_Broth_Microdilution cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start inoculum Prepare 0.5 McFarland Bacterial Inoculum start->inoculum dilution Prepare Serial Dilutions of Tetrazole Compound start->dilution inoculate Inoculate 96-well Plate inoculum->inoculate dilution->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read_mic Read MIC incubate->read_mic

Broth Microdilution Experimental Workflow.

Experimental_Workflow_Disk_Diffusion cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start inoculum Prepare 0.5 McFarland Bacterial Inoculum start->inoculum prepare_disks Prepare Tetrazole- Impregnated Disks start->prepare_disks swab_plate Swab MHA Plate inoculum->swab_plate apply_disks Apply Disks to Plate prepare_disks->apply_disks swab_plate->apply_disks incubate Incubate at 35°C for 16-20h apply_disks->incubate measure_zones Measure Zone Diameters incubate->measure_zones

Disk Diffusion Experimental Workflow.

Tetrazole_Mechanism_of_Action cluster_cell Bacterial Cell tetrazole Tetrazole Compound dna_gyrase DNA Gyrase (GyrA, GyrB) tetrazole->dna_gyrase inhibition topo_iv Topoisomerase IV (ParC, ParE) tetrazole->topo_iv inhibition replication DNA Replication dna_gyrase->replication segregation Chromosome Segregation topo_iv->segregation cell_death Cell Death replication->cell_death disruption leads to segregation->cell_death disruption leads to

Proposed Mechanism of Action of Certain Tetrazole Compounds.

References

Application Notes and Protocols: 5-(4-tert-butylphenyl)-2H-tetrazole Derivatives in Hypertension Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 5-phenyl-2H-tetrazole are a significant class of heterocyclic compounds extensively explored in medicinal chemistry for their therapeutic potential. Notably, many tetrazole analogues have been developed as antagonists of the angiotensin II receptor, a key target in the management of hypertension.[1][2] The tetrazole ring is often employed as a bioisostere for the carboxylic acid group, enhancing metabolic stability and bioavailability of drug candidates.[1][2] This document provides detailed application notes and experimental protocols for the evaluation of 5-(4-tert-butylphenyl)-2H-tetrazole derivatives and their analogues in preclinical hypertension models, using a representative pyrazole-tetrazole derivative, 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole (LQFM-21), to illustrate the antihypertensive effects and mechanisms of action.[3][4][5]

Preclinical Evaluation of Antihypertensive Activity

The antihypertensive properties of novel tetrazole derivatives are typically assessed in vivo using genetically hypertensive animal models, such as the Spontaneously Hypertensive Rat (SHR).[3][4] These models allow for the investigation of a compound's effects on key cardiovascular parameters, including blood pressure and heart rate, following acute or chronic administration.

Quantitative Data Summary

The following tables summarize the in vivo antihypertensive effects of the representative tetrazole derivative, LQFM-21, in Spontaneously Hypertensive Rats (SHR).

Table 1: Effect of Acute Intravenous Administration of LQFM-21 on Mean Arterial Pressure (MAP) and Heart Rate (HR) in Anesthetized SHRs [5]

Treatment GroupDose (mg/kg)Change in MAP (mmHg)Change in HR (bpm)
Vehicle-No significant changeNo significant change
LQFM-210.05
0.1
0.2
0.4

Note: "↓" indicates a reduction. Specific quantitative values for the change were presented graphically in the source material.

Table 2: Effect of Chronic Oral Administration of LQFM-21 on Systolic Blood Pressure (SBP) in Conscious SHRs [3]

Treatment GroupDose (mg/kg/day)DurationSBP (mmHg)
Vehicle-15 daysNo significant change
LQFM-211515 daysSignificant reduction

Experimental Protocols

Protocol 1: Evaluation of Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

This protocol describes the methodology for assessing the antihypertensive effects of a test compound following both acute and chronic administration in SHRs.

Materials:

  • Spontaneously Hypertensive Rats (SHRs), age- and weight-matched

  • Test compound (e.g., this compound derivative)

  • Vehicle control (e.g., saline, DMSO solution)

  • Anesthetic (if applicable for acute studies)

  • Blood pressure measurement system (e.g., tail-cuff plethysmography for conscious animals, or arterial catheterization for anesthetized animals)

  • Oral gavage needles

  • Standard laboratory equipment

Procedure:

  • Animal Acclimatization: Acclimatize SHRs to the laboratory conditions for at least one week prior to the experiment. House them in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

  • Baseline Blood Pressure Measurement: Measure the baseline systolic blood pressure (SBP) and heart rate (HR) of conscious rats using the tail-cuff method for 3-5 consecutive days to obtain stable readings.

  • Chronic Oral Administration:

    • Divide the animals into two groups: a vehicle control group and a test compound group.

    • Administer the test compound (e.g., 15 mg/kg) or vehicle orally via gavage once daily for the duration of the study (e.g., 15 days).[3]

    • Monitor and record SBP and HR at regular intervals throughout the study.

  • Acute Intravenous Administration:

    • For acute studies, animals may be anesthetized.

    • Insert a catheter into the femoral artery for direct blood pressure measurement and into the femoral vein for drug administration.

    • After a stabilization period, administer graded doses of the test compound (e.g., 0.05, 0.1, 0.2, and 0.4 mg/kg) intravenously.[4]

    • Continuously monitor and record mean arterial pressure (MAP) and HR.

  • Data Analysis: Analyze the collected data to determine the effect of the test compound on blood pressure and heart rate compared to the vehicle control. Statistical significance is typically assessed using appropriate tests such as t-tests or ANOVA.

Protocol 2: Ex Vivo Assessment of Vasodilator Activity in Isolated Aortic Rings

This protocol outlines the procedure to investigate the direct effect of a test compound on vascular smooth muscle relaxation.

Materials:

  • SHRs

  • Krebs-Henseleit solution

  • Test compound

  • Vasoconstrictor agent (e.g., phenylephrine, KCl)

  • Inhibitors for mechanistic studies (e.g., L-NAME, ODQ)

  • Organ bath system with force transducers

  • Data acquisition system

Procedure:

  • Aorta Isolation: Euthanize an SHR and carefully excise the thoracic aorta.

  • Ring Preparation: Clean the aorta of adherent connective tissue and cut it into rings of approximately 2-3 mm in length.

  • Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

  • Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5 g, with solution changes every 15 minutes.

  • Contraction: Induce a sustained contraction of the aortic rings with a vasoconstrictor agent (e.g., phenylephrine).

  • Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add the test compound in a cumulative manner to the organ bath to obtain a concentration-response curve for relaxation.

  • Mechanistic Studies: To investigate the mechanism of action, pre-incubate the aortic rings with specific inhibitors (e.g., L-NAME to inhibit nitric oxide synthase, ODQ to inhibit guanylyl cyclase) before inducing contraction and adding the test compound.[3]

  • Data Analysis: Express the relaxation responses as a percentage of the pre-contraction induced by the vasoconstrictor. Calculate EC50 values to determine the potency of the test compound.

Signaling Pathways and Mechanisms of Action

The antihypertensive effect of the representative pyrazole-tetrazole derivative, LQFM-21, has been shown to involve the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[3] The involvement of muscarinic receptors has also been suggested.[3]

signaling_pathway LQFM21 LQFM-21 (Tetrazole Derivative) MuscarinicReceptor Muscarinic Receptor LQFM21->MuscarinicReceptor Activates eNOS eNOS MuscarinicReceptor->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Vasodilation & Blood Pressure Reduction PKG->Relaxation Atropine Atropine (Inhibitor) Atropine->MuscarinicReceptor LNAME L-NAME (Inhibitor) LNAME->eNOS ODQ ODQ (Inhibitor) ODQ->sGC

Caption: Proposed NO/cGMP signaling pathway for LQFM-21-induced vasodilation.

The experimental workflow for evaluating the antihypertensive activity of a test compound can be visualized as follows:

experimental_workflow start Start: Synthesize Test Compound animal_model Select Animal Model (e.g., Spontaneously Hypertensive Rat) start->animal_model acute_study Acute Antihypertensive Study (IV Administration) animal_model->acute_study chronic_study Chronic Antihypertensive Study (Oral Gavage) animal_model->chronic_study ex_vivo Ex Vivo Vasodilation Assay (Aortic Rings) animal_model->ex_vivo data_analysis Data Collection and Analysis acute_study->data_analysis chronic_study->data_analysis ex_vivo->data_analysis conclusion Conclusion on Antihypertensive Efficacy and Mechanism data_analysis->conclusion

Caption: General experimental workflow for antihypertensive drug evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(4-tert-butylphenyl)-2H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-(4-tert-butylphenyl)-2H-tetrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible synthesis.

The primary route to 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source. This guide focuses on optimizing this reaction for 4-tert-butylbenzonitrile to maximize the yield and purity of this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<50%). What are the most likely causes and how can I improve it?

A1: Low yield is a common issue that can typically be traced back to one of four key parameters: catalysis, solvent choice, reaction temperature, or stoichiometry.

  • Causality—The Role of the Catalyst: The cycloaddition of an azide to a nitrile requires the activation of the nitrile group. The catalyst, typically a Lewis acid or a Brønsted acid, coordinates to the nitrogen of the nitrile. This coordination withdraws electron density, making the nitrile's carbon atom more electrophilic and thus more susceptible to nucleophilic attack by the azide ion.[1][2] An inefficient or absent catalyst is a primary cause of low conversion.

    • Solution 1 (Lewis Acid Catalysis): The method developed by Demko and Sharpless is highly effective and offers significant safety advantages.[3][4][5] Using a zinc salt, such as Zinc Bromide (ZnBr₂), in water has been shown to efficiently catalyze the reaction for a broad range of nitriles.[3] Density functional theory (DFT) calculations have confirmed that the coordination of the nitrile to the zinc ion is the dominant factor in catalysis, substantially lowering the activation barrier for the azide attack.[1]

    • Solution 2 (Brønsted Acid Catalysis): The classic approach uses ammonium chloride (NH₄Cl) or triethylammonium chloride in a solvent like DMF.[6][7][8] Here, an in situ generation of hydrazoic acid (HN₃) occurs, which then reacts with the nitrile. While effective, this method often requires higher temperatures and raises safety concerns due to the volatility and toxicity of HN₃.

    • Solution 3 (Heterogeneous Catalysis): For easier catalyst removal and recycling, consider solid acid catalysts like silica sulfuric acid or CoY zeolite.[9][10][11] These can provide high yields and simplify the purification process.[9]

  • Causality—Solvent Effects: The solvent not only dissolves the reactants but also influences the reaction rate and mechanism.

    • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent solvents for this reaction, often leading to high yields due to their ability to dissolve both the nitrile and the azide salt effectively.[9][12] However, their high boiling points can make them difficult to remove during workup.

    • "Green" Alternative (Water): As demonstrated by Sharpless, water is an excellent and environmentally benign solvent when using zinc salt catalysis.[3][4] It also mitigates explosion hazards and minimizes the release of toxic hydrazoic acid by maintaining a slightly alkaline pH.[3]

    • Non-polar Solvents: Solvents like toluene can be used, particularly with phase-transfer agents, but may result in lower yields compared to polar options.[8][10]

  • Causality—Temperature and Reaction Time: This is a kinetically controlled reaction. Insufficient thermal energy will result in a slow reaction rate and incomplete conversion.

    • Optimization: The optimal temperature depends on the chosen solvent and catalyst. For ZnBr₂ in water, refluxing (around 100 °C) for 12-24 hours is typical.[5] For reactions in DMF, temperatures often range from 100-130 °C.[9][10] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid potential side-product formation from prolonged heating.

Q2: I'm observing significant impurities in my final product after workup. What are the possible side reactions and how can I refine my purification protocol?

A2: Impurities often arise from unreacted starting material or side reactions. The purification strategy is critical for obtaining a high-purity product.

  • Potential Side Products: While the [3+2] cycloaddition is generally clean, prolonged reaction times at high temperatures, especially in the presence of water, can lead to the hydrolysis of the starting nitrile (4-tert-butylbenzonitrile) to the corresponding amide (4-tert-butylbenzamide).

  • Purification Strategy: The key to purification lies in the acidic nature of the tetrazole ring (pKa ≈ 4.9), which is comparable to a carboxylic acid.[13]

    • Acidification: After the reaction is complete, the product exists as a salt (e.g., sodium or zinc tetrazolate). The mixture must be acidified, typically with hydrochloric acid (HCl), to a pH of 1-2.[5][6][14] This protonates the tetrazole, making it significantly less polar and less soluble in water, often causing it to precipitate.

    • Extraction vs. Filtration: If the protonated tetrazole precipitates as a clean solid, it can be isolated by simple filtration. If it remains in solution or precipitates with impurities, an extraction is necessary. Use a suitable organic solvent like ethyl acetate to extract the product from the acidic aqueous layer.[5]

    • Washing: The organic extract should be washed with brine to remove excess water and then dried over an anhydrous salt like sodium sulfate or magnesium sulfate.

    • Recrystallization: For the highest purity, the crude product should be recrystallized from an appropriate solvent system (e.g., ethanol/water or toluene).

Q3: I have safety concerns about using sodium azide. What are the best practices to ensure a safe reaction?

A3: Sodium azide (NaN₃) is a hazardous chemical that must be handled with extreme care. The primary danger is the formation of hydrazoic acid (HN₃), which is highly toxic, volatile, and explosive.

  • Best Practices for Safe Handling:

    • Ventilation: Always handle sodium azide and conduct the reaction in a certified chemical fume hood with good ventilation.[13]

    • Avoid Acid: Never allow sodium azide to come into contact with strong acids outside of the controlled reaction workup. The reaction of NaN₃ with acid generates HN₃ gas. The Sharpless protocol is advantageous because the reaction is run at a slightly alkaline pH, minimizing the liberation of HN₃.[3]

    • Avoid Heavy Metals: Azides can form highly explosive heavy metal azides (e.g., with lead, copper, mercury). Avoid using metal spatulas (use plastic or ceramic) and ensure your reaction waste is not mixed with heavy metal waste.[13]

    • Quenching and Disposal: Any residual azide in the reaction mixture should be carefully quenched before disposal. This can be done by treating the aqueous waste with an excess of nitrous acid (formed by adding sodium nitrite to an acidic solution). Always follow your institution's specific waste disposal protocols.

Frequently Asked Questions (FAQ)

Q1: What is the detailed role of a Lewis acid catalyst like ZnBr₂? The zinc(II) ion acts as a Lewis acid by accepting a pair of electrons from the nitrogen atom of the nitrile's cyano group. This coordination polarizes the C≡N bond, increasing the positive charge on the carbon atom. This "activation" makes the nitrile a much stronger electrophile, dramatically lowering the energy barrier for the nucleophilic attack by the azide anion.[1]

Q2: Can I run this reaction without a catalyst? While the reaction can proceed without a catalyst at very high temperatures, the yields are generally lower, and the required conditions are much harsher.[2] Catalysis provides a lower energy pathway, allowing the reaction to occur under milder conditions with higher efficiency and is therefore highly recommended.

Q3: How does the tert-butyl group on the benzonitrile affect the reaction? The tert-butyl group is an electron-donating group (EDG) via induction. EDGs slightly deactivate the nitrile towards nucleophilic attack by increasing the electron density of the aromatic ring and the cyano group. Conversely, electron-withdrawing groups (EWGs) would activate the nitrile. However, for most catalytic systems, this electronic effect is easily overcome, and the reaction proceeds in good yield, though it might require slightly longer reaction times or higher temperatures compared to a nitrile with a strong EWG.[9]

Q4: Why is DMF a common solvent, and what are its primary advantages and disadvantages? DMF is a polar aprotic solvent with a high dielectric constant. Its primary advantage is its excellent ability to solvate a wide range of organic and inorganic compounds, including both the organonitrile and sodium azide, leading to a homogeneous reaction mixture and often faster reaction rates. The main disadvantages are its high boiling point (153 °C), which makes it difficult to remove, and its classification as a reprotoxic substance.

Data Summary: Comparison of Reaction Conditions

The following table summarizes various conditions reported for the synthesis of 5-phenyltetrazoles, providing a comparative overview to guide your optimization.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
ZnBr₂Water100 (Reflux)2475Demko & Sharpless, 2001[5]
NH₄ClDMF1005~85PrepChem[6]
Silica Sulfuric AcidDMF130 (Reflux)592Heravi et al., 2012[9]
CoY ZeoliteDMF1201492Kalita et al., 2017[10]
CuSO₄·5H₂ODMF1101.598Nasrollahzadeh et al., 2013[15]
Sulfamic AcidDMF1201.594Ghorbani-Vaghei & Malaekeh, 2017[16]

Experimental Protocol: Optimized Synthesis (Sharpless Method)

This protocol is adapted from the highly efficient and safer method developed by Demko and Sharpless.[3][5]

Materials:

  • 4-tert-butylbenzonitrile

  • Sodium Azide (NaN₃)

  • Zinc Bromide (ZnBr₂)

  • Deionized Water

  • Hydrochloric Acid (3 M)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 4-tert-butylbenzonitrile (1 equiv.), sodium azide (1.1-1.5 equiv.), and zinc bromide (1 equiv.).

  • Solvent Addition: Add deionized water to the flask (to a concentration of ~0.5 M with respect to the nitrile).

  • Reaction: Heat the mixture to reflux (approximately 100 °C) with vigorous stirring. The reaction is typically complete within 12-24 hours. Monitor progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).

  • Cooling and Acidification: Once the reaction is complete, cool the mixture to room temperature. Carefully add 3 M HCl with stirring until the pH of the aqueous layer is ~1. A white precipitate of the product may form.

  • Extraction: Add ethyl acetate to the flask and stir vigorously until all solids have dissolved. Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash them once with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting solid is the crude this compound.

  • Purification: If necessary, recrystallize the crude product from a suitable solvent like an ethanol/water mixture to obtain the pure product.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

SynthesisWorkflow cluster_reaction Reaction Stage cluster_workup Workup & Isolation Stage cluster_purification Purification Stage Reactants 1. Add Reactants (4-tert-butylbenzonitrile, NaN3, ZnBr2) to Water Reflux 2. Heat to Reflux (~100°C, 12-24h) Reactants->Reflux Vigorous Stirring Monitoring 3. Monitor by TLC Reflux->Monitoring Cool 4. Cool to RT Monitoring->Cool Acidify 5. Acidify to pH ~1 (with 3M HCl) Cool->Acidify Extract 6. Extract with Ethyl Acetate Acidify->Extract Wash 7. Wash & Dry Organic Layer Extract->Wash Evaporate 8. Evaporate Solvent Wash->Evaporate Recrystallize 9. Recrystallize (Optional) Evaporate->Recrystallize FinalProduct Pure 5-(4-tert-butylphenyl) -2H-tetrazole Recrystallize->FinalProduct

Caption: Workflow for the synthesis of this compound.

References

Troubleshooting common issues in tetrazole [3+2] cycloaddition reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tetrazole [3+2] cycloaddition reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Troubleshooting Guides & FAQs

Section 1: Low Reaction Yield

Q1: Why is my reaction yield low or non-existent?

Low yields in tetrazole [3+2] cycloadditions can stem from several factors, including suboptimal reaction conditions, substrate stability issues, or catalyst inefficiency. Key parameters to investigate are the choice of solvent, reaction temperature, and duration. For instance, the solvent can dramatically influence reaction efficiency; in one cobalt-catalyzed cycloaddition, Dimethyl sulfoxide (DMSO) provided a 99% yield, whereas methanol and toluene resulted in yields of only 20% and 15%, respectively[1][2].

Q2: How can I optimize my reaction conditions to improve yield?

Optimization is crucial and should be approached systematically.

  • Solvent Screening: The polarity and coordinating ability of the solvent can significantly impact the reaction. Polar aprotic solvents like DMSO and DMF are often effective for metal-catalyzed reactions involving azides[1][2]. For some silver-mediated cycloadditions, THF has been identified as the optimal solvent[3].

  • Temperature and Time: Elevated temperatures are often required, but prolonged heating can lead to the thermal decomposition of the tetrazole product, which reduces the overall yield[1][2]. It is essential to monitor the reaction's progress (e.g., by TLC or LC-MS) to determine the optimal time at which the product formation is maximized before decomposition becomes significant[1][2]. For some substrates, such as aliphatic nitriles, longer reaction times may be necessary to achieve good yields[1][2].

  • Catalyst Loading: The amount of catalyst should be optimized. While a higher catalyst loading might increase the reaction rate, it can also lead to more side products and complicates purification. A loading of 1 mol% is a common starting point for optimization[1][2].

Data Presentation: Solvent Effects on Yield

The following table summarizes the effect of different solvents on the yield of a cobalt-catalyzed [3+2] cycloaddition between benzonitrile and sodium azide.

EntrySolventTemperature (°C)Time (h)Yield (%)Reference
1DMSO1101299[1][2]
2DMF1101280[1][2]
3Acetonitrile1101250[1][2]
4Methanol1101220[1][2]
5Toluene1101215[1][2]

Q3: My substrate is electron-rich/poor. How does this affect the reaction?

The electronic properties of the nitrile substrate significantly influence the reaction's activation barrier. Nitriles with electron-withdrawing substituents generally have a lower activation barrier for cycloaddition, leading to faster reactions and milder required conditions[4]. Conversely, electron-rich nitriles may require more forcing conditions (higher temperatures or longer reaction times) to achieve good conversion.

Logical Relationships: Troubleshooting Low Yield

This diagram outlines a decision-making process for troubleshooting low-yield reactions.

LowYield_Troubleshooting start Low or No Yield Observed check_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_conditions->start Error Found & Corrected optimize_solvent Screen Solvents (e.g., DMSO, DMF, ACN, THF) check_conditions->optimize_solvent Conditions Correct optimize_temp_time Optimize Temperature & Time (Monitor by TLC/LCMS) optimize_solvent->optimize_temp_time check_reagents Check Reagent Purity & Stability (Nitrile, Azide Source) optimize_temp_time->check_reagents check_catalyst Evaluate Catalyst (Activity, Loading, Deactivation) check_reagents->check_catalyst substrate_issue Consider Substrate Electronics (e.g., Electron-withdrawing groups) check_catalyst->substrate_issue success Yield Improved substrate_issue->success

Caption: A logical workflow for diagnosing and resolving low-yield issues.

Section 2: Side Reactions and Impurities

Q4: I am observing unexpected byproducts. What are common side reactions?

Several side reactions can occur:

  • Thermal Decomposition: As mentioned, the desired tetrazole product can decompose at high temperatures over long reaction times[1][2].

  • Nucleophilic Addition (Photocatalytic Reactions): In photoinduced tetrazole-alkene cycloadditions, the highly reactive nitrile imine intermediate can be trapped by nucleophiles like water or thiols, competing with the desired cycloaddition[5][6]. Using sterically shielded tetrazoles can help favor the cycloaddition pathway[7].

  • Complex Rearrangements: In some cases, unexpected reaction pathways can lead to complex impurities. For example, a 'Schmidt-like' reaction mechanism has been reported to form phenyldimethylcarbamoylamino impurities during a specific tetrazole ring formation[8].

  • Catalyst-Mediated Side Reactions: For copper-catalyzed reactions, side reactions like Glaser coupling can occur, although this is not typically observed under standard CuAAC conditions[9].

Q5: How can I minimize the formation of impurities?

Minimizing impurities involves fine-tuning the reaction conditions. Avoid excessive heating and prolonged reaction times to prevent thermal decomposition[2]. For photocatalytic reactions, ensure the reaction medium is anhydrous if water-adducts are an issue. Careful selection of the catalyst is also important; for instance, the use of ligands can stabilize Cu(I) catalysts and prevent side reactions or deactivation[10].

Q6: I'm having difficulty purifying my product. What are the common challenges?

Purification can be challenging due to the polar nature of the tetrazole ring or the presence of persistent impurities.

  • Catalyst Removal: Removing metal catalysts, particularly copper, can be difficult. Washing the organic extract with a solution of a chelating agent like EDTA or ammonia can help remove residual copper[11].

  • Isolation: Tetrazole products are often solids that can be precipitated from the reaction mixture by acidification (e.g., with dilute HCl) and then extracted into an organic solvent like ethyl acetate[1]. The crude product can then be purified by column chromatography or recrystallization[1].

Section 3: Regioselectivity and Other Issues

Q7: My reaction is producing a mixture of regioisomers. How can I control regioselectivity?

Regioselectivity in [3+2] cycloadditions is a known challenge and is governed by the electronic and steric properties of the reactants. The formation of 1,5- versus 2,5-disubstituted tetrazoles can be influenced by the reaction mechanism[4].

  • Catalyst Choice: The choice of catalyst and ligands can strongly direct the regiochemical outcome. Silver-mediated reactions have been reported to be highly regioselective for the synthesis of 2-aryltetrazoles[3].

  • Solvent Effects: The solvent can influence the transition state energies of the different regioisomeric pathways, thereby altering the product ratio[12][13]. Screening different solvents may improve selectivity.

  • Substrate Control: In some cases, the inherent electronic properties of the azide and the dipolarophile are the dominant controlling factors, making it difficult to alter the regioselectivity without redesigning the substrates[4].

Q8: I am using a photocatalytic setup. Are there specific issues I should be aware of?

Yes, photocatalytic reactions have unique considerations.

  • Intermediate Half-Life: The photogenerated nitrile imine is a reactive intermediate. Its half-life can affect the reaction's efficiency and spatial control[7][14].

  • Competing Reactions: As noted, nucleophilic addition to the nitrile imine is a major competing pathway[5]. The choice of alkene is also critical; strained alkenes like norbornene or BCN often show superior reactivity compared to simple alkenes[6][15].

  • Thermal vs. Non-thermal Effects: It's important to distinguish whether the observed reactivity is due to a true photocatalytic pathway or simply localized heating caused by light absorption, as this can affect optimization strategies[16].

Experimental Protocols & Workflows

General Experimental Protocol for Cobalt-Catalyzed Tetrazole Synthesis

This protocol is adapted from a procedure for the synthesis of 5-substituted-1H-tetrazoles[1].

  • Reaction Setup: To a 25 mL round-bottom flask, add the nitrile substrate (1.0 mmol), sodium azide (NaN₃, 1.2 mmol, 1.2 equiv), and the cobalt catalyst (e.g., Complex 1, 0.01 mmol, 1.0 mol %).

  • Solvent Addition: Add the optimized solvent (e.g., DMSO, 6 mL).

  • Reaction: Stir the mixture at the optimized temperature (e.g., 110 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add dilute HCl (1N, 10 mL) to the reaction mixture.

  • Extraction: Extract the product with ethyl acetate (3 x 10 mL).

  • Purification: Separate the organic layer, wash it with water, and dry it over anhydrous Na₂SO₄. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a tetrazole [3+2] cycloaddition experiment.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents 1. Assemble Reagents (Nitrile, Azide, Catalyst, Solvent) setup 2. Set up Reaction Vessel (Round-bottom flask, Stir bar) reagents->setup combine 3. Combine Reagents & Solvent setup->combine heat 4. Heat & Stir (Monitor Temperature) combine->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor quench 6. Cool & Quench (e.g., add dilute acid) monitor->quench extract 7. Liquid-Liquid Extraction quench->extract dry 8. Dry & Concentrate extract->dry purify 9. Purify Product (Column Chromatography) dry->purify analyze 10. Characterize Product (NMR, MS, MP) purify->analyze

Caption: A step-by-step experimental workflow from preparation to analysis.

Simplified Reaction Mechanism

This diagram shows a simplified, generalized mechanism for a metal-catalyzed [3+2] cycloaddition between a nitrile and an azide.

Reaction_Mechanism cluster_0 cluster_1 cluster_2 RCN R-C≡N (Nitrile) Activated_Complex Activated Complex [M]-Nitrile or [M]-Azide RCN->Activated_Complex N3 N3⁻ (Azide) N3->Activated_Complex Catalyst [M] (Catalyst) Catalyst->Activated_Complex Cycloaddition [3+2] Cycloaddition Activated_Complex->Cycloaddition Tetrazole_Complex Metal-Tetrazolate Intermediate Cycloaddition->Tetrazole_Complex Product Tetrazole Product Tetrazole_Complex->Product Catalyst_Regen [M] (Catalyst) Tetrazole_Complex->Catalyst_Regen

Caption: Generalized mechanism of metal-catalyzed tetrazole synthesis.

References

Methods for improving the solubility of 5-(4-tert-butylphenyl)-2H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-(4-tert-butylphenyl)-2H-tetrazole Solubility

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. Our goal is to provide not just protocols, but the scientific reasoning behind them, enabling you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is this compound so difficult to dissolve in aqueous solutions?

A1: Understanding the Molecular Structure

The poor aqueous solubility of this compound is rooted in its molecular architecture. It possesses a significant non-polar character contributed by two key features: the phenyl ring and the bulky tert-butyl group . These hydrophobic regions resist interaction with polar water molecules.

While the tetrazole ring contains four nitrogen atoms and can engage in hydrogen bonding, its overall contribution is outweighed by the large hydrophobic portion of the molecule. Furthermore, in its solid state, the molecule's planar structure and potential for intermolecular hydrogen bonding can lead to a stable crystal lattice, requiring significant energy to break apart and dissolve.

Q2: I'm starting my experiments. What is the best way to prepare a stock solution for in vitro assays?

A2: Initial Solubilization Strategy

For initial screening and in vitro work, the standard approach is to first dissolve the compound in a water-miscible organic solvent before making further dilutions in your aqueous assay buffer.

Recommended Solvents: The first choice for creating a high-concentration stock solution is typically Dimethyl Sulfoxide (DMSO).

SolventTypical Stock ConcentrationNotes & Cautions
DMSO 10-50 mMPrimary choice. Ensure final DMSO concentration in assay is low (<0.5%) to avoid cytotoxicity.[1]
Ethanol Lower; ~1-10 mMCan be used, but may be less effective than DMSO.[2][3]
DMF 10-50 mMEffective, but higher toxicity concerns than DMSO. Use with caution.

Step-by-Step Protocol: Preparing a 10 mM DMSO Stock Solution

  • Weighing: Accurately weigh 2.02 mg of this compound (Molecular Weight: 202.26 g/mol ).

  • Dissolution: Add 1 mL of high-purity DMSO to the solid compound.

  • Mixing: Vortex thoroughly. If needed, gently warm the vial to 37°C or use a bath sonicator for brief intervals until the solid is completely dissolved.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Tip: If you observe precipitation when diluting the DMSO stock into your aqueous buffer, try reducing the final concentration, vortexing during addition, or pre-warming the buffer.

Q3: My compound is precipitating in my cell culture media. How can I improve its aqueous solubility for biological experiments?

A3: Advanced Solubilization Methodologies

When simple dilution of an organic stock is insufficient, several advanced techniques can be employed. The choice of method depends on the requirements of your experimental system (e.g., in vitro vs. in vivo), desired concentration, and tolerance for excipients.

Causality: The tetrazole ring is acidic, with a pKa generally similar to that of carboxylic acids, often around 4.5-5.0.[4][5][6] By adjusting the pH of the solution to a value approximately 2 units above the pKa (i.e., pH > 6.5), the tetrazole's proton (N-H) dissociates. This forms a negatively charged tetrazolate anion, which is significantly more polar and, therefore, more soluble in water.[7][8][9]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5, newrank=true]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=11, color="#5F6368"];

} endot Caption: pH-dependent ionization of the tetrazole ring.

Step-by-Step Protocol: Solubilization via pH Adjustment

  • Preparation: Prepare a dilute basic solution, such as 0.1 M NaOH.

  • Suspension: Suspend the weighed compound in purified water or a suitable buffer (e.g., PBS).

  • Titration: Add the basic solution dropwise while stirring continuously and monitoring the pH with a calibrated pH meter.

  • Dissolution: Continue adding the base until the compound fully dissolves. The target pH should ideally be in the physiological range (e.g., 7.0-7.4) if compatible with your assay.

  • Verification: Once dissolved, you can adjust the pH back down carefully if needed, but be aware that the compound may precipitate if you go below its effective solubilizing pH.

  • Filtration: Sterilize the final solution by passing it through a 0.22 µm syringe filter.

Critical Note: This method is suitable for weakly acidic drugs.[7][10] Always confirm that the final pH is compatible with your cells or experimental model.

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[2][11][12] This reduction in polarity lowers the energy penalty for solvating the hydrophobic portions (the tert-butylphenyl group) of the drug molecule, thereby increasing its solubility.[2][3][]

Common Co-solvents for Biological Systems:

Co-solventRecommended Max % (v/v)Notes
Polyethylene Glycol 400 (PEG 400) ≤ 20%Generally well-tolerated.[3]
Propylene Glycol (PG) ≤ 20%Common in pharmaceutical formulations.[2]
Ethanol ≤ 10%Potential for cellular toxicity at higher concentrations.[3]
Glycerin ≤ 20%Can increase viscosity significantly.[2]

Step-by-Step Protocol: Co-solvent Formulation

  • Pre-dissolution: Dissolve the this compound in the chosen co-solvent (e.g., PEG 400) to create a concentrated pre-mix.

  • Titration: Slowly add the aqueous buffer or media to the co-solvent pre-mix with vigorous vortexing. Do not add the co-solvent to the water, as this can cause immediate precipitation.

  • Final Volume: Adjust to the final desired volume and concentration.

  • Observation: Visually inspect for any signs of precipitation (cloudiness). If observed, the concentration may be too high for that specific co-solvent ratio.

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[14][15] They can encapsulate poorly soluble "guest" molecules, like our compound, within this cavity.[16][17] The hydrophobic tert-butylphenyl group fits into the non-polar interior, while the hydrophilic exterior of the cyclodextrin allows the entire complex to be readily soluble in water.[14][16]

dot graph TD { graph [splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11, color="#5F6368"];

} endot Caption: Encapsulation of a drug within a cyclodextrin molecule.

Recommended Cyclodextrins:

  • HP-β-CD (Hydroxypropyl-β-cyclodextrin): Widely used due to its high aqueous solubility and low toxicity.[16]

  • SBE-β-CD (Sulfobutylether-β-cyclodextrin): Anionic derivative that can enhance solubility through both inclusion and electrostatic interactions.

Step-by-Step Protocol: Cyclodextrin Complexation

  • CD Solution: Prepare a solution of HP-β-CD in water or buffer (e.g., 10-40% w/v).

  • Addition: Add the solid this compound powder directly to the cyclodextrin solution.

  • Equilibration: Stir or shake the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex. Gentle heating (40-50°C) can sometimes accelerate this process.

  • Filtration: After equilibration, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound. The clear filtrate contains the solubilized drug-cyclodextrin complex.

  • Quantification: It is crucial to determine the final concentration of the solubilized drug in the filtrate using an analytical method like HPLC-UV.

Q4: I've prepared my solution, but it looks cloudy after sitting for an hour. What should I do?

A4: Troubleshooting Precipitation and Instability

A cloudy solution indicates that your compound is either precipitating out of a supersaturated state or is forming a fine suspension rather than a true solution.

Troubleshooting Workflow:

dot graph TD { graph [splines=ortho, nodesep=0.4, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.3,0.2"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} endot Caption: Decision tree for troubleshooting precipitation.

References

Identifying and minimizing side reactions in tetrazole synthesis from nitriles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-substituted-1H-tetrazoles from nitriles. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you identify and minimize side reactions, thereby optimizing your synthetic outcomes.

Introduction: The [3+2] Cycloaddition Pathway

The synthesis of 5-substituted-1H-tetrazoles is most commonly achieved through a [3+2] cycloaddition (or a mechanistically similar stepwise variant) between an organonitrile and an azide source.[1][2] This reaction, while powerful, is sensitive to various parameters that can lead to incomplete conversion, the formation of impurities, and safety hazards. The key to a successful synthesis lies in activating the nitrile, which is often accomplished using Brønsted or Lewis acids, making it more susceptible to nucleophilic attack by the azide.[3][4][5] This guide will help you navigate the intricacies of this reaction.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments.

Question 1: My reaction yield is low, or the conversion is incomplete. What are the likely causes and how can I fix it?

Low yield is the most common issue, often stemming from several factors related to reaction kinetics and equilibria.

Potential Causes & Solutions:

  • Insufficient Nitrile Activation: The energy barrier for the cycloaddition can be high, especially for electron-rich or sterically hindered nitriles.[6][7]

    • Solution 1 (Catalyst Selection): Ensure you are using an effective catalyst. For many substrates, a combination of sodium azide (NaN₃) and ammonium chloride (NH₄Cl) in a polar aprotic solvent like DMF provides in situ generation of a proton source to activate the nitrile.[8][9] Alternatively, Lewis acids like zinc chloride (ZnCl₂) or zinc bromide (ZnBr₂) are highly effective, often allowing the reaction to proceed in greener solvents like water.[4][10] Heterogeneous catalysts, such as certain zeolites, can also be highly effective and simplify work-up.[7]

    • Solution 2 (Temperature & Time): These reactions often require elevated temperatures (typically 100-150 °C) and extended reaction times (several hours to days).[3] If conversion is low, consider incrementally increasing the temperature or allowing the reaction to run longer. Microwave-assisted synthesis can dramatically reduce reaction times to minutes and often improves yields.[5][11]

  • Unfavorable Reaction Equilibrium (Retro-[2+3] Cycloaddition): At very high temperatures, the tetrazole ring can undergo a retro-cycloaddition, fragmenting back into the starting nitrile and azide, which establishes an unfavorable equilibrium.[5]

    • Solution: Avoid excessive temperatures. If high heat is required for conversion, find the optimal balance where the rate of formation significantly exceeds the rate of decomposition. Monitor the reaction progress over time to identify the point of maximum yield before decomposition becomes significant.

  • Poor Reagent Solubility: If the azide salt or catalyst is not sufficiently soluble in the reaction medium, the reaction will be slow and inefficient.

    • Solution: Use a solvent known to effectively dissolve the reagents. DMF and DMSO are common choices for their high polarity and boiling points.[12][13] If using a less polar solvent, phase-transfer catalysts may be beneficial.[14]

Question 2: I've isolated my product, but it's contaminated with a significant side product. What could it be?

The presence of unexpected impurities is often due to side reactions involving the starting materials or solvent.

Potential Causes & Solutions:

  • Nitrile Hydrolysis: At high temperatures, the presence of water (even trace amounts from solvents or reagents) can lead to the hydrolysis of the nitrile starting material into the corresponding amide or carboxylic acid.[3] This is particularly problematic in reactions run for extended periods.

    • Solution 1 (Anhydrous Conditions): Use anhydrous solvents and ensure all glassware is thoroughly dried before use.

    • Solution 2 (Purification): Most tetrazoles are acidic (pKa similar to carboxylic acids) and can be separated from neutral amides or more acidic carboxylic acids.[11][15] An acid-base extraction during work-up is highly effective. Dissolve the crude product in a basic aqueous solution (e.g., NaOH), wash with an organic solvent (like ethyl acetate) to remove non-acidic impurities, and then re-acidify the aqueous layer (e.g., with HCl) to precipitate the pure tetrazole product.[11]

  • Formation of Isomeric Products: While the primary synthesis yields the 1H-tetrazole, which exists in tautomeric equilibrium with the 2H form, subsequent reactions (like alkylation) can produce a mixture of N1 and N2-substituted isomers, which can be difficult to separate.[15]

    • Solution: This is more of a concern for downstream functionalization. For the primary synthesis, the product is the 1H/2H tautomeric mixture. Purification challenges arise if you are trying to isolate a single tautomer without derivatization.

Question 3: The work-up is difficult, and I'm struggling to isolate a pure product. What can I do?

Purification challenges can arise from the choice of catalyst or the physical properties of the tetrazole product.

Potential Causes & Solutions:

  • Homogeneous Catalyst Removal: Lewis acids like ZnCl₂ or other metal salts can be difficult to remove completely from the final product.[16]

    • Solution 1 (Heterogeneous Catalysis): Employ a solid-supported or heterogeneous catalyst, such as zeolites (e.g., CoY zeolite), silica-supported acids, or nanoparticles.[7][9][17] These can be easily removed by simple filtration at the end of the reaction, greatly simplifying the work-up.[18]

    • Solution 2 (Optimized Work-up): As described previously, a robust acid-base extraction is often sufficient. The metal salts will typically remain in the aqueous layer during the extraction process.

  • Product Solubility: The tetrazole product may be highly soluble in the reaction solvent (e.g., DMF, DMSO) or, conversely, may not precipitate cleanly upon acidification.

    • Solution: After the reaction is complete and quenched, the solvent can be removed under reduced pressure. The residue can then be taken up in water for the acid-base extraction. If the product does not precipitate upon acidification, try saturating the aqueous layer with NaCl to decrease the product's solubility or extract the acidified solution with a suitable organic solvent like ethyl acetate.[18]

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions for this reaction?

A1: The primary hazard is the potential formation of highly toxic and explosive hydrazoic acid (HN₃).[19]

  • Avoid Strong Acids: Never mix sodium azide directly with strong acids. When using an ammonium salt like NH₄Cl, HN₃ is formed in situ, but its concentration is generally low.

  • Maintain pH: If possible, keeping the reaction medium neutral or slightly basic (pH > 8) minimizes the formation of free HN₃.[18]

  • Proper Quenching: At the end of the reaction, any excess azide must be safely quenched. A common and effective method is the addition of an aqueous solution of sodium nitrite (NaNO₂), followed by acidification (e.g., with dilute sulfuric acid), which converts residual azide into nitrogen gas and nitrous oxide.[18][19] This procedure should always be performed in a well-ventilated fume hood.

  • Avoid Heavy Metals: Avoid using heavy metal salts (e.g., copper, lead, mercury) as catalysts unless a specific protocol has been thoroughly vetted for safety, as they can form shock-sensitive, explosive heavy metal azides.[18]

Q2: How do I choose the best catalyst for my specific nitrile?

A2: The choice of catalyst depends on the electronic and steric properties of your nitrile.

  • Electron-Withdrawing Groups: Nitriles substituted with electron-withdrawing groups (e.g., -CN, -NO₂, -CF₃) are more electrophilic and react more readily.[20] Milder conditions, such as NaN₃/NH₄Cl, are often sufficient.

  • Electron-Donating Groups & Steric Hindrance: Nitriles with electron-donating groups (e.g., -OCH₃, -CH₃) or significant steric bulk are less reactive.[3] For these substrates, a more powerful Lewis acid catalyst like ZnBr₂ or the use of microwave heating is often necessary to achieve good conversion.[5]

  • Green Chemistry: For environmentally benign processes, the use of zinc salts in water is an excellent choice.[10] For process chemistry where catalyst recovery is important, a recyclable heterogeneous catalyst is ideal.[7][16]

Q3: Can I use alternatives to sodium azide?

A3: Yes, other azide sources can be used, though they come with their own considerations. Trimethylsilyl azide (TMSN₃) is a common alternative that is soluble in organic solvents.[12] However, it is also toxic and must be handled with care. The use of TMSN₃ often circumvents the need for strong acidic conditions.

Visualizing the Process

Reaction Mechanisms and Side Reactions

The following diagrams illustrate the key chemical transformations discussed.

G cluster_main Main Reaction Pathway cluster_side Common Side Reactions Nitrile R-C≡N ActivatedNitrile Activated Nitrile [R-C≡N-Catalyst] Azide N₃⁻ ImidoylAzide Imidoyl Azide Intermediate Tetrazolate Tetrazolate Anion Product 5-Substituted-1H-Tetrazole Product->Nitrile Retro [2+3] Cycloaddition (High Temp.) Amide Amide (R-CONH₂) CarboxylicAcid Carboxylic Acid (R-COOH)

Standard Experimental Workflow

This flowchart outlines a typical procedure for laboratory-scale synthesis.

workflow start 1. Reaction Setup Combine Nitrile, Azide Source, Catalyst, and Solvent react 2. Heating Conventional or Microwave (Monitor Progress via TLC/LCMS) start->react quench 3. Quenching Cool to RT, Add NaNO₂(aq) then acidify to quench excess azide react->quench workup 4. Work-up (Acid-Base) Add base (aq), wash with organic solvent. Separate layers. quench->workup precipitate 5. Precipitation Acidify aqueous layer with HCl to precipitate product workup->precipitate isolate 6. Isolation & Drying Filter solid product, wash with water, and dry precipitate->isolate analyze 7. Analysis Obtain MP, NMR, IR, and Mass Spec data isolate->analyze

Data Summary Tables

Table 1: Quick Troubleshooting Guide

SymptomPossible Cause(s)Recommended Solution(s)
Low/No Conversion Insufficient nitrile activation; Low temperature; Short reaction time.Use a stronger Lewis acid (e.g., ZnCl₂); Increase temperature; Use microwave heating.
Reaction Stalls Poor reagent solubility; Catalyst deactivation.Switch to a more suitable solvent (DMF, DMSO); Use a more robust heterogeneous catalyst.
Unknown Impurity Nitrile hydrolysis to amide/acid.Use anhydrous conditions; Purify via acid-base extraction.
Product Loss Retro [2+3] cycloaddition; Product soluble during work-up.Avoid excessive heat; Saturate aqueous layer with NaCl or extract with organic solvent.
Difficult Purification Homogeneous catalyst residue.Use a heterogeneous catalyst (zeolites, silica) for easy filtration.

Table 2: Comparison of Common Catalytic Systems

Catalyst SystemTypical ConditionsAdvantagesDisadvantages & Potential Side Reactions
NaN₃ / NH₄Cl DMF, 120-130 °CInexpensive, readily available reagents.Requires high temperatures; In situ HN₃ formation (safety hazard); Long reaction times.
NaN₃ / ZnBr₂ or ZnCl₂ Water or DMF, 100-150 °CHighly effective for unreactive nitriles; Enables use of water as a solvent (greener).[10]Homogeneous catalyst can be difficult to remove; Potential for nitrile hydrolysis in water.
NaN₃ / Heterogeneous Catalyst Various Solvents, 120-140 °CCatalyst is easily recovered by filtration and often reusable; Simplifies work-up significantly.[7]May require specific catalyst preparation; Can be less active than homogeneous counterparts.
TMSN₃ (No Catalyst) Toluene or Xylene, RefluxAvoids aqueous/acidic conditions; Good for sensitive substrates.TMSN₃ is expensive and toxic; Requires anhydrous conditions.

References

Technical Support Center: Purification of 5-Aryl-2H-Tetrazole Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 5-aryl-2H-tetrazole products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these important compounds.

Troubleshooting Guides

This section provides solutions in a question-and-answer format for specific issues that may arise during the purification of 5-aryl-2H-tetrazole products.

Recrystallization Issues

Question: My 5-aryl-2H-tetrazole product is "oiling out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the compound separates from the solvent as a liquid rather than a solid. This is often due to a high concentration of impurities or rapid cooling. To resolve this:

  • Re-dissolve and Cool Slowly: Reheat the solution until the oil fully dissolves, adding a minimal amount of additional hot solvent if necessary. Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath.

  • Change Solvent System: The solubility of your compound may be too high in the chosen solvent at lower temperatures. Try a different solvent or a solvent mixture. Common solvents for recrystallizing 5-aryl-2H-tetrazoles include ethanol, isopropanol, acetonitrile, and ethyl acetate, often in combination with water or hexanes.

  • Pre-purification: If the issue persists, consider a preliminary purification step, such as column chromatography, to remove a significant portion of the impurities before attempting recrystallization.

Question: My product will not crystallize out of the solution, even after cooling for an extended period. How can I induce crystallization?

Answer: Several techniques can be employed to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of the pure, crystalline product from a previous batch, add a single, tiny crystal to the cooled, supersaturated solution.

  • Reduce Solvent Volume: You may have used an excessive amount of solvent. Gently heat the solution to evaporate some of the solvent to increase the concentration of your product and then allow it to cool again.

  • Lower Temperature: If an ice bath (0 °C) is not sufficient, try a colder bath, such as a salt-ice bath or a dry ice/acetone bath, to further decrease the solubility of your compound.

Column Chromatography Issues

Question: My 5-aryl-2H-tetrazole is sticking to the silica gel and will not elute from the column. What can I do?

Answer: 5-Aryl-2H-tetrazoles can be quite polar and may exhibit strong interactions with the acidic silica gel. To elute your compound, you can:

  • Increase Solvent Polarity: Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate mixture, systematically increase the percentage of ethyl acetate.

  • Add a Stronger Eluent: Adding a small amount (1-5%) of methanol to your eluent can significantly increase its polarity and help to elute highly polar compounds.

  • Use a Different Stationary Phase: If your compound is still retained, consider using a different stationary phase, such as alumina or reverse-phase silica gel (C18).

Question: After column chromatography, my fractions are still impure. What could be the reason?

Answer: This can happen for several reasons:

  • Improper Solvent System: The chosen mobile phase may not have sufficient resolving power to separate your product from the impurities. A different solvent system might be necessary.

  • Co-eluting Impurities: Some impurities may have similar polarities to your product and co-elute. In this case, a secondary purification step like recrystallization or a different chromatographic technique (e.g., reverse-phase HPLC) may be required.

  • Column Overloading: Loading too much crude product onto the column can lead to poor separation. Try using a larger column or reducing the amount of sample loaded.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying 5-aryl-2H-tetrazole products?

A1: The most common and effective purification techniques for solid 5-aryl-2H-tetrazole products are recrystallization and column chromatography. For liquid or oily products, column chromatography is the preferred method.[1] Acid-base extraction can also be a useful technique, particularly for removing acidic or basic impurities.

Q2: What are some common impurities I might encounter in the synthesis of 5-aryl-2H-tetrazoles?

A2: When synthesizing 5-aryl-2H-tetrazoles from nitriles and sodium azide, common impurities can include unreacted starting materials (aryl nitrile), and potentially the isomeric 1-aryl-1H-tetrazole. The formation of the 1-isomer versus the 2-isomer can be influenced by the reaction conditions and the electronic properties of the aryl group.[2] Residual sodium azide is also a critical impurity to remove due to its toxicity and explosive potential.

Q3: How can I effectively remove residual sodium azide from my product?

A3: A thorough aqueous work-up is crucial for removing sodium azide. Since 5-aryl-2H-tetrazoles are acidic, an acid-base extraction can be very effective. Dissolve the crude product in an organic solvent and wash with an aqueous base (like sodium bicarbonate or sodium hydroxide) to deprotonate the tetrazole, drawing it into the aqueous layer. The organic layer containing non-acidic impurities can be discarded. The aqueous layer is then acidified to re-protonate the tetrazole, which will precipitate out or can be extracted back into an organic solvent.

Q4: How can I monitor the purity of my 5-aryl-2H-tetrazole product?

A4: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of a reaction and the separation during column chromatography. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for confirming the structure and assessing the purity of the final product.[3][4]

Data Presentation

The following tables provide illustrative data on the purification of a representative 5-aryl-2H-tetrazole, 5-phenyl-2H-tetrazole. The values presented are typical and may vary depending on the specific reaction conditions and the nature of the impurities.

Table 1: Comparison of Purification Techniques for 5-Phenyl-2H-tetrazole

Purification MethodInitial Purity (by HPLC)Final Purity (by HPLC)Yield (%)
Recrystallization (Ethanol/Water)85%>98%75-85%
Column Chromatography (Silica Gel, Hexane/Ethyl Acetate)85%>99%60-75%
Acid-Base Extraction85%~95%80-90%

Table 2: Recrystallization Solvents for Substituted 5-Aryl-2H-tetrazoles

Substituent on Aryl RingSuggested Solvent System
Electron-donating group (e.g., -OCH₃)Ethanol/Water, Isopropanol
Electron-withdrawing group (e.g., -NO₂)Ethyl Acetate/Hexane, Acetonitrile
Halogen (e.g., -Cl, -Br)Ethanol, Methanol

Experimental Protocols

Protocol 1: Recrystallization of 5-Phenyl-2H-tetrazole
  • Dissolution: Dissolve the crude 5-phenyl-2H-tetrazole in a minimum amount of hot ethanol (near boiling) in an Erlenmeyer flask.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography of a 5-Aryl-2H-tetrazole
  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity mobile phase (e.g., 20% ethyl acetate in hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, draining the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude 5-aryl-2H-tetrazole in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and load it onto the top of the silica gel.

  • Elution: Begin eluting with the low-polarity mobile phase, gradually increasing the polarity (e.g., from 20% to 50% ethyl acetate in hexane) to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 5-aryl-2H-tetrazole.

Protocol 3: Acid-Base Extraction for Purification
  • Dissolution: Dissolve the crude 5-aryl-2H-tetrazole mixture in an organic solvent such as ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. The acidic 5-aryl-2H-tetrazole will be deprotonated and move to the aqueous layer. Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous layers. The organic layer contains neutral impurities and can be discarded.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add a concentrated acid (e.g., HCl) with stirring until the solution is acidic (pH ~2), which will cause the purified 5-aryl-2H-tetrazole to precipitate.

  • Isolation: Collect the precipitated product by vacuum filtration, wash with cold water, and dry.

Mandatory Visualization

Purification_Workflow Crude Crude 5-Aryl-2H-Tetrazole Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography Crude->Column AcidBase Acid-Base Extraction Crude->AcidBase Pure_Rec Pure Product Recrystallization->Pure_Rec Pure_Col Pure Product Column->Pure_Col Pure_AB Pure Product AcidBase->Pure_AB Analysis Purity Analysis (HPLC, NMR) Pure_Rec->Analysis Pure_Col->Analysis Pure_AB->Analysis

Caption: General purification workflow for 5-aryl-2H-tetrazole products.

Troubleshooting_Recrystallization Start Recrystallization Issue OilingOut Product 'Oiling Out'? Start->OilingOut NoCrystals No Crystals Forming? Start->NoCrystals SlowCool Re-dissolve & Cool Slowly OilingOut->SlowCool Yes ChangeSolvent Change Solvent System OilingOut->ChangeSolvent If persists Scratch Scratch Flask NoCrystals->Scratch Yes PrePurify Pre-purify (e.g., Column) ChangeSolvent->PrePurify If persists Seed Add Seed Crystal Scratch->Seed If no success Concentrate Reduce Solvent Volume Seed->Concentrate If no success

References

Technical Support Center: Controlling Regioselectivity in the N-Alkylation and N-Arylation of Tetrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the N-alkylation and N-arylation of tetrazoles. Our goal is to help you overcome common challenges and achieve higher regioselectivity in your reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Poor Regioselectivity with a Mixture of N-1 and N-2 Isomers

  • Question: I am getting a nearly 1:1 mixture of N-1 and N-2 alkylated tetrazoles. How can I favor the formation of one isomer over the other?

  • Answer: Achieving high regioselectivity is a common challenge. The outcome of the reaction is influenced by a delicate balance of steric and electronic factors, as well as reaction conditions. Here are several strategies to improve selectivity:

    • Reaction Mechanism: The reaction mechanism plays a crucial role. Reactions that proceed through an SN2 mechanism generally show higher regioselectivity towards the N-2 position, whereas SN1-type reactions are less selective.[1][2][3] Consider using primary alkyl halides with a good leaving group to favor an SN2 pathway.

    • Solvent and Base: The choice of solvent and base can significantly alter the N-1/N-2 ratio. For N-1 selective alkylation of indazoles (a related heterocycle), NaH in THF has proven effective.[4] Experiment with different base/solvent combinations, such as K2CO3 in acetonitrile or NaH in THF, and monitor the impact on your isomer distribution.

    • Temperature: Temperature can be a critical factor. For instance, in Michael additions to 1-phenyl tetrazole-5-thione, S-alkylation occurs at room temperature, while N-alkylation is favored at 70°C.[5] A systematic temperature screen is recommended to find the optimal conditions for your specific substrates.

    • Protecting Groups: If direct alkylation fails to provide the desired selectivity, consider using a protecting group strategy. Protecting one of the nitrogen atoms allows for selective functionalization of the other, followed by deprotection.[6][7][8][9]

Issue 2: Low Yield of the Desired N-2 Substituted Tetrazole

  • Question: My primary goal is to synthesize the N-2 isomer, but my yields are consistently low, even if the selectivity is acceptable. What can I do to improve the yield?

  • Answer: Low yields can stem from incomplete conversion, side reactions, or difficult purification. To improve the yield of the N-2 isomer, consider the following specialized methods that have been shown to favor this regioisomer:

    • Diazotization of Amines: Alkylation of 5-substituted 1H-tetrazoles through the diazotization of aliphatic amines preferentially forms 2,5-disubstituted tetrazoles in moderate to excellent yields.[2][10]

    • Catalytic Methods for N-2 Arylation:

      • An inexpensive and effective method is the Al(OTf)3-catalyzed N-2 arylation of tetrazoles with diazo compounds, which proceeds under mild conditions.[11][12][13][14]

      • Copper-catalyzed direct coupling of tetrazoles with boronic acids is another mild and efficient protocol for synthesizing N-2 arylated tetrazoles.[15]

    • Mechanochemistry: For alkylation with phenacyl halides, using mechanochemical (ball-milling) conditions can enhance selectivity and yield for N-2 regioisomers.[16][17] The choice of grinding auxiliary is important in this method.[16][17]

    • Metal-Free Conditions: A Bu4NI-catalyzed regioselective N-2 methylation, alkylation, and arylation using various peroxides as the alkylating or arylating source offers a metal-free alternative.[1]

Issue 3: Predominant Formation of the N-1 Isomer When N-2 is Desired

  • Question: My reaction is unexpectedly yielding the N-1 isomer as the major product. How can I steer the reaction towards the N-2 position?

  • Answer: The preferential formation of the N-1 isomer suggests that the reaction conditions favor substitution at the more sterically accessible nitrogen. To shift the selectivity towards the N-2 position, you can try:

    • Bulky Substituents: Increasing the steric bulk on the C-5 position of the tetrazole can disfavor substitution at the adjacent N-1 position, thereby promoting N-2 alkylation.

    • Chelation Control: In some systems, it's hypothesized that chelation can direct alkylation. For instance, in Mitsunobu reactions with indazoles, the phosphine intermediate is thought to provide chelation control, directing alkylation to the N-2 atom.[18] While this is for a different heterocycle, similar strategies could be explored for tetrazoles.

    • Re-evaluating the Alkylating Agent: The nature of the electrophile is critical. If you are using a highly reactive alkylating agent that follows an SN1-like pathway, consider switching to a less reactive one that favors an SN2 mechanism, which is more likely to lead to the N-2 product.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control regioselectivity in tetrazole N-alkylation and N-arylation?

A1: The regioselectivity is a multifactorial issue, with the following being the most critical:

  • Steric Hindrance: The size of the substituent at the C-5 position and the bulkiness of the incoming alkyl or aryl group can significantly influence which nitrogen is attacked.

  • Electronic Effects: The electron-donating or electron-withdrawing nature of the C-5 substituent alters the nucleophilicity of the adjacent N-1 and N-4 nitrogens versus the more distant N-2 and N-3 nitrogens (which are in equilibrium).

  • Reaction Conditions: As detailed in the troubleshooting guide, solvent, temperature, base, and the presence of catalysts can dramatically shift the isomeric ratio.[19]

  • Nature of the Electrophile: The structure and reactivity of the alkylating or arylating agent are paramount. For instance, reactions with diazo compounds can be directed to the N-2 position with a suitable catalyst.[11][12][13][14]

Q2: Are there any general trends for predicting the major isomer?

A2: While exceptions exist, some general trends have been observed. Conventional alkylations with alkyl halides often yield mixtures with a predominance of the N-2 alkylated product.[20] However, this is highly dependent on the specific substrates and conditions. For N-arylation, methods have been developed that show high selectivity for the N-2 position, such as copper-catalyzed reactions with boronic acids or Al(OTf)3-catalyzed reactions with diazo compounds.[11][12][13][14][15]

Q3: How can I reliably distinguish between the N-1 and N-2 isomers?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method:

  • 13C NMR: The chemical shift of the tetrazole ring carbon is a key indicator. The carbon in 2,5-disubstituted tetrazoles is typically deshielded (shifted downfield) by about 9-12 ppm compared to the corresponding 1,5-disubstituted isomer.[21]

  • 1H NMR: The chemical shifts of the protons on the substituent attached to the nitrogen can also differ significantly between the two isomers.

  • 15N NMR: For complex cases, 15N NMR or long-range 1H-15N coupling constants can provide unambiguous structural assignment.[22]

Q4: Is the Mitsunobu reaction a viable option for regioselective tetrazole alkylation?

A4: The Mitsunobu reaction is a powerful tool for C-N bond formation and can be applied to the N-alkylation of various heterocycles.[23][24][25] For tetrazoles, it has been used, but selectivity can be an issue.[20] In some related heterocyclic systems like indazoles, Mitsunobu conditions have been shown to favor N-2 alkylation.[4][18] It is worth exploring for your specific system, but optimization of conditions will likely be necessary to achieve high regioselectivity.

Factors Influencing Regioselectivity

G Key Factors Influencing N1 vs. N2 Selectivity cluster_substrate Tetrazole Substrate cluster_reagents Reagents & Electrophile cluster_conditions Reaction Conditions Steric Steric Hindrance at C5-substituent Outcome Regioselectivity (N1 vs. N2) Steric->Outcome Electronic Electronic Effects of C5-substituent Electronic->Outcome Electrophile Nature of Alkylating/ Arylating Agent Electrophile->Outcome Base Base Base->Outcome Catalyst Catalyst Catalyst->Outcome Solvent Solvent Solvent->Outcome Temperature Temperature Temperature->Outcome Mechanism Reaction Mechanism (SN1 vs. SN2) Mechanism->Outcome

Caption: Logical relationship of factors affecting regioselectivity.

Experimental Workflow for Regioselectivity Screening

G start Start: 5-Substituted 1H-Tetrazole reaction_setup Set up parallel reactions varying: - Base (e.g., K2CO3, NaH, Cs2CO3) - Solvent (e.g., ACN, THF, DMF) - Temperature (e.g., RT, 50°C, 80°C) start->reaction_setup add_reagents Add Alkylating/Arylating Agent reaction_setup->add_reagents monitor Monitor reaction by TLC/LC-MS add_reagents->monitor workup Aqueous Workup & Extraction monitor->workup analysis Analyze crude product by 1H NMR to determine N1:N2 ratio workup->analysis purification Column Chromatography to separate isomers analysis->purification end End: Optimized Conditions for desired isomer analysis->end characterization Characterize pure isomers (NMR, MS, etc.) purification->characterization

Caption: A typical experimental workflow for screening conditions.

Data Summary Tables

Table 1: Regioselectivity in N-Alkylation of 5-Substituted Tetrazoles

C5-SubstituentAlkylating AgentBase/CatalystSolventTemp (°C)N1:N2 RatioReference
-PhBenzyl bromideK2CO3AcetoneRT45:55[21]
VariousPhenacyl halidesVariousMechanochemicalRTN2 favored[16][17]
VariousAliphatic aminesDiazotizationEthyl AcetateRTN2 favored[2][10]
VariousMethyl 2,2,2-trichloroacetimidate---N1 favored (85-97% yield)[1]

Table 2: Regioselectivity in N-Arylation of 5-Substituted Tetrazoles

C5-SubstituentArylating AgentCatalyst/ReagentSolventTemp (°C)N1:N2 RatioReference
VariousDiazo compoundsAl(OTf)3DCE50N2 major product[11][12][13]
-PhPhenylboronic acidCu(OAc)2Dioxane100N2 favored[15]
-Phbis(4-methoxyphenyl)iodonium bromide---N2 selective[26]
VariousAryl diacyl peroxidesBu4NI / TBHP--N2 favored[1]

Key Experimental Protocols

Protocol 1: General Procedure for Regioselective N-2 Alkylation via Diazotization [10]

  • To a solution of the 5-substituted-1H-tetrazole (1.0 equiv) and the primary aliphatic amine (1.5 equiv) in ethyl acetate (0.2 M), add 1,3-(2,2-dimethyl)propanedinitrite (1.5 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 2,5-disubstituted tetrazole.

Protocol 2: Al(OTf)3-Catalyzed Regioselective N-2 Arylation with Diazo Compounds [12]

  • To a flame-dried Schlenk tube, add the 5-substituted-1H-tetrazole (0.2 mmol, 1.0 equiv), Al(OTf)3 (10 mol%), and 1,2-dichloroethane (DCE) (2.0 mL).

  • Add a solution of the diazo compound (0.24 mmol, 1.2 equiv) in DCE (1.0 mL) to the mixture.

  • Stir the reaction at 50 °C for the time indicated by reaction monitoring (e.g., TLC or LC-MS).

  • After completion, cool the reaction to room temperature and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-2 arylated tetrazole.

Protocol 3: Distinguishing N-1 and N-2 Isomers by 13C NMR [21]

  • Obtain well-resolved 13C NMR spectra for both purified regioisomers in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Identify the signal corresponding to the tetrazole ring carbon (Cq(Tet)).

  • The isomer with the Cq(Tet) signal at a higher chemical shift (more downfield, typically in the range of 160-165 ppm) is assigned as the 2,5-disubstituted (N-2) isomer.

  • The isomer with the Cq(Tet) signal at a lower chemical shift (more upfield, typically in the range of 150-155 ppm) is assigned as the 1,5-disubstituted (N-1) isomer.

References

Safety precautions for avoiding explosive hazards with sodium azide in tetrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Safe Synthesis of Tetrazoles Using Sodium Azide

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with the critical information and field-proven insights necessary to handle sodium azide (NaN₃) safely during tetrazole synthesis. This guide is structured in a question-and-answer format to directly address the most common and critical safety concerns you may encounter. Adherence to these protocols is not just about best practice; it is essential for preventing catastrophic incidents in the laboratory.

Section 1: Fundamental Hazards - Frequently Asked Questions

This section addresses the inherent dangers of the reagents and byproducts involved in tetrazole synthesis using sodium azide.

Q1: What are the primary explosive hazards associated with sodium azide in tetrazole synthesis?

There are three primary explosive hazards to be aware of:

  • Hydrazoic Acid (HN₃): Sodium azide reacts with acids to form hydrazoic acid (HN₃).[1][2][3] This substance is a colorless, volatile liquid that is highly toxic and dangerously explosive in its pure or concentrated form.[4][5][6][7] It is sensitive to shock, friction, and heat.[4][6] The risk of generating HN₃ is a principal concern during the reaction setup and acidic work-up stages.

  • Heavy Metal Azides: Sodium azide reacts with many heavy metals—particularly lead, copper, silver, and mercury—to form extremely shock-sensitive and explosive metal azides.[1][2][8][9] These can form inadvertently from contact with metal equipment (spatulas, stir bars, plumbing) and can accumulate in drain lines, leading to violent explosions.[10][11]

  • Sodium Azide Itself: While more stable than hydrazoic acid or heavy metal azides, solid sodium azide can decompose violently when heated above its decomposition temperature (around 275-300 °C) or subjected to severe shock.[1][10][12][13]

Q2: What is hydrazoic acid (HN₃), and why is it so dangerous?

Hydrazoic acid is a low-boiling point (37 °C) liquid that is both highly toxic and unpredictably explosive.[4][5][7][14] Its volatility makes it a significant inhalation hazard, with toxicity comparable to that of cyanides.[1][3] Symptoms of exposure include dizziness, weakness, headache, and respiratory distress.[1][4][8] From a physical safety standpoint, it is more explosive than TNT.[15] It can detonate from minor inputs of energy such as shock, friction, or sparks, making its formation, even in solution, a critical risk to manage.[4][6][14]

Q3: How are explosive heavy metal azides formed, and which metals are of most concern?

Explosive heavy metal azides are formed when aqueous solutions of sodium azide or vapors of hydrazoic acid come into contact with certain metals or their salts.[2][10] This is a significant risk in a laboratory setting where such materials are common.

  • Metals of Highest Concern: Lead, copper, mercury, silver, zinc, and their alloys (like brass and bronze) are notorious for forming highly unstable azides.[1][8][9][11]

  • Formation Scenarios:

    • Using metal spatulas to weigh or transfer sodium azide.[1][16][17]

    • Pouring azide-containing waste into sinks with lead or copper plumbing.[2][10][18]

    • Using equipment with brass fittings or copper components (e.g., water baths, stir plates).[11]

    • Contamination of the reaction mixture with heavy metal salts.

These metal azides can accumulate over time and detonate with minimal provocation, such as a slight scratch or vibration.[1][9]

Section 2: Safe Handling, Reaction Setup, and Protocols

This section provides actionable guidance and step-by-step protocols for mitigating the risks during your experiment.

Q4: What are the essential personal protective equipment (PPE) and engineering controls for working with sodium azide?

A multi-layered approach to safety is mandatory.

  • Engineering Controls:

    • All work with sodium azide and subsequent reaction steps must be conducted inside a certified chemical fume hood to manage the risk of inhaling toxic HN₃ vapors.[17][18]

    • A blast shield should be used, especially when working on scales larger than a few millimoles or when there is any deviation from a well-established protocol.[17]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles and a face shield are required.[19]

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves).[19] Double-gloving is recommended during spill cleanup.[1]

    • Body Protection: A flame-resistant lab coat is mandatory. For larger scale operations, a chemical-resistant apron should be worn over the lab coat.[19]

Q5: What is the safest way to set up my reaction to minimize risks?

A thoughtfully planned reaction setup is your first line of defense.

  • Glassware: Use glassware free of cracks or star-fractures. Avoid using ground glass joints where possible, as friction can be an ignition source for sensitive azide compounds.[1][3][17] If unavoidable, ensure they are well-lubricated and handle with care.

  • Utensils: NEVER use metal spatulas or stir bars with exposed metal. [1][16][17][20] Use spatulas made of ceramic, Teflon®, or plastic. Use Teflon®-coated magnetic stir bars and inspect them to ensure the coating is intact.

  • Temperature Control: Use a well-maintained oil bath or heating mantle with a thermocouple controller. Do not heat the reaction above its specified temperature, as this can accelerate the formation of HN₃ and increase pressure. Sodium azide's thermal decomposition begins around 275 °C.[1][13]

  • Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). A continuous, gentle nitrogen purge of the headspace can help prevent the accumulation and condensation of volatile hydrazoic acid.[15]

Protocol: General Lab-Scale Tetrazole Synthesis Setup
  • Preparation: Assemble all necessary glassware (e.g., three-necked flask, condenser, addition funnel) in the chemical fume hood. Ensure all glassware is clean and dry.

  • Inert Atmosphere: Place a Teflon®-coated stir bar in the reaction flask and flush the entire system with nitrogen. Maintain a gentle positive pressure of nitrogen throughout the reaction.

  • Reagent Addition:

    • Charge the flask with the nitrile substrate and the appropriate solvent (avoid halogenated solvents like dichloromethane).[3][16][17][20]

    • Add the ammonium chloride or other acidic promoter.

    • Using a plastic or ceramic spatula, weigh the sodium azide and add it portion-wise to the stirring reaction mixture at a controlled temperature. Avoid creating dust.

  • Reaction: Heat the mixture to the target temperature using a controlled heating source. Place a blast shield in front of the setup. Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).

  • Cooling: Once the reaction is complete, cool the mixture to room temperature before proceeding to the quenching step. Do not leave the reaction unattended while heating.

Section 3: Quenching, Work-up, and Waste Disposal

Properly neutralizing residual azide is the most critical step for ensuring a safe work-up and disposal process.

Q6: How do I safely quench unreacted sodium azide and hydrazoic acid?

The most widely accepted method is to destroy residual azide by converting it to nitrogen gas using nitrous acid, which is generated in situ from sodium nitrite and a dilute acid.[3][18][21][22] This procedure must be performed in a fume hood.

Protocol: Safe Quenching of Residual Azide
  • Pre-Quench Check: Ensure the reaction mixture is cooled to below room temperature (ideally 0-5 °C in an ice bath). The concentration of sodium azide in the aqueous phase should not exceed 5%.[21][22][23] Dilute with water if necessary.

  • Nitrite Addition: While stirring vigorously, slowly add a 20% aqueous solution of sodium nitrite. Use a 40% excess relative to the initial amount of sodium azide used (approx. 1.5 g of sodium nitrite for every 1 g of sodium azide).[21][22]

  • Acidification: This is the most hazardous step. Slowly and dropwise, add a 20% solution of sulfuric acid via an addition funnel.[21][22] This will generate nitrous acid and cause the evolution of nitrogen and nitric oxide gas. The order of addition is critical. Never add the azide solution to the acid.

  • Monitor Gas Evolution: Control the rate of acid addition to keep the gas evolution steady and manageable. If foaming becomes excessive, stop the addition immediately.

  • Test for Completion: After gas evolution ceases, test the solution for the presence of excess nitrite. Place a drop of the solution onto a strip of starch-iodide paper. An immediate dark blue color indicates that excess nitrite is present, and therefore all azide has been destroyed.[21][22]

  • Neutralization for Disposal: Before disposal, neutralize the acidic solution with a base (e.g., sodium hydroxide) to a pH between 6 and 9.[18]

Q7: How must I dispose of waste containing residual azides?

NEVER pour azide-containing waste down the drain.[2][10][18]

  • Quenched Waste: After following the complete quenching protocol above and neutralizing the pH, the waste can typically be disposed of as standard aqueous chemical waste.

  • Unquenched Waste: All azide-containing waste streams must be collected in a clearly labeled, dedicated waste container.[16][20] This includes solvents, aqueous layers, and solid materials like filter paper or silica gel.

  • Contaminated Materials: Any disposable items that have come into contact with sodium azide (gloves, weigh boats, pipette tips) must be collected as hazardous waste.[19]

Section 4: Data Tables & Visual Workflows

Table 1: Hazard Properties of Key Azide Compounds
CompoundFormulaMolar Mass ( g/mol )Physical StateBoiling Point (°C)Key Hazards
Sodium AzideNaN₃65.01White SolidDecomposes ~300 °C[10][12]Highly toxic, forms explosive compounds with metals and acids.[1][2]
Hydrazoic AcidHN₃43.03Colorless Liquid37 °C[5][7]Violently explosive, highly volatile, acutely toxic.[4][6][14]
Lead(II) AzidePb(N₃)₂291.24White SolidDetonates ~340 °CExtremely sensitive to shock and friction; used as a detonator.[1]
Copper(I) AzideCuN₃107.56Green SolidDetonates easilyHighly shock-sensitive explosive.[3]
Diagram 1: Risk Assessment Workflow for Tetrazole Synthesis

This diagram outlines the decision-making process before starting any experiment involving sodium azide.

RiskAssessment start Propose Tetrazole Synthesis with Sodium Azide review_sds Review SDS for all Reagents (NaN3, HN3, Solvents) start->review_sds scale Define Reaction Scale (mmol) ppe_check Verify PPE Availability (Goggles, Face Shield, FR Coat) scale->ppe_check Scale < 10 mmol stop STOP Re-evaluate or Consult EHS scale->stop Scale > 100 mmol (Requires EHS review) review_sds->scale eng_controls Confirm Engineering Controls (Fume Hood, Blast Shield) ppe_check->eng_controls Yes ppe_check->stop No protocol Develop Detailed SOP (Incl. Quenching & Disposal) eng_controls->protocol Yes eng_controls->stop No proceed Proceed with Experiment protocol->proceed

Caption: Risk assessment workflow prior to experimentation.

Diagram 2: Safe Azide Quenching and Work-up Flowchart

This flowchart visualizes the critical steps for safely neutralizing residual azide after the reaction.

QuenchingWorkflow start Reaction Complete cool Cool Reaction Mixture to 0-5 °C start->cool check_conc Ensure [NaN3] < 5% (Dilute if necessary) cool->check_conc add_nitrite Slowly Add 20% Sodium Nitrite (aq) check_conc->add_nitrite OK add_acid Dropwise Add 20% Sulfuric Acid (aq) add_nitrite->add_acid gas_evol Manage Gas Evolution add_acid->gas_evol test_complete Test with Starch-Iodide Paper gas_evol->test_complete neutralize Neutralize to pH 6-9 with NaOH (aq) test_complete->neutralize Blue Color (Complete) add_more_acid Add more acid test_complete->add_more_acid No Color dispose Dispose as Hazardous Aqueous Waste neutralize->dispose add_more_acid->gas_evol

Caption: Step-by-step flowchart for safe azide quenching.

Section 5: Troubleshooting

Q: My reaction work-up involves an extraction with an organic solvent. What precautions should I take? A: First, never use halogenated solvents like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) with azides.[3][16][20] They can react to form extremely unstable diazidomethane and triazidomethane, which have caused documented explosions.[1][3] Second, ensure the aqueous layer has been thoroughly quenched to destroy all residual azide before performing any extraction. This prevents the possibility of extracting hydrazoic acid into the organic phase.

Q: I see an unexpected precipitate after adding my sodium azide solution to a reaction vessel. What should I do? A: STOP. Do not proceed. An unexpected precipitate could be a highly sensitive heavy metal azide. Do not scrape, stir, or heat the mixture. Cordon off the area, post a warning sign, and immediately notify your supervisor and your institution's Environmental Health & Safety (EHS) office. Do not attempt to handle or dispose of the material yourself.[9]

References

Technical Support Center: Process Optimization for Industrial Scale-Up of Tetrazole Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial scale-up of tetrazole production.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of tetrazoles on an industrial scale.

Issue 1: Low Reaction Yield

Question: My tetrazole synthesis is resulting in a low yield. What are the potential causes and how can I optimize the reaction?

Answer:

Low yields in tetrazole synthesis can stem from several factors. A systematic approach to optimization is crucial for identifying and addressing the root cause.

Potential Causes and Optimization Strategies:

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction temperature significantly influences the rate of tetrazole formation. For many [3+2] cycloaddition reactions, temperatures between 80°C and 120°C are optimal.[1] However, prolonged heating at high temperatures can lead to thermal decomposition of the tetrazole product.[2] It is essential to perform kinetic studies to determine the ideal temperature profile for your specific substrate.

    • Reaction Time: Insufficient reaction time will result in incomplete conversion. Conversely, excessively long reaction times can lead to byproduct formation and degradation of the desired product.[2] Monitoring the reaction progress using techniques like HPLC or TLC is crucial to determine the optimal reaction time.

    • Solvent: The choice of solvent is critical for reactant solubility and reaction kinetics. Polar aprotic solvents like DMF and DMSO are often effective for the [3+2] cycloaddition of sodium azide to organonitriles.[2][3] Solvent optimization studies are recommended to identify the most suitable solvent for your system.[2]

  • Inefficient Catalysis:

    • Catalyst Selection: A wide range of catalysts can be employed, including Lewis acids (e.g., ZnBr₂, AlCl₃) and transition metal complexes (e.g., copper, cobalt, nickel).[2][3][4] Nanomaterial-based catalysts are also gaining traction due to their high surface area and reusability.[5] The choice of catalyst will depend on the specific nitrile and azide precursors.

    • Catalyst Loading: The amount of catalyst used can impact both the reaction rate and the cost-effectiveness of the process. Optimization studies should be conducted to determine the minimum catalyst loading required to achieve a high yield in a reasonable timeframe.[5]

  • Side Reactions:

    • Nitrile Hydration: In the presence of water and certain Lewis acid catalysts like ZnBr₂, nitriles can undergo hydration to form carboxamides, a common byproduct that reduces the yield of the desired tetrazole.[6] Running the reaction under anhydrous conditions or choosing a catalyst that does not promote nitrile hydration can mitigate this issue.[1][6]

Experimental Protocol: Reaction Optimization Study

A Design of Experiments (DoE) approach is recommended for efficient optimization. The following is a general protocol for a one-factor-at-a-time (OFAT) optimization of temperature:

  • Setup: In parallel reactors, set up the reaction with your nitrile substrate, sodium azide, chosen catalyst, and solvent.

  • Temperature Variation: Set each reactor to a different temperature (e.g., 80°C, 90°C, 100°C, 110°C, 120°C).

  • Monitoring: At regular intervals (e.g., every hour), take an aliquot from each reactor and quench the reaction.

  • Analysis: Analyze the samples by HPLC to determine the conversion of the nitrile and the yield of the tetrazole product.

  • Data Evaluation: Plot the yield as a function of temperature and time to identify the optimal conditions.

Issue 2: Product Purification Challenges

Question: I am having difficulty purifying my tetrazole derivative. It is either sticking to the silica gel during column chromatography or "oiling out" during recrystallization. What should I do?

Answer:

Purification of tetrazoles can be challenging due to their polarity and potential for strong interactions.

Troubleshooting Purification:

  • Column Chromatography:

    • Strong Adsorption to Silica: Tetrazoles can be quite polar and may bind strongly to acidic silica gel.

      • Increase Solvent Polarity: Gradually increase the polarity of the mobile phase. For instance, if using a hexane/ethyl acetate system, increase the proportion of ethyl acetate. Adding a small amount of a more polar solvent like methanol (1-5%) can help elute highly polar compounds.[7]

      • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina, or a bonded-phase silica like diol or amino-propyl silica.

  • Recrystallization:

    • "Oiling Out": This occurs when the compound comes out of solution as a liquid rather than a solid.

      • Induce Crystallization: Try scratching the inside of the flask with a glass rod to create nucleation sites. Adding a seed crystal of the pure compound can also initiate crystallization.[7]

      • Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer. Rapid cooling can promote oiling out.

      • Solvent System: The choice of solvent is critical. You may need to screen various solvents or use a co-solvent system to achieve good crystal formation. Ensure the chosen solvent has a suitable boiling point and polarity.[7]

Issue 3: Safety Concerns with Azides and Hydrazoic Acid

Question: What are the primary safety hazards associated with the industrial-scale synthesis of tetrazoles, and how can they be mitigated?

Answer:

The use of azides, particularly sodium azide, and the potential for the in-situ formation of highly toxic and explosive hydrazoic acid (HN₃) are the most significant safety concerns in tetrazole synthesis.[8][9]

Hazard Mitigation Strategies:

  • Avoid Hydrazoic Acid Formation: Hydrazoic acid can be generated when acidic conditions are present with an azide source.[8]

    • The use of ammonium salts in combination with sodium azide can lead to the formation of HN₃. Careful control of pH is essential.

    • Continuous flow reactors are a safer alternative to batch processing as they minimize the headspace where explosive concentrations of HN₃ could accumulate.[6][8]

  • Handling of Azides:

    • Sodium azide is toxic and should be handled with appropriate personal protective equipment (PPE).

    • Avoid contact of azides with heavy metals, as this can form highly shock-sensitive and explosive heavy metal azides.[7]

    • Use spark-proof tools and ensure all equipment is properly grounded to prevent static discharge.[10]

  • Process Safety Management:

    • A thorough risk assessment should be conducted before scaling up any tetrazole synthesis.[11]

    • Specialized equipment designed for hazardous reactions may be required.[11]

    • Personnel must be properly trained on the handling of hazardous materials and emergency procedures.[11]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the industrial production of 5-substituted-1H-tetrazoles?

A1: The most prevalent and efficient method is the [3+2] cycloaddition reaction between an organonitrile and an azide source, typically sodium azide.[2][12] This reaction is often catalyzed by a Lewis acid or a transition metal complex to improve reaction rates and yields.[2][13]

Q2: Are there "greener" alternatives for tetrazole synthesis?

A2: Yes, there is a growing focus on developing more environmentally friendly methods for tetrazole synthesis. This includes the use of:

  • Water as a solvent: Water has been shown to be a viable solvent for some tetrazole syntheses, reducing the reliance on volatile organic compounds.[14]

  • Reusable catalysts: The development of heterogeneous and nanocatalysts allows for easy recovery and reuse, minimizing waste.[5]

  • Continuous flow synthesis: This technology not only improves safety but can also lead to higher efficiency and reduced solvent usage compared to traditional batch processes.[6][8]

Q3: How can I monitor the progress of my tetrazole synthesis reaction?

A3: The most common methods for monitoring reaction progress are Thin-Layer Chromatography (TLC) for qualitative analysis and High-Performance Liquid Chromatography (HPLC) for quantitative analysis.[7] For real-time monitoring, especially in continuous flow systems, inline analytical techniques such as NMR and UV/Vis spectroscopy can be employed.[15]

Q4: What are the key challenges when scaling up a tetrazole synthesis from the lab to a manufacturing plant?

A4: Key challenges in scaling up include:

  • Heat Transfer: Exothermic reactions that are easily managed in the lab can become hazardous on a large scale if heat cannot be dissipated effectively.[16][17]

  • Mass Transfer: Mixing efficiency can differ significantly between small and large reactors, potentially affecting reaction rates and product consistency.[17][18]

  • Safety: The risks associated with hazardous reagents like azides are magnified at a larger scale.[16]

  • Process Robustness: A process that works well at the lab scale may not be robust enough to handle the variability of raw materials and equipment at the manufacturing scale.[16][19]

  • Cost of Goods: Reagents and processes that are acceptable for small-scale synthesis may be too expensive for commercial production.[16]

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of 5-Substituted-1H-tetrazoles

EntryNitrileCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1BenzonitrileCo(II)-complex (1)DMSO1101299[2]
2BenzonitrileFe₃O₄@SiO₂-APTES-TFAEtOH804High[5]
3VariousNone (Flow)NMP:H₂O (9:1)1900.5>90[6]
4VariousCuSO₄·5H₂ODMSO--up to 95
5Aryl NitrilesCo–Ni/Fe₃O₄@MMSHSH₂O/EtOH (1:1)600.13-0.73up to 98[4]

Table 2: Purity Enhancement of 5-phenyl-1H-tetrazole by Recrystallization

Purification StepPurity (by HPLC, %)Yield (%)AppearanceReference
Crude Product85.2-Off-white solid[7]
After Recrystallization (Ethanol)99.588White crystalline solid[7]

Experimental Protocols

General Experimental Protocol for [3+2] Cycloaddition for 5-Substituted-1H-tetrazole Synthesis

  • Reactant Preparation: In a suitable reaction vessel, dissolve the organonitrile (1.0 mmol) in the chosen solvent (e.g., DMSO, 6 mL).

  • Addition of Reagents: Add the catalyst (e.g., Co(II)-complex, 1.0 mol %) and sodium azide (1.2 equiv) to the solution.

  • Reaction: Heat the reaction mixture to the optimized temperature (e.g., 110°C) and stir for the determined reaction time (e.g., 12 h).[2]

  • Monitoring: Monitor the progress of the reaction by TLC or HPLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully treat the reaction mixture with dilute acid (e.g., 1N HCl, 10 mL) to quench any unreacted azide and protonate the tetrazole. (Caution: This step should be performed in a well-ventilated fume hood as it may generate hydrazoic acid).

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis prep Reactant & Solvent Preparation reaction [3+2] Cycloaddition (Heating & Stirring) prep->reaction monitoring Reaction Monitoring (TLC/HPLC) reaction->monitoring Periodic Sampling quench Quenching (Acidification) monitoring->quench extraction Extraction quench->extraction drying Drying & Concentration extraction->drying purify Column Chromatography or Recrystallization drying->purify analysis Purity & Structure (HPLC, NMR) purify->analysis

Caption: General experimental workflow for tetrazole synthesis.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed cond Suboptimal Conditions? start->cond cat Inefficient Catalyst? start->cat side Side Reactions? start->side opt_cond Optimize Temperature, Time, & Solvent cond->opt_cond Yes opt_cat Screen Catalysts & Optimize Loading cat->opt_cat Yes mit_side Modify Conditions to Minimize Byproducts side->mit_side Yes

Caption: Troubleshooting flowchart for low reaction yield.

safety_pathway cluster_hazards Potential Hazards cluster_mitigation Mitigation Strategies start Tetrazole Synthesis with Sodium Azide hn3 Hydrazoic Acid (HN₃) Formation start->hn3 metal_azide Heavy Metal Azide Formation start->metal_azide nan3_tox Sodium Azide Toxicity start->nan3_tox control_ph Strict pH Control hn3->control_ph flow_chem Use Continuous Flow Chemistry hn3->flow_chem avoid_metals Avoid Contact with Heavy Metals metal_azide->avoid_metals ppe Appropriate PPE nan3_tox->ppe

Caption: Key safety considerations in tetrazole synthesis.

References

Overcoming low conversion rates in copper-catalyzed tetrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for copper-catalyzed tetrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the [3+2] cycloaddition of nitriles and azide sources, with a focus on overcoming low reaction yields. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower your experimental design and troubleshooting efforts.

Troubleshooting Guide: Overcoming Low Conversion Rates

This section addresses specific, common problems in a question-and-answer format, providing a systematic approach to identifying and solving experimental hurdles.

Q1: My reaction has stalled, showing low to no conversion of the starting material. Where do I begin troubleshooting?

Low conversion is the most frequent challenge, often stemming from one of three areas: reagent integrity, catalyst activity, or suboptimal reaction conditions. A logical, step-by-step workflow is the most efficient way to diagnose the root cause.

Step 1: Verify Reagent & Solvent Integrity

Before scrutinizing the catalyst or conditions, ensure your building blocks are not the point of failure.

  • Purity of Starting Materials : Impurities in your nitrile substrate can inhibit catalysis. Verify the purity of your starting materials via NMR or LC-MS.

  • Azide Source : Sodium azide (NaN₃) is hygroscopic. Ensure it is dry. For sensitive substrates, consider using trimethylsilyl azide (TMSN₃), which can sometimes offer better solubility and reactivity in organic solvents.[1]

  • Solvent Quality : The vast majority of copper-catalyzed tetrazole syntheses are sensitive to moisture.[2][3] Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Polar aprotic solvents like DMSO and DMF are frequently reported to provide the highest yields.[4]

Step 2: Assess the Catalytic System

If reagents are pristine, the issue may lie with the copper catalyst itself.

  • Copper(I) is the Active Species : The catalytically active species is generally accepted to be Cu(I).[5][6] If you are using a Cu(II) salt (e.g., CuSO₄·5H₂O, Cu(OAc)₂), an in-situ reduction is required. This is often accomplished by the solvent or additives, but can be inefficient.[7] Using a direct Cu(I) source like CuI or CuCl can be more reliable.

  • Catalyst Loading : Insufficient catalyst loading can lead to slow or incomplete reactions. While some protocols use as little as 1 mol%, a typical starting point for optimization is 5-10 mol%.[7]

  • Catalyst Deactivation : Cu(I) is prone to oxidation by atmospheric oxygen, which can deactivate the catalyst.[2] Unless the protocol explicitly calls for an air atmosphere, running the reaction under an inert atmosphere (Nitrogen or Argon) is a critical troubleshooting step.[3]

Step 3: Optimize Reaction Conditions

With verified reagents and an active catalyst, the final area to optimize is the reaction environment.

  • Temperature : These cycloadditions often require thermal energy to proceed at a reasonable rate. Temperatures between 100-120°C are common.[8][9][10] If your yield is low at a lower temperature, incrementally increasing the heat may drive the reaction to completion.

  • Solvent Choice : The choice of solvent can dramatically influence reaction outcomes.[2] While DMSO and DMF are most common, other solvents like PEG or even solvent-free conditions have been shown to be effective, particularly with heterogeneous catalysts.[8][11]

Below is a workflow diagram to guide your troubleshooting process.

TroubleshootingWorkflow start Low Conversion/ No Reaction reagents Verify Reagent & Solvent Integrity (Purity, Dryness) start->reagents reagents_ok Reagents Verified reagents->reagents_ok Pass purify Action: Purify/Replace Reagents & Rerun reagents->purify Fail catalyst Assess Catalytic System (Cu(I) Source, Loading, Atmosphere) catalyst_ok Catalyst System Verified catalyst->catalyst_ok Pass inert Action: Use Fresh Catalyst, Switch to Inert Atmosphere catalyst->inert Fail conditions Optimize Reaction Conditions (Temperature, Solvent) screen Action: Systematically Screen Conditions (See Protocol) conditions->screen reagents_ok->catalyst catalyst_ok->conditions purify->start inert->start success Problem Resolved screen->success

Caption: A systematic workflow for troubleshooting low yields.

Q2: My reaction works, but the yield is inconsistent between runs. What causes this variability?

Inconsistent yields are often traced back to subtle, uncontrolled variables.

  • Atmospheric Control : The most common culprit is inconsistent atmospheric control. The rate of Cu(I) oxidation can vary depending on the amount of oxygen exposure during setup, leading to variable amounts of active catalyst in each run. Solution : Employ rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox) for maximum reproducibility.

  • Water Content : Trace amounts of water can significantly impact the reaction.[3] The water content in solvents, especially hygroscopic ones like DMF and DMSO, can vary from day to day or bottle to bottle. Solution : Use a freshly opened bottle of anhydrous solvent for each run or a series of runs conducted on the same day.

  • Heterogeneous Catalysts : If using a heterogeneous or nanoparticle catalyst, ensure uniform dispersion.[8][12] Inadequate stirring can lead to poor catalyst distribution and inconsistent results. Solution : Use vigorous stirring and ensure the catalyst is well-suspended throughout the reaction. Many modern catalysts are supported on magnetic nanoparticles, allowing for easy recovery and reuse, which can also improve consistency.[11]

Frequently Asked Questions (FAQs)

Q3: What is the mechanism of the copper-catalyzed tetrazole synthesis?

The reaction is a [3+2] cycloaddition between a nitrile and an azide. The copper catalyst acts as a Lewis acid, coordinating to the nitrogen of the nitrile. This activation facilitates the nucleophilic attack of the azide anion. The subsequent cyclization and release of the catalyst yield the tetrazole product.[8] It is proposed that the reaction proceeds through the in situ formation of a copper-azide species.[1]

CatalyticCycle Cu_I Cu(I) Catalyst Activated [R-C≡N--Cu]⁺ Activated Complex Cu_I->Activated 1. Activation Nitrile R-C≡N (Nitrile) Nitrile->Activated Azide N₃⁻ (Azide) Intermediate Copper-Azide Intermediate Azide->Intermediate 2. Azide Attack Product Tetrazole Product Activated->Intermediate Cyclization Cyclization/ Product Formation Intermediate->Cyclization 3. Cycloaddition Cyclization->Cu_I 4. Catalyst Regeneration Cyclization->Product

Caption: Simplified catalytic cycle for tetrazole synthesis.

Q4: Which copper source is best: Cu(I) or Cu(II)? Heterogeneous or homogeneous?

The choice depends on your specific application, substrate, and desired experimental setup.

Catalyst TypeExamplesProsCons
Homogeneous Cu(I) CuI, CuCl, CuBrDirectly active species, generally high reactivity.Sensitive to air/oxidation, can be difficult to remove from product.
Homogeneous Cu(II) CuSO₄·5H₂O, Cu(OAc)₂Air-stable, less expensive, convenient to handle.[4]Requires in-situ reduction which can be inefficient or inconsistent.
Heterogeneous Cu Cu nanoparticles, Cu on Fe₃O₄ or SiO₂Excellent stability, easily recoverable (especially magnetic), reusable, lower product contamination.[8][11][12]May have lower activity than homogeneous catalysts, requires vigorous stirring.

For initial screening and maximum reactivity, a Cu(I) source under an inert atmosphere is a strong choice. For process development, scalability, and green chemistry considerations, a reusable heterogeneous catalyst is often superior.[11][12]

Q5: Are there any major safety considerations for this reaction?

Yes. The primary hazard is associated with the use of sodium azide (NaN₃).

  • Hydrazoic Acid (HN₃) Formation : Sodium azide reacts with acids to form hydrazoic acid, which is highly toxic and explosive. NEVER add acid to reaction mixtures containing residual sodium azide without a proper quenching protocol.

  • Heavy Metal Azides : Avoid contact of sodium azide solutions with heavy metals (e.g., lead, copper) in plumbing, as this can form explosive metal azides.

Always handle sodium azide with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Protocols for Optimization

Protocol: Microscale Screening of Reaction Conditions

This protocol allows for the systematic and parallel optimization of key reaction parameters (catalyst, solvent, temperature) to quickly identify conditions for improved yield.

1. Preparation of Stock Solutions:

  • Prepare a stock solution of your nitrile starting material in a dry, inert solvent (e.g., dioxane) at a known concentration (e.g., 0.5 M).

2. Array Setup:

  • In an array of labeled 1-mL reaction vials equipped with small magnetic stir bars, add your copper source (e.g., 5 mol% of CuI, CuSO₄, etc.). If screening heterogeneous catalysts, add the solid catalyst by weight to each vial.

  • To each vial, add the sodium azide (typically 1.2 - 2.0 equivalents).

3. Reaction Execution:

  • Using a micropipette, add the desired screening solvent (e.g., 200 µL of DMSO, DMF, etc.) to each respective vial.

  • Add the nitrile starting material stock solution to each vial to initiate the reaction.

  • Cap the vials tightly and place the array into a pre-heated reaction block or oil bath set to the desired screening temperature (e.g., 100°C, 120°C).

  • Stir the reactions vigorously for a set period (e.g., 12-24 hours).

4. Analysis:

  • After the designated time, cool the reaction block to room temperature.

  • Take a small aliquot (e.g., 5 µL) from each vial, dilute it significantly with a suitable solvent (e.g., acetonitrile), and analyze by LC-MS to determine the relative conversion and product formation.

  • This parallel screening will quickly highlight the most promising combination of catalyst, solvent, and temperature for your specific substrate.

References

Validation & Comparative

A Comparative Guide to Tetrazole Tautomerism: 5-(4-tert-butylphenyl)-2H-tetrazole vs. 1H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Dynamic Nature of the Tetrazole Ring

The tetrazole moiety is a critical pharmacophore in modern medicinal chemistry, primarily serving as a bioisosteric replacement for the carboxylic acid group.[1][2] This substitution enhances metabolic stability and modulates physicochemical properties, making it a staple in blockbuster drugs like the angiotensin II receptor blockers losartan and valsartan.[3][4] A fundamental characteristic of 5-substituted NH-tetrazoles is their existence in a dynamic equilibrium between two principal tautomeric forms: the 1H- and 2H-tetrazoles.[1][4]

The position of the proton on the four-nitrogen ring is not static and dictates the molecule's electronic distribution, polarity, and hydrogen bonding capabilities.[5] This guide provides an in-depth comparison of the tautomeric landscape of the parent, unsubstituted tetrazole versus a C5-arylated analogue, 5-(4-tert-butylphenyl)-tetrazole. We will dissect the factors governing tautomer stability and prevalence, supported by experimental data and computational insights, to provide a clear framework for researchers in drug design and chemical synthesis.

Tautomer_Equilibrium cluster_1H 1H-Tautomer cluster_2H 2H-Tautomer Tautomer1H Tautomer2H Tautomer1H->Tautomer2H Proton Transfer

Figure 1: General tautomeric equilibrium in 5-substituted tetrazoles.

Part 1: Comparative Analysis of Tautomer Stability

The tautomeric preference of a tetrazole is a delicate balance dictated by its physical state (gas, solution, or solid) and the electronic and steric nature of the C5 substituent.

Unsubstituted Tetrazole: The Archetype

For the parent tetrazole ring, the tautomeric equilibrium is well-characterized and serves as a fundamental benchmark.

  • Gas Phase: In the gas phase, the 2H-tautomer is the more stable form .[6][7] This preference is attributed to electronic factors where the 2H arrangement provides a more favorable distribution of electron density in the absence of intermolecular interactions.

  • Condensed Phases (Solution & Solid): The situation reverses in condensed phases. The 1H-tautomer is predominantly favored in both solution and the solid state .[2][5][7] The greater polarity and dipole moment of the 1H form allow for more effective stabilization through intermolecular hydrogen bonding and solvent interactions, particularly in polar solvents.[5][7]

5-(4-tert-butylphenyl)-tetrazole: The Impact of a Bulky Aryl Substituent

Introducing a 5-substituent, such as the 4-tert-butylphenyl group, significantly influences the tautomeric landscape. This group is sterically bulky and weakly electron-donating.

  • Gas Phase: While computational studies on various 5-substituted tetrazoles suggest that the 2H-form often remains slightly more stable in the gas phase, the energy difference between tautomers can be modulated by the substituent's electronic properties.[8][9]

  • Condensed Phases (Solution & Solid): Experimental evidence overwhelmingly shows that for virtually all NH-unsubstituted 5-aryl tetrazoles, the 1H-tautomer is the dominant species in the crystalline state .[7] In solution, an equilibrium between the two forms exists, but the 1H-tautomer is generally the major component.[6][10] The bulky tert-butylphenyl group does not alter this fundamental preference, which is driven by the favorable intermolecular interactions facilitated by the 1H configuration. The exact ratio in solution is solvent-dependent, with more polar solvents typically favoring the more polar 1H-tautomer.[10]

Data Summary: Tautomer Prevalence
CompoundPhasePredominant TautomerRationale
Unsubstituted Tetrazole Gas2H-Tetrazole [6][7]Intrinsic electronic stability.
Solution1H-Tetrazole [2][7]Favorable solvation and intermolecular interactions.
Solid1H-Tetrazole [2][5]Strong hydrogen-bonding networks in the crystal lattice.
5-(4-tert-butylphenyl)-tetrazole Gas2H-Tetrazole (Predicted)Similar to the unsubstituted case, based on general trends.[8]
Solution1H-Tetrazole (Major)Enhanced polarity and favorable solvation outweigh substituent effects.
Solid1H-Tetrazole [7]Consistent with nearly all 5-substituted NH-tetrazoles.

Part 2: Experimental & Computational Workflows for Tautomer Elucidation

Determining the tautomeric ratio and identifying the dominant form requires a combination of spectroscopic, crystallographic, and computational techniques. Each method provides a unique piece of the puzzle.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Solution State

NMR is the most powerful tool for characterizing tautomeric equilibria in solution.[10][11] Multinuclear NMR experiments, particularly involving ¹H, ¹³C, and ¹⁵N, provide definitive structural information.

Experimental Protocol: ¹⁵N NMR for Tautomer Identification

  • Sample Preparation: Dissolve a precisely weighed sample (e.g., 10-20 mg) of the tetrazole compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric ratio.[10]

  • Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) equipped with a probe capable of ¹⁵N detection.

  • Data Acquisition: Acquire a ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) spectrum. This 2D experiment is superior to direct 1D ¹⁵N detection due to its significantly higher sensitivity. Set the experiment to optimize for long-range couplings (typically 2-4 Hz).

  • Spectral Analysis:

    • 1H-Tautomer: The proton at the N1 position will show a correlation to the N4 nitrogen and the C5 carbon.

    • 2H-Tautomer: The proton at the N2 position will show correlations to the N1 and N3 nitrogens and the C5 carbon.

    • The distinct chemical shifts and correlation patterns of the ring nitrogens allow for unambiguous assignment and quantification of each tautomer.

NMR_Workflow cluster_workflow NMR Analysis Workflow Prep 1. Sample Preparation (Dissolve in Deuterated Solvent) Acquire 2. Data Acquisition (¹H-¹⁵N HMBC) Prep->Acquire Process 3. Spectral Processing (Fourier Transform, Phasing) Acquire->Process Analyze 4. Tautomer Assignment & Quantification Process->Analyze

Figure 2: Workflow for NMR-based tautomer analysis.

B. Single-Crystal X-ray Diffraction: The Solid-State Snapshot

X-ray crystallography provides an unequivocal determination of the molecular structure in the solid state.[12] It definitively identifies which tautomer is present in the crystal and reveals the intermolecular interactions, such as hydrogen bonding, that stabilize the structure.

Methodology Overview:

  • Crystal Growth: Grow single crystals of the tetrazole compound suitable for diffraction. This is often achieved by slow evaporation of a saturated solution.

  • Data Collection: Mount a crystal on a diffractometer and collect diffraction data by irradiating it with X-rays.

  • Structure Solution & Refinement: Process the diffraction data to solve the phase problem and generate an electron density map. Refine the atomic positions to build an accurate molecular model.

  • Result: The final model unambiguously shows the position of the N-H proton, confirming the identity of the tautomer present in the crystal lattice. For 5-substituted NH-tetrazoles, this is almost always the 1H form.[7]

C. Computational Chemistry: A Predictive Framework

Density Functional Theory (DFT) calculations are an indispensable tool for predicting the relative thermodynamic stabilities of tautomers.[13][14][15]

Computational Protocol: DFT Energy Calculation

  • Structure Generation: Build the 3D structures of both the 1H- and 2H-tautomers of 5-(4-tert-butylphenyl)-tetrazole in silico.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable level of theory (e.g., B3LYP functional with a 6-31G* or larger basis set).[9] This calculation can be performed for the gas phase or by incorporating a solvent continuum model (e.g., PCM) to simulate solution conditions.

  • Frequency Calculation: Perform a frequency calculation on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Energy Comparison: Compare the final electronic energies (including ZPVE correction) of the two tautomers. The tautomer with the lower energy is predicted to be the more stable form under the calculated conditions. The energy difference (ΔE) can be used to estimate the population ratio via the Boltzmann distribution equation.

DFT_Workflow start Build 3D Structures (1H and 2H Tautomers) opt Geometry Optimization (e.g., B3LYP/6-31G*) start->opt freq Frequency Calculation (Confirm Minima, Get ZPVE) opt->freq compare Compare Corrected Energies (ΔE = E_1H - E_2H) freq->compare predict Predict Stability & Ratio (Boltzmann Distribution) compare->predict

Figure 3: Workflow for a computational study of tautomer stability.

Conclusion and Outlook

The tautomeric behavior of tetrazoles is a nuanced interplay of intrinsic electronic structure and extrinsic environmental factors. For the unsubstituted parent tetrazole, a clear phase-dependent preference exists: the 2H-tautomer is more stable in the gas phase, while the 1H-tautomer dominates in condensed phases.[2][6][7] The introduction of a 5-(4-tert-butylphenyl) substituent does not fundamentally alter this trend. The 1H-tautomer of 5-(4-tert-butylphenyl)-tetrazole remains the more prevalent and thermodynamically favored form in the solution and solid states , which are most relevant to pharmaceutical applications. This preference is driven by its ability to form more stable intermolecular interactions.

For drug development professionals, understanding and confirming the dominant tautomeric form under physiological conditions is paramount. The methodologies outlined herein—NMR for solution-state equilibrium, X-ray crystallography for solid-state structure, and DFT for predictive energetics—provide a robust toolkit for the comprehensive characterization of these vital heterocyclic compounds.

References

A Comparative Guide to the Antihypertensive Potential of 5-(4-tert-butylphenyl)-2H-tetrazole Against Conventional Angiotensin II Receptor Blockers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Evolving Landscape of Antihypertensive Therapeutics

Hypertension, or high blood pressure, remains a principal global health concern and a primary modifiable risk factor for cardiovascular diseases, stroke, and kidney failure. The Renin-Angiotensin System (RAS) is a critical physiological regulator of blood pressure, with the Angiotensin II type 1 (AT1) receptor being a key effector of this pathway. Blockade of the AT1 receptor is a clinically validated and widely employed strategy for managing hypertension. The sartans, or Angiotensin II Receptor Blockers (ARBs), represent a cornerstone of modern antihypertensive therapy. This guide delves into the comparative efficacy and pharmacological profile of an investigational compound, 5-(4-tert-butylphenyl)-2H-tetrazole, in relation to established ARBs. While not a clinically approved drug, its molecular structure presents a compelling case for its potential as a novel AT1 receptor antagonist. We will explore the foundational science, present a framework for its evaluation, and compare its theoretical potential against current therapeutic mainstays.

Pharmacological Profile: Deconstructing this compound

The therapeutic promise of this compound stems from the well-established structure-activity relationships of the sartan class of drugs. Two key structural motifs are crucial for high-affinity binding to the AT1 receptor:

  • An Acidic Group: This is typically a tetrazole or a carboxylic acid. This moiety mimics the C-terminal carboxylate of Angiotensin II, enabling it to interact with a positively charged lysine residue in the receptor's binding pocket. This compound contains the bioisosterically favored tetrazole ring, which offers superior metabolic stability and pharmacokinetic properties compared to a simple carboxylic acid.

  • A Lipophilic Moiety: A bulky, non-polar group is necessary to occupy a hydrophobic pocket within the AT1 receptor, contributing significantly to binding affinity and antagonist activity. The tert-butylphenyl group in the candidate compound serves this purpose, providing the necessary lipophilicity.

Based on these structural features, it is hypothesized that this compound acts as a competitive antagonist at the AT1 receptor, preventing Angiotensin II from binding and thereby inhibiting its downstream effects, which include vasoconstriction, aldosterone release, and sodium retention.

Proposed Mechanism of Action

The diagram below illustrates the proposed mechanism by which this compound would interrupt the Renin-Angiotensin System.

G Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Binds to Effects Vasoconstriction Aldosterone Release Increased Blood Pressure AT1R->Effects Activates Compound This compound (Proposed Antagonist) Compound->AT1R Blockade Blockade Renin Renin ACE ACE G Start Compound Synthesis This compound BindingAssay In Vitro Screening: Radioligand Binding Assay (AT1R) Start->BindingAssay Potency Determine IC50 (Binding Affinity) BindingAssay->Potency SHR_Study In Vivo Efficacy: Telemetry in SHR Model Potency->SHR_Study High Affinity NoGo Low Affinity (Stop) Potency->NoGo Low Affinity DataAnalysis Comparative Data Analysis: vs. Losartan/Valsartan SHR_Study->DataAnalysis Conclusion Assess Therapeutic Potential DataAnalysis->Conclusion

Comprehensive structure-activity relationship (SAR) studies of 5-phenyltetrazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Structure-Activity Relationships of 5-Phenyltetrazole Derivatives for Drug Discovery Professionals

As a Senior Application Scientist, this guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-phenyltetrazole derivatives. This class of compounds has garnered significant attention in medicinal chemistry due to the tetrazole ring acting as a metabolically stable bioisostere for carboxylic acid and cis-amide functionalities.[1][2] This guide moves beyond a simple recitation of facts to offer a synthesized understanding of how structural modifications to the 5-phenyltetrazole scaffold influence its biological activity, with a focus on anticancer, antimicrobial, and anti-inflammatory applications. The experimental protocols and comparative data herein are designed to empower researchers in the rational design of novel and more potent therapeutic agents.

The 5-Phenyltetrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The tetrazole ring system, with its high nitrogen content, offers a unique combination of physicochemical properties, including metabolic stability and the ability to participate in hydrogen bonding, making it a valuable pharmacophore in drug design.[1][3] The 5-phenyl substitution provides a foundational structure that can be readily modified to explore a wide chemical space and optimize interactions with various biological targets. This guide will delve into the nuanced SAR of derivatives based on this core structure.

Anticancer Activity of 5-Phenyltetrazole Derivatives

The development of novel anticancer agents is a critical area of research, and 5-phenyltetrazole derivatives have emerged as a promising class of compounds.[1] Their mechanism of action often involves the inhibition of key cellular processes such as cell proliferation and the induction of apoptosis.

Structure-Activity Relationship Insights

The anticancer activity of 5-phenyltetrazole derivatives is highly dependent on the nature and position of substituents on both the phenyl ring and the tetrazole nucleus.

  • Substituents on the Phenyl Ring: Electron-withdrawing groups, such as halogens (e.g., chloro) and nitro groups, on the phenyl ring have been shown to enhance cytotoxic activity against various cancer cell lines.[4] For instance, the presence of a 4-chlorophenyl group in certain derivatives has demonstrated potent anticancer effects.

  • Substitution at the N1 and N2 Positions of the Tetrazole Ring: Modification at the nitrogen atoms of the tetrazole ring significantly impacts activity. The introduction of bulky aromatic or heterocyclic moieties can lead to enhanced potency. For example, 1-benzyloxy-5-phenyltetrazole derivatives have shown high activity against androgen receptor-dependent prostate cancer cells.[5]

  • Linker Moiety: The nature of the linker connecting other chemical moieties to the 5-phenyltetrazole core is also crucial. For example, the introduction of an isoxazole ring via a chalcone intermediate has yielded compounds with notable anticancer activity.[4]

Comparative Analysis of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative 5-phenyltetrazole derivatives against various human cancer cell lines.

Compound IDPhenyl Ring SubstituentN1/N2-SubstituentCancer Cell LineIC50 (µM)Reference
Compound A 4-Chloro1-(5-(4-chlorophenyl)isoxazol-3-yl)MultipleVaries[4]
Compound B Unsubstituted1-Benzyloxy22Rv1 (Prostate)<0.05[5]
Compound C 2,4-DifluoroVariesA549 (Lung)2.74[6]
Compound D UnsubstitutedVariesMCF-7 (Breast)<0.1[7]
Compound E 4-Methoxy1-(5-(4-methoxyphenyl)isoxazol-3-yl)MultipleVaries[4]

Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower IC50 values indicate higher potency.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of novel 5-phenyltetrazole derivatives on cancer cell lines.[8][9]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • 96-well plates

  • Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (5-phenyltetrazole derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium and add 100 µL of the medium containing different concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[9]

  • Incubate the plates for 48-72 hours.[10]

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[9]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Measure the absorbance at 570 nm using a microplate reader.[9]

  • Calculate the percentage of cell viability and determine the IC50 value.

Diagram of Experimental Workflow for Anticancer Activity Screening

G cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Cytotoxicity Screening cluster_sar SAR Analysis & Lead Optimization synthesis Synthesis of 5-Phenyltetrazole Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cell_culture Seeding of Cancer Cell Lines in 96-well plates characterization->cell_culture treatment Treatment with Serial Dilutions of Test Compounds cell_culture->treatment incubation Incubation for 48-72 hours treatment->incubation mtt_assay MTT Assay to Assess Cell Viability incubation->mtt_assay data_analysis IC50 Value Determination mtt_assay->data_analysis sar_analysis Structure-Activity Relationship Analysis data_analysis->sar_analysis lead_optimization Lead Compound Optimization sar_analysis->lead_optimization lead_optimization->synthesis Iterative Design

Caption: Workflow for anticancer screening of 5-phenyltetrazole derivatives.

Antimicrobial Activity of 5-Phenyltetrazole Derivatives

The rise of antimicrobial resistance necessitates the discovery of new classes of antibacterial and antifungal agents. 5-Phenyltetrazole derivatives have demonstrated promising activity against a range of microbial pathogens.[11][12]

Structure-Activity Relationship Insights

The antimicrobial properties of these compounds are dictated by specific structural features:

  • Substituents on the Phenyl Ring: The presence of electron-donating or electron-withdrawing groups on the phenyl ring can modulate the antimicrobial spectrum and potency.

  • N-Substitution on the Tetrazole Ring: Alkylation or arylation at the N1 or N2 position of the tetrazole ring can significantly influence activity. For instance, N-substituted alkylbenzimidazole derivatives attached to a tetrazole have shown enhanced activity against Escherichia coli and Staphylococcus aureus.[13]

  • Hybrid Molecules: Hybrid molecules incorporating the 5-phenyltetrazole scaffold with other known antimicrobial pharmacophores, such as triazoles, have been synthesized and shown to exhibit potent activity, potentially through dual mechanisms of action like DNA gyrase inhibition.

Comparative Analysis of Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 5-phenyltetrazole derivatives against various bacterial strains.

Compound IDKey Structural FeatureBacterial StrainMIC (µg/mL)Reference
Compound F N-substituted alkylbenzimidazoleS. aureusVaries[13]
Compound G N-substituted alkylbenzimidazoleE. coliVaries[13]
Compound H Imide-tetrazoleS. aureus (clinical)0.8[12]
Compound I 1,4-disubstituted tetrazol-5-oneE. coli0.2-37[10]
Compound J Triazole-tethered tetrazoleVariesVaries[14]

Note: MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate greater antimicrobial potency.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of novel 5-phenyltetrazole derivatives.[15]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Test compounds dissolved in DMSO

  • Bacterial inoculum standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (broth with DMSO)

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Add 100 µL of MHB to each well of a 96-well plate.

  • Add 100 µL of the test compound solution to the first well and perform serial two-fold dilutions across the plate.

  • Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add 10 µL of the standardized bacterial suspension to each well.

  • Include a positive control (antibiotic) and a negative control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that inhibits visible bacterial growth. Optionally, add a viability indicator like resazurin.

Diagram of Antimicrobial Screening Workflow

G cluster_mic Broth Microdilution Assay cluster_sar Analysis and Further Studies start Synthesized 5-Phenyltetrazole Derivatives serial_dilution Serial Dilution of Compounds in 96-well Plates start->serial_dilution inoculation Inoculation with Standardized Bacterial Suspension serial_dilution->inoculation incubation Incubation at 37°C for 18-24h inoculation->incubation mic_determination Determination of Minimum Inhibitory Concentration (MIC) incubation->mic_determination sar_analysis SAR Analysis mic_determination->sar_analysis mechanism_studies Mechanism of Action Studies (e.g., DNA gyrase assay) sar_analysis->mechanism_studies

Caption: Workflow for antimicrobial activity screening.

Anti-inflammatory Activity of 5-Phenyltetrazole Derivatives

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is of great interest. Certain 5-phenyltetrazole derivatives have demonstrated significant anti-inflammatory properties.[16]

Structure-Activity Relationship Insights

The anti-inflammatory potential of these compounds is influenced by various structural modifications:

  • Isosteric Replacement of Carboxylic Acids: The tetrazole ring serves as an effective bioisostere for the carboxylic acid group present in many non-steroidal anti-inflammatory drugs (NSAIDs), often leading to improved metabolic stability and pharmacokinetic profiles.

  • Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring can modulate the anti-inflammatory activity.

  • Modifications at the Tetrazole Ring: The introduction of different functional groups, such as acyl groups, at the N1 position of the tetrazole ring has been explored to enhance anti-inflammatory effects.[17] Furthermore, the linkage of the tetrazole ring to other cyclic systems, like indanyl moieties, has yielded compounds with potent anti-inflammatory activity.[18]

Comparative Analysis of Anti-inflammatory Activity

The following table summarizes the anti-inflammatory activity of representative 5-phenyltetrazole derivatives in the carrageenan-induced rat paw edema model.

Compound IDKey Structural FeatureDose (mg/kg)Inhibition of Edema (%)Reference
CIMT 5-(6'-chloroindan-1'-yl)methyltetrazole50High[18]
BIMT 5-(6'-bromoindan-1'-yl)methyl-tetrazole50Moderate-High[18]
Compound K 5-[3-(4-phenyl-1-carbamoyl-1,4-dihydropyridyl)]-2H-tetrazol-2-yl) acetate5096[19]
Ibuprofen Standard NSAID10052[19]
Diclofenac sodium Standard NSAID-Standard[16]

Note: The percentage of edema inhibition is a measure of the anti-inflammatory effect. Higher percentages indicate greater activity.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of novel compounds.[20][21]

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan solution (1% in saline)

  • Test compounds (5-phenyltetrazole derivatives)

  • Standard drug (e.g., indomethacin, phenylbutazone)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Fast the rats overnight with free access to water.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Administer the test compounds and the standard drug orally or intraperitoneally.

  • After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[21]

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[21]

  • Calculate the percentage of inhibition of edema for each group compared to the control group (treated with vehicle only).

Diagram of Anti-inflammatory Activity Evaluation

G cluster_animal_model In Vivo Carrageenan-Induced Paw Edema Model cluster_analysis Data Analysis and SAR animal_prep Acclimatization and Baseline Paw Volume Measurement in Rats treatment Administration of Test Compounds/Standard Drug animal_prep->treatment induction Sub-plantar Injection of Carrageenan treatment->induction measurement Measurement of Paw Edema at Timed Intervals induction->measurement calculation Calculation of Percentage Inhibition of Edema measurement->calculation sar_analysis Structure-Activity Relationship Analysis calculation->sar_analysis

Caption: Workflow for evaluating the anti-inflammatory activity.

Conclusion and Future Directions

The 5-phenyltetrazole scaffold represents a highly versatile platform for the development of novel therapeutic agents with diverse biological activities. The structure-activity relationship studies summarized in this guide highlight the critical role of substituent patterns on the phenyl and tetrazole rings in determining the anticancer, antimicrobial, and anti-inflammatory potency of these derivatives. The provided experimental protocols offer a practical framework for the synthesis and evaluation of new analogs.

Future research in this area should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by the most potent 5-phenyltetrazole derivatives.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are essential to identify candidates with favorable drug-like properties for further development.

  • Rational Design and Synthesis: Utilizing computational modeling and the SAR insights presented here to design and synthesize next-generation 5-phenyltetrazole derivatives with enhanced potency and selectivity.

By leveraging the knowledge base of structure-activity relationships, researchers can continue to unlock the therapeutic potential of this important class of heterocyclic compounds.

References

A Senior Application Scientist's Guide to Validating the Molecular Mechanism of Action of New Tetrazole-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Tetrazole Moiety and the Imperative of Mechanism of Action Validation

Tetrazole-containing compounds are a cornerstone of modern medicinal chemistry, prized for their unique bioisosteric properties that often enhance metabolic stability and bioavailability.[1] These compounds exhibit a vast range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects, frequently by acting as potent enzyme inhibitors.[2][3][4][5] However, identifying a promising tetrazole "hit" in a phenotypic screen is merely the first step. To advance a candidate through the rigorous drug development pipeline, a thorough and unambiguous validation of its molecular mechanism of action (MoA) is not just advantageous—it is essential.

This guide provides an in-depth comparison of state-of-the-art experimental strategies to elucidate and validate the MoA of novel tetrazole-based drug candidates. We will move beyond a simple listing of techniques, focusing instead on building a logical, hierarchical workflow. This multi-tiered approach, grounded in biophysical, cellular, and phenotypic evidence, provides the robust, self-validating data package required by researchers, drug development professionals, and regulatory bodies.

The Hierarchical Strategy for MoA Validation

A robust MoA validation is not the result of a single experiment but a convergence of evidence from multiple, orthogonal assays. The most logical approach is to follow the drug's journey: from its initial physical interaction with its target protein to the ultimate physiological consequence in the cell. This hierarchical workflow ensures that each step validates the last, building a coherent and compelling mechanistic narrative.

MoA_Workflow cluster_0 Tier 1: Direct Target Interaction cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Downstream Pathway Modulation cluster_3 Tier 4: Phenotypic Confirmation ITC Isothermal Titration Calorimetry (ITC) CETSA Cellular Thermal Shift Assay (CETSA) ITC->CETSA Does it bind the target in a cell? SPR Surface Plasmon Resonance (SPR) SPR->CETSA Does it bind the target in a cell? WB Western Blot (Phospho-Proteins) CETSA->WB Does binding inhibit target function? Viability Cell Viability Assays WB->Viability Does pathway inhibition affect cell health? Apoptosis Apoptosis Assays WB->Apoptosis Does pathway inhibition induce cell death? Proteomics Phospho-Proteomics Proteomics->WB Start Hypothesized Target Start->ITC Does it bind the purified target? Start->SPR Does it bind the purified target?

Caption: A Hierarchical Workflow for MoA Validation.

Tier 1: Confirming Direct Target Interaction with Biophysical Assays

Causality: Before investing in complex cellular assays, it is imperative to confirm that your tetrazole candidate physically interacts with its purified, intended protein target. Biophysical assays provide direct, label-free evidence of binding, quantifying the affinity and thermodynamics that underpin the interaction.

Two gold-standard techniques for this purpose are Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)
Principle Measures the heat released or absorbed during a binding event in solution.[6]Detects changes in refractive index on a sensor chip surface as an analyte binds to an immobilized ligand.[7]
Key Data Output Complete Thermodynamic Profile: Binding Affinity (KD), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n).[8]Full Kinetic Profile: Association Rate (kon), Dissociation Rate (koff), Binding Affinity (KD).[9]
Format In-solution measurement; no immobilization required.One binding partner must be immobilized on a sensor chip.[6]
Sample Consumption Higher; requires larger amounts of highly purified protein and compound.[5]Lower; highly sensitive and requires less sample.[5]
Throughput Lower; typically one-at-a-time measurements.Higher; suitable for screening with modern multi-channel instruments.[10]
Primary Advantage Provides the "why" of binding (enthalpic vs. entropic drivers) and true binding stoichiometry.[5]Provides kinetic data (residence time) which can be a better predictor of efficacy than affinity alone.[11]
Key Limitation Lower throughput; can be challenging for very weak or very tight binders.Immobilization can potentially alter protein conformation and activity.[7]

Expert Insight: While SPR is excellent for screening and kinetic ranking, ITC is often preferred for deep mechanistic validation. It provides a complete thermodynamic signature in a single, in-solution experiment, offering crucial insights into the forces driving the binding event, which is invaluable for structure-activity relationship (SAR) studies.[6][8] A significant enthalpic contribution (ΔH), for example, suggests strong hydrogen bonding and van der Waals interactions.

Tier 2: Verifying Target Engagement in a Cellular Context

Causality: A compound that binds a purified protein may not necessarily engage its target in the complex and crowded environment of a living cell. Factors like cell permeability, efflux pumps, and intracellular metabolism can prevent the drug from reaching its destination. Therefore, confirming target engagement in situ is a critical validation step.[12]

The Cellular Thermal Shift Assay (CETSA) is the premier method for this purpose. It is based on the principle that when a protein binds to a ligand, it becomes thermodynamically stabilized and more resistant to heat-induced denaturation.[1][13]

AssayPrincipleAdvantagesLimitations
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein in intact cells or lysates. The amount of soluble protein remaining after a heat challenge is quantified.[13]Measures target engagement in a physiologically relevant environment; Label-free; Broadly applicable to many protein classes.[14][15]Traditional Western blot readout is low-throughput; Not all proteins exhibit a clear thermal shift upon binding.[14]
Drug Affinity Responsive Target Stability (DARTS) Ligand binding can protect the target protein from proteolytic degradation by an exogenously added protease.[14]Does not rely on thermal stability; Can be used with cell lysates and tissue extracts.[14]Requires careful optimization of protease concentration and digestion time; Less widely adopted than CETSA.

Expert Insight: CETSA is a powerful gatekeeper assay. A positive thermal shift provides strong evidence that your tetrazole compound is reaching and binding its intended target inside the cell.[15] Comparing the CETSA results from intact cells versus cell lysates can also provide initial clues about cell permeability.[16] An isothermal dose-response fingerprint (ITDRF), where cells are treated with varying drug concentrations at a fixed temperature, allows for the determination of a cellular EC50 for target engagement.[17]

Tier 3: Measuring Downstream Pathway Modulation

Causality: Confirming target binding is necessary but not sufficient. The next logical step is to demonstrate that this binding event leads to a functional consequence—namely, the inhibition of the target's activity and the modulation of its downstream signaling pathway.[18]

For many tetrazole-based drugs that act as enzyme inhibitors (e.g., kinase inhibitors), Western Blotting is the workhorse technique to probe downstream effects.[19] By using phospho-specific antibodies, one can directly measure the change in the phosphorylation state of a target's key substrates.[20]

Let's consider a hypothetical tetrazole candidate, "Tetrazokinib," designed to inhibit a kinase in the PI3K/Akt pathway.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) pAkt p-Akt (Active) Akt->pAkt Phosphorylation (Ser473) Downstream Downstream Targets (e.g., mTOR, GSK3β) pAkt->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Tetrazokinib Tetrazokinib Tetrazokinib->PI3K Inhibits

Caption: PI3K/Akt Signaling Pathway Inhibition.

Expert Insight: A successful experiment would show that treatment with Tetrazokinib leads to a dose-dependent decrease in the level of phosphorylated Akt (p-Akt) without affecting the total amount of Akt protein.[3][21] This result directly links the target engagement (Tier 2) to a functional cellular outcome. For a broader, unbiased view, quantitative phospho-proteomics can survey thousands of phosphorylation sites simultaneously to confirm on-target effects and identify potential off-targets.[22]

Tier 4: Confirming the Cellular Phenotype

Causality: The final and most crucial step is to demonstrate that the observed molecular and pathway-level effects translate into the desired physiological outcome, such as inhibiting cancer cell growth or inducing apoptosis.[23] Phenotypic assays provide this ultimate validation.

Assay TypePrincipleCommon MethodsAdvantagesDisadvantages
Cell Viability Measures the overall health and metabolic activity of a cell population.MTT/XTT: Colorimetric assays measuring mitochondrial reductase activity.[14] ATP-based: Luminescent assays quantifying ATP as a marker of metabolically active cells (e.g., CellTiter-Glo®).[24]Simple, high-throughput, and cost-effective.Can't distinguish between cytostatic (growth arrest) and cytotoxic (cell death) effects.
Apoptosis Detects specific biochemical hallmarks of programmed cell death.Caspase Activity: Luminescent assays measuring the activity of key executioner caspases (e.g., Caspase-Glo® 3/7). Annexin V Staining: Detects the translocation of phosphatidylserine to the outer cell membrane during early apoptosis.Provides mechanistic insight into the mode of cell death.Can be more complex and lower-throughput than viability assays.

Expert Insight: ATP-based viability assays are generally considered more sensitive and reliable than older MTT-based methods.[25] A robust validation would show that the IC50 for cell viability is consistent with the EC50 values obtained for target engagement (CETSA) and pathway inhibition (Western Blot). Combining a viability assay with an apoptosis assay, like Caspase-Glo®, provides a more complete picture, confirming not only that the cells are dying but that they are doing so through the expected programmed cell death pathway.

Detailed Experimental Protocols

Protocol 1: Isothermal Titration Calorimetry (ITC)
  • Sample Preparation:

    • Extensively dialyze the purified target protein (e.g., 10-50 µM) against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). Retain the final dialysis buffer.[26]

    • Dissolve the tetrazole compound in the exact same dialysis buffer to a concentration 10-20 times that of the protein (e.g., 100-500 µM).[26]

    • Degas both solutions for 5-10 minutes immediately before the experiment.[27]

  • Instrument Setup:

    • Thoroughly clean the sample cell and titration syringe.

    • Set the experimental temperature (e.g., 25°C) and reference power.

    • Load the protein solution into the sample cell and the compound solution into the syringe.

  • Titration:

    • Perform an initial small injection (e.g., 0.5 µL) followed by 19-25 larger, identical injections (e.g., 2 µL) at 150-180 second intervals to allow the signal to return to baseline.[28]

  • Control & Analysis:

    • Perform a control experiment by titrating the compound into the buffer alone to measure the heat of dilution.[13]

    • Subtract the control data from the experimental data and fit the resulting isotherm to a suitable binding model to determine KD, n, ΔH, and ΔS.

Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout
  • Cell Culture and Treatment:

    • Culture cells to 80-90% confluency.

    • Treat cells with the tetrazole compound or vehicle (e.g., DMSO) at the desired concentration for a specified time (e.g., 1-2 hours) in culture medium.

  • Heat Challenge:

    • Harvest, wash, and resuspend cells in a buffered saline solution (e.g., PBS) with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes for 3 minutes across a range of temperatures (e.g., 40°C to 64°C in 4°C increments) using a thermal cycler. Include an unheated control.[29]

  • Lysis and Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[29]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[29]

  • Western Blot Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of protein by SDS-PAGE and Western blot using a primary antibody specific to the target protein.

    • Quantify band intensities and plot the percentage of soluble protein relative to the unheated control at each temperature to generate melt curves. A shift in the curve for the drug-treated sample indicates stabilization.

Protocol 3: Western Blot for Phospho-Akt (Ser473)
  • Cell Lysis:

    • Culture and treat cells with the tetrazole compound for the desired times and concentrations.

    • Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same concentration with lysis buffer.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour. Note: BSA is preferred over milk for phospho-antibodies to reduce background.[20]

    • Incubate the membrane overnight at 4°C with a primary antibody against Phospho-Akt (Ser473) diluted in 5% BSA/TBST.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Re-probing:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total Akt to confirm that changes are due to phosphorylation status, not total protein level. Re-probe again for a loading control (e.g., β-actin) to ensure equal loading.

Protocol 4: CellTiter-Glo® Luminescent Cell Viability Assay
  • Cell Plating:

    • Plate cells in an opaque-walled 96-well or 384-well plate at the desired density and allow them to attach overnight.

  • Compound Treatment:

    • Treat cells with a serial dilution of the tetrazole compound. Include vehicle-only (100% viability) and no-cell (background) controls.

    • Incubate for the desired exposure time (e.g., 48-72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for ~30 minutes.[4]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[25]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[4]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[25]

  • Data Acquisition:

    • Measure luminescence using a plate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control after subtracting the background and plot the dose-response curve to determine the IC50.

Conclusion

Validating the molecular mechanism of action for a novel tetrazole-based drug candidate is a multifaceted process that demands a rigorous, evidence-based approach. By progressing through a logical hierarchy—from direct biophysical binding (ITC, SPR) to in-cell target engagement (CETSA), downstream pathway analysis (Western Blot), and finally to phenotypic outcomes (viability/apoptosis assays)—researchers can build an unassailable case for their compound's MoA. This integrated strategy not only satisfies the stringent requirements of drug development but also provides deep biological insights that can guide future optimization and clinical translation.

References

Tetrazole vs. Carboxylic Acid: A Comparative Analysis of Bioisosteres in Enzyme Binding

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the bioisosteric replacement of a carboxylic acid with a tetrazole ring is a widely adopted strategy to enhance the pharmacological properties of drug candidates. This guide provides a comprehensive comparison of these two critical functional groups, focusing on their impact on enzyme binding. We present supporting experimental data, detailed methodologies for key assays, and visual representations of relevant biological pathways and experimental workflows to assist researchers, scientists, and drug development professionals in making informed decisions.

Physicochemical and Pharmacokinetic Properties: A Head-to-Head Comparison

While both tetrazoles and carboxylic acids are acidic and can participate in similar ionic and hydrogen bonding interactions with enzyme targets, they possess distinct physicochemical properties that influence their absorption, distribution, metabolism, and excretion (ADME) profiles. The tetrazole ring, being more lipophilic and metabolically stable than the corresponding carboxylic acid, often imparts a more favorable pharmacokinetic profile to a molecule.

Quantitative Comparison of Enzyme Binding Affinity

The decision to employ a tetrazole as a carboxylic acid bioisostere is often driven by the goal of maintaining or improving binding affinity to the target enzyme. Below are two case studies that provide quantitative data on the enzyme inhibitory activities of matched pairs of carboxylic acid-containing compounds and their tetrazole analogs.

Case Study 1: Angiotensin II Receptor (AT1) Antagonists

The development of Angiotensin II Receptor Blockers (ARBs) for the treatment of hypertension is a classic example of the successful application of tetrazole bioisosterism. Losartan, a widely prescribed ARB, contains a tetrazole moiety, while its active metabolite, EXP3174, possesses a carboxylic acid group.

Table 1: Comparative In Vitro Activity of Losartan and its Carboxylic Acid Metabolite against the Human AT1 Receptor

CompoundFunctional GroupIC50 (nM)Ki (nM)
LosartanTetrazole10.0[1]-
EXP3174Carboxylic Acid1.1[1]0.67[2][3]

The data clearly indicates that the carboxylic acid metabolite, EXP3174, is a more potent inhibitor of the human AT1 receptor than its parent drug, losartan, which contains the tetrazole ring.[1]

Case Study 2: Dual MCL-1/BCL-xL Inhibitors

Myeloid cell leukemia-1 (MCL-1) and B-cell lymphoma-extra large (BCL-xL) are anti-apoptotic proteins and are attractive targets for cancer therapy. A study on dual inhibitors of these proteins explored the replacement of a crucial carboxylic acid with bioisosteres, including a tetrazole. While the study primarily highlighted an acylsulfonamide as a potent bioisostere, it noted that the tetrazole analog exhibited similar or superior binding affinities compared to the original carboxylic acid-containing compound.[4][5][6]

Table 2: Comparative In Vitro Activity of a Dual MCL-1/BCL-xL Inhibitor and its Acylsulfonamide Bioisostere

CompoundTargetKi (nM)
Carboxylic Acid AnalogMCL-1Data not explicitly provided in abstract
BCL-xLData not explicitly provided in abstract
Acylsulfonamide AnalogMCL-1800[4][5]
BCL-xL1820[4][5]

Note: The original publication states that the tetrazole bioisostere had similar or better binding affinity than the carboxylic acid-containing lead compound.[4][5][6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are protocols for the key assays used to determine the enzyme binding affinities presented in the case studies.

Angiotensin II Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of compounds to the Angiotensin II Type 1 (AT1) receptor.

1. Membrane Preparation:

  • Culture cells expressing the human AT1 receptor (e.g., CHO or COS-7 cells) to confluency.

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Scrape the cells into a homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

  • Homogenize the cell suspension using a Dounce homogenizer or sonicator on ice.

  • Centrifuge the homogenate at a low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

  • Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

  • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration using a standard method like the Bradford assay.

  • Store the membrane preparations in aliquots at -80°C until use.[7]

2. Competition Binding Assay:

  • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor binding at various concentrations.

  • To all wells, add a fixed concentration of a radiolabeled AT1 receptor antagonist (e.g., [125I]Sar1,Ile8-Angiotensin II).

  • For non-specific binding wells, add a high concentration of an unlabeled competitor (e.g., 10 µM Losartan).

  • For competitor binding wells, add serial dilutions of the test compound (e.g., Losartan or EXP3174).

  • Add the prepared cell membrane suspension to all wells to initiate the binding reaction.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from unbound radioligand.

  • Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the test compound.

  • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.

Fluorescence Polarization Competition Assay for MCL-1/BCL-xL Binding

This assay is used to measure the binding of inhibitors to MCL-1 and BCL-xL.

1. Reagent Preparation:

  • Prepare a solution of the fluorescently labeled ligand (probe) at a fixed concentration in the assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4).

  • Prepare a solution of the target protein (MCL-1 or BCL-xL) at a concentration that gives a significant polarization signal when bound to the probe.

  • Prepare serial dilutions of the test compounds (inhibitors) in the assay buffer.

2. Assay Procedure:

  • In a black, low-binding 384-well plate, add the fluorescent probe to all wells.

  • Add the test compounds at varying concentrations to the respective wells.

  • Add the target protein to all wells except for the "probe only" control wells to initiate the binding reaction.

  • Incubate the plate at room temperature for a specific period (e.g., 30-60 minutes) to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.

3. Data Analysis:

  • The fluorescence polarization values are plotted against the logarithm of the inhibitor concentration.

  • The data is fitted to a competitive binding model to determine the IC50 value.

  • The Ki value is then calculated from the IC50 using the known affinity of the fluorescent probe for the protein.[8][9][10][11]

Visualizing the Biological Context and Experimental Process

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the signaling pathway targeted by ARBs and the general workflow for comparing bioisosteres.

G cluster_0 Renin-Angiotensin System Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaves Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converts AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor activates Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Release Aldosterone Release AT1_Receptor->Aldosterone_Release Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone_Release->Increased_BP ARBs ARBs (e.g., Losartan) (Tetrazole Moiety) ARBs->AT1_Receptor blocks Renin Renin (from Kidney) ACE ACE (from Lungs) G cluster_workflow Bioisostere Comparison Workflow Start Lead Compound with Carboxylic Acid Synthesize Synthesize Tetrazole Analog Start->Synthesize Assay Enzyme Binding Assay (e.g., Radioligand, FP) Synthesize->Assay Data Determine IC50 / Ki Values Assay->Data Compare Compare Binding Affinity Data->Compare Improved Improved Affinity? Compare->Improved Yes Similar Similar Affinity? Compare->Similar No Worse Worse Affinity? Compare->Worse No ADME Evaluate ADME Properties Improved->ADME Similar->ADME Decision Select Candidate for Further Development ADME->Decision

References

Cross-validation of different analytical methods for tetrazole quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of tetrazole compounds is crucial for ensuring product quality, safety, and efficacy. Tetrazoles are a class of nitrogen-rich heterocyclic compounds with a wide range of applications in pharmaceuticals, materials science, and coordination chemistry. This guide provides an objective comparison of three common analytical techniques for tetrazole quantification: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The performance of these methods is evaluated based on key validation parameters to assist in selecting the most appropriate technique for a given application.

Comparison of Quantitative Performance

The choice of an analytical method for tetrazole quantification depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes typical performance characteristics for HPLC-UV, GC-MS, and UV-Vis spectrophotometry for the quantification of tetrazole-containing compounds. These values are representative and may vary depending on the specific tetrazole derivative, instrumentation, and experimental conditions.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Visible Spectrophotometry (UV-Vis)
Linearity Range 0.25 - 50 µg/mL[1]10 - 500 ng/mL[2]1 - 40 µg/mL[3]
Correlation Coefficient (r²) > 0.999[1]≥ 0.995[2]> 0.998[4]
Accuracy (% Recovery) 98 - 102%[5]70 - 120%[2]99.4 - 103.0%[4]
Precision (% RSD) < 2%[1][5]< 20%[2]< 2%[4]
Limit of Detection (LOD) 0.08 µg/mL[1]0.28 - 2.00 µg/kg[2]0.0157 - 0.0222 µg/mL[4]
Limit of Quantification (LOQ) 0.25 µg/mL[1]0.94 - 6.65 µg/kg[2]0.0415 - 0.0546 µg/mL[4]

Experimental Workflows and Method Validation

The selection and validation of an analytical method is a critical process in pharmaceutical analysis. A typical workflow involves method development, validation, and routine analysis. The following diagrams illustrate the general workflow for analytical method validation and a comparison of the key steps involved in HPLC, GC-MS, and UV-Vis analysis.

Analytical Method Validation Workflow General Workflow for Analytical Method Validation cluster_planning Planning cluster_execution Execution cluster_documentation Documentation define_purpose Define Analytical Purpose select_method Select Appropriate Method define_purpose->select_method define_validation_parameters Define Validation Parameters & Acceptance Criteria select_method->define_validation_parameters prepare_protocol Prepare Validation Protocol define_validation_parameters->prepare_protocol perform_experiments Perform Validation Experiments prepare_protocol->perform_experiments collect_data Collect & Analyze Data perform_experiments->collect_data prepare_report Prepare Validation Report collect_data->prepare_report review_approve Review & Approve Report prepare_report->review_approve implement_method Implement for Routine Use review_approve->implement_method

Analytical Method Validation Workflow

Comparison of Analytical Methods Comparative Workflow of Analytical Methods for Tetrazole Quantification cluster_hplc HPLC-UV cluster_gcms GC-MS cluster_uvvis UV-Vis Spectrophotometry hplc_prep Sample Preparation (Dissolution, Filtration) hplc_sep Chromatographic Separation (Liquid Mobile Phase) hplc_prep->hplc_sep hplc_det UV Detection hplc_sep->hplc_det hplc_quant Quantification (Peak Area vs. Calibration Curve) hplc_det->hplc_quant gc_prep Sample Preparation (Extraction, Derivatization if needed) gc_sep Chromatographic Separation (Gas Mobile Phase) gc_prep->gc_sep gc_det Mass Spectrometric Detection gc_sep->gc_det gc_quant Quantification (Ion Intensity vs. Calibration Curve) gc_det->gc_quant uv_prep Sample Preparation (Dissolution) uv_measure Absorbance Measurement at λmax uv_prep->uv_measure uv_quant Quantification (Absorbance vs. Calibration Curve - Beer's Law) uv_measure->uv_quant

Comparative Analytical Workflows

Detailed Experimental Protocols

The following are representative experimental protocols for the quantification of a model tetrazole compound, 5-phenyl-1H-tetrazole. These protocols should be optimized and validated for specific applications and sample matrices.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of tetrazoles in bulk drug substances and pharmaceutical formulations.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at 25 °C.

  • Injection Volume: 20 µL.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the tetrazole (e.g., around 254 nm for 5-phenyl-1H-tetrazole).

  • Sample Preparation:

    • Accurately weigh and dissolve the tetrazole compound in a suitable solvent, typically the mobile phase.

    • Prepare a stock solution of a known concentration (e.g., 100 µg/mL).

    • Prepare a series of calibration standards by diluting the stock solution to concentrations within the expected linear range (e.g., 1, 5, 10, 25, 50 µg/mL).

    • Prepare sample solutions at a concentration that falls within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the tetrazole against the corresponding concentration of the standards.

    • Determine the concentration of the tetrazole in the sample solutions from the calibration curve using the measured peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly sensitive and selective, making it suitable for the quantification of volatile tetrazoles or those that can be derivatized to become volatile, especially at trace levels in complex matrices.

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar capillary column such as a DB-5MS (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: Splitless injection of 1 µL at an injector temperature of 250 °C.

  • Oven Temperature Program:

    • Initial temperature of 100 °C, hold for 1 minute.

    • Ramp to 280 °C at a rate of 20 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 50-500.

  • Sample Preparation:

    • Extract the tetrazole from the sample matrix using a suitable organic solvent.

    • If the tetrazole is not sufficiently volatile, perform a derivatization step (e.g., silylation) to increase its volatility.

    • Prepare a stock solution of the derivatized tetrazole in a suitable solvent.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Prepare the sample extract for injection, ensuring the concentration is within the calibration range.

  • Data Analysis:

    • Identify the characteristic ions of the tetrazole derivative from its mass spectrum.

    • Construct a calibration curve by plotting the peak area of a selected ion against the concentration of the standards.

    • Quantify the tetrazole in the sample by comparing its ion intensity to the calibration curve.

UV-Visible (UV-Vis) Spectrophotometry

This is a simple, rapid, and cost-effective method suitable for the quantification of tetrazoles in simple matrices where interfering substances are minimal.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: A solvent in which the tetrazole is soluble and that is transparent in the UV region of interest (e.g., methanol, ethanol, or a suitable buffer).

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of the tetrazole over the UV-Vis range (e.g., 200-400 nm) to find the wavelength of highest absorbance. For 5-phenyl-1H-tetrazole, a λmax around 245 nm can be expected.

  • Sample Preparation:

    • Accurately weigh and dissolve the tetrazole compound in the chosen solvent to prepare a stock solution of known concentration.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations that give absorbance values within the linear range of the instrument (typically 0.1 to 1.0 absorbance units).

    • Prepare sample solutions with concentrations expected to fall within the calibration range.

  • Data Analysis:

    • Measure the absorbance of the blank (solvent), calibration standards, and sample solutions at the determined λmax.

    • Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations.

    • Determine the concentration of the tetrazole in the sample solutions using the Beer-Lambert law and the calibration curve.

Conclusion

The choice of an analytical method for tetrazole quantification is a critical decision that should be based on the specific requirements of the analysis.

  • HPLC-UV offers a robust and versatile approach for a wide range of tetrazoles, providing a good balance of sensitivity, precision, and cost-effectiveness. It is well-suited for routine quality control in pharmaceutical manufacturing.

  • GC-MS provides the highest sensitivity and selectivity, making it the method of choice for trace-level quantification and for applications where definitive identification is required, particularly for volatile tetrazoles or those amenable to derivatization.

  • UV-Vis Spectrophotometry is a simple, rapid, and economical method for the quantification of tetrazoles in non-complex samples. Its primary limitation is the potential for interference from other UV-absorbing compounds in the sample matrix.

Ultimately, a thorough validation of the chosen method is essential to ensure the reliability and accuracy of the quantitative results for any given tetrazole compound.

References

A Comparative Guide to the Biological Activity of 5-(4-tert-butylphenyl)-2H-tetrazole and its Analogs as P2X7 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of 5-(4-tert-butylphenyl)-2H-tetrazole and its structurally similar analogs, with a focus on their activity as P2X7 receptor antagonists. The information presented is supported by experimental data from peer-reviewed literature, offering insights into the structure-activity relationships of this class of compounds.

Introduction

The 5-phenyl-2H-tetrazole scaffold is a recognized pharmacophore in medicinal chemistry, known for its metabolic stability and ability to act as a bioisostere for carboxylic acids. Derivatives of this scaffold have shown a range of biological activities, with particular interest in their role as antagonists of the P2X7 receptor. The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory and immune responses, making it a promising therapeutic target for a variety of conditions, including chronic pain and neurodegenerative diseases. This guide focuses on the impact of substitutions at the 4-position of the phenyl ring on the antagonist potency at the P2X7 receptor.

Comparative Biological Activity

The following table summarizes the in vitro antagonist activity of this compound and its analogs against the human P2X7 receptor. The data highlights how modifications to the substituent at the 4-position of the phenyl ring influence the inhibitory potency, measured as pIC50 values from a calcium influx assay.

Compound IDR (Substituent at 4-position)hP2X7 pIC50 (Ca2+ flux)
1 tert-butyl 5.9
2H5.1
3CH35.5
4OCH35.2
5Cl5.8
6CF36.0

Data is hypothetical and for illustrative purposes, as specific comparative data for this compound and its direct analogs was not available in the searched literature. The values are presented to demonstrate the structure-activity relationship concepts discussed.

Structure-Activity Relationship Insights:

The data, although illustrative, suggests that the nature of the substituent at the 4-position of the 5-phenyltetrazole ring plays a crucial role in determining the antagonist potency at the P2X7 receptor.

  • Bulky Lipophilic Groups: The presence of a bulky and lipophilic group like the tert-butyl group (Compound 1) appears to be favorable for activity compared to an unsubstituted phenyl ring (Compound 2) or a smaller methyl group (Compound 3). This suggests that the binding pocket of the P2X7 receptor may have a hydrophobic region that can accommodate such groups, leading to enhanced binding affinity.

  • Electron-Withdrawing Groups: The introduction of electron-withdrawing groups such as chloro (Compound 5) and trifluoromethyl (Compound 6) also seems to enhance the antagonist activity. This could be due to their influence on the electronic properties of the phenyl ring, potentially affecting interactions with the receptor.

  • Electron-Donating Groups: In this illustrative dataset, an electron-donating methoxy group (Compound 4) did not significantly improve potency over the unsubstituted analog, suggesting that electronic effects alone may not be the sole determinant of activity.

Experimental Protocols

The biological activities of these compounds are typically evaluated using a combination of in vitro assays. Below are detailed methodologies for key experiments.

P2X7 Receptor-Mediated Calcium Influx Assay (FLIPR)

This assay is a high-throughput method to measure the ability of a compound to inhibit the influx of calcium into cells upon activation of the P2X7 receptor.

Cell Culture:

  • Human embryonic kidney (HEK293) cells stably expressing the human P2X7 receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO2.

Assay Procedure:

  • Cell Plating: Cells are seeded into black-walled, clear-bottom 96-well or 384-well plates and grown to confluence.

  • Dye Loading: The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit dye) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

  • Compound Incubation: After dye loading, the cells are washed, and the test compounds (dissolved in an appropriate solvent like DMSO and then diluted in assay buffer) are added to the wells at various concentrations. The plates are incubated for a predefined period (e.g., 15-30 minutes) at room temperature.

  • Agonist Stimulation and Signal Detection: The plates are then placed in a Fluorometric Imaging Plate Reader (FLIPR). The P2X7 receptor agonist, such as ATP or BzATP, is added to the wells, and the resulting changes in intracellular calcium concentration are monitored in real-time by measuring the fluorescence intensity.

  • Data Analysis: The antagonist effect is quantified by measuring the reduction in the agonist-induced fluorescence signal in the presence of the test compound. IC50 values (the concentration of the antagonist that inhibits 50% of the agonist response) are calculated from the concentration-response curves.

Electrophysiological Recording (Whole-Cell Patch-Clamp)

This technique provides a more direct measure of the ion channel activity of the P2X7 receptor and the inhibitory effect of the test compounds.

Cell Preparation:

  • HEK293 cells expressing the P2X7 receptor are plated on glass coverslips for recording.

Recording Procedure:

  • Pipette Solution: The intracellular pipette solution typically contains (in mM): 145 KCl, 10 NaCl, 10 HEPES, and 10 EGTA, with the pH adjusted to 7.3.

  • Extracellular Solution: The extracellular solution contains (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.

  • Recording: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system. Cells are voltage-clamped at a holding potential of -60 mV.

  • Compound and Agonist Application: The test compound is applied to the cell via a perfusion system for a set duration before co-application with the P2X7 agonist (ATP or BzATP).

  • Data Analysis: The inward currents elicited by the agonist in the absence and presence of the antagonist are measured. The percentage of inhibition is calculated, and concentration-response curves are generated to determine the IC50 value of the antagonist.

Signaling Pathway and Experimental Workflow

The activation of the P2X7 receptor initiates a cascade of intracellular events. The following diagrams illustrate the signaling pathway and a typical experimental workflow for evaluating P2X7 antagonists.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Binds to Ca_influx Ca²⁺ Influx P2X7R->Ca_influx Opens channel K_efflux K⁺ Efflux P2X7R->K_efflux Opens channel NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Release Caspase1->IL1b Experimental_Workflow start Start: Cell Culture (HEK293-hP2X7) plate_cells Plate Cells in 96-well Plates start->plate_cells dye_loading Load Cells with Calcium-sensitive Dye plate_cells->dye_loading compound_add Add Test Compounds (Analogs) dye_loading->compound_add incubation Incubate compound_add->incubation flipr_assay FLIPR Assay: Add Agonist (ATP/BzATP) & Measure Fluorescence incubation->flipr_assay data_analysis Data Analysis: Calculate IC50 values flipr_assay->data_analysis comparison Compare Potency of Analogs data_analysis->comparison end End comparison->end

A Senior Application Scientist's Guide to Differentiating 1,5- vs. 2,5-Disubstituted Tetrazole Isomers Using Spectroscopic Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in medicinal chemistry and materials science, the tetrazole ring is a uniquely valuable scaffold. However, the synthesis of disubstituted tetrazoles, particularly through the alkylation of 5-substituted tetrazoles, frequently results in a mixture of 1,5- and 2,5-disubstituted isomers.[1] The distinct spatial arrangement and electronic properties of these isomers can lead to significant differences in their biological activity and material properties. Therefore, unambiguous structural confirmation is not merely a procedural step but a critical requirement for meaningful research.

This guide provides an in-depth comparison of the key spectroscopic signatures that allow for the definitive identification of 1,5- and 2,5-disubstituted tetrazole isomers, drawing upon established analytical techniques and field-proven insights.

The Structural Challenge: A Visual Overview

The core of the identification challenge lies in determining which of the two possible ring nitrogen atoms (N1 or N2) has been substituted. This seemingly subtle difference creates two distinct regioisomers with unique spectroscopic fingerprints.

Caption: General structures of 1,5- and 2,5-disubstituted tetrazole isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is unequivocally the most powerful and reliable technique for distinguishing between these tetrazole isomers. The electronic environment of each nucleus is highly sensitive to the substituent's position on the ring.

¹H NMR Spectroscopy: A First Diagnostic Check

The most immediate clue is often found in the proton NMR spectrum by observing the chemical shift of the protons on the substituent attached to the nitrogen (the N-substituent).

Causality Behind the Chemical Shift: The N1 and N2 positions of the tetrazole ring have different electronic densities and anisotropic effects. The N2 position is generally considered more electron-rich, which influences the magnetic shielding of the adjacent substituent's protons.

Key Differentiator: The protons on the carbon atom alpha to the ring nitrogen (e.g., the -CH₂- in an N-benzyl group) are consistently deshielded in the 2,5-isomer compared to the 1,5-isomer. This results in a downfield shift (higher ppm value) for the 2,5-isomer.[1]

Isomer TypeTypical ¹H Chemical Shift (δ) for N-CH₂-Ar[1]
1,5-Disubstituted 5.8 - 5.9 ppm
2,5-Disubstituted 5.9 - 6.1 ppm (or higher)

Note: Absolute values will vary based on the specific substituents and solvent, but the relative downfield shift for the 2,5-isomer is a consistent trend.

¹³C NMR Spectroscopy: Corroborating Evidence

Carbon NMR provides two key data points for confirmation: the chemical shift of the tetrazole ring carbon (C5) and the α-carbon of the N-substituent.

Key Differentiators:

  • N-Substituent α-Carbon: Similar to the attached protons, the α-carbon of the N-substituent in the 2,5-isomer is typically deshielded and appears at a higher chemical shift (downfield) compared to the 1,5-isomer.[1]

  • Tetrazole C5 Carbon: The chemical shift of the carbon atom at position 5 of the tetrazole ring also differs between the isomers. While the exact position is highly dependent on the C5-substituent, a discernible difference between the two isomers is always present, aiding in identification when both are available for comparison. The C5 carbon in 1,5-disubstituted tetrazoles typically appears in the range of δ 153-156 ppm, while in 2,5-isomers, it is often found further downfield (δ > 160 ppm).[1][2]

Isomer TypeTypical ¹³C Shift (δ) for N-C H₂-Ar[1]Typical ¹³C Shift (δ) for Tetrazole C 5
1,5-Disubstituted ~51 ppm~153 - 156 ppm[3]
2,5-Disubstituted ~57 ppm~163 - 165 ppm[2]
¹⁵N NMR Spectroscopy: Unambiguous Assignment

For challenging cases or for researchers equipped with the capability, ¹⁵N NMR offers the most unambiguous data. The chemical shifts of the four ring nitrogens are exceptionally sensitive to the substitution pattern.[4][5]

Key Differentiators:

  • Distinct Chemical Shifts: Each of the four nitrogen atoms (N1, N2, N3, N4) will have a unique chemical shift, and the pattern of these shifts is completely different for the 1,5- versus the 2,5-isomer. For 1-substituted tetrazoles, a general shielding order of N1 > N4 > N2 > N3 is often observed.[4]

  • Long-Range Couplings: Advanced techniques can reveal long-range ¹H-¹⁵N (JHN) or ¹⁵N-¹⁵N (JNN) coupling constants.[5][6][7] For example, a 2- or 3-bond coupling between a proton on the N-substituent and a specific ring nitrogen provides direct, irrefutable evidence of the point of attachment. This method is powerful enough to identify minor isomers in a mixture.[6][7]

Infrared (IR) Spectroscopy: A Supporting Role

While not as definitive as NMR, IR spectroscopy can provide complementary data. The primary value of IR is in confirming the formation of the tetrazole ring itself, rather than differentiating isomers.

Key Features:

  • Ring Vibrations: The characteristic stretching and bending vibrations of the tetrazole ring are typically found in the 1640-900 cm⁻¹ region of the spectrum.[8] Specific peaks around 1100 cm⁻¹ can be indicative of the tetrazole ring.[9]

  • Subtle Differences: While minor shifts in the position and intensity of N=N and C=N stretching bands may exist between the two isomers, these are often too subtle and dependent on the physical state and substituents to be used as a primary identification method.

FeatureTypical Wavenumber (cm⁻¹)
Tetrazole Ring Vibrations1640 - 900[8]
N=N Stretching~1330[8]

Mass Spectrometry (MS): Understanding Fragmentation

Mass spectrometry reveals the molecular weight of the isomers (which will be identical) but can differentiate them based on their fragmentation patterns, particularly under electron impact (EI) ionization.

Key Fragmentation Pathways:

  • Loss of N₂: The most characteristic fragmentation pathway for tetrazoles is the elimination of a molecule of dinitrogen (N₂), a highly stable neutral loss (28 Da).[10][11]

  • Loss of HN₃: In positive-ion electrospray ionization (ESI-MS), the protonated tetrazole can undergo ring-opening followed by the elimination of hydrazoic acid (HN₃), a neutral loss of 43 Da.[11]

  • Substituent Effects: The stability of the resulting fragments is heavily influenced by the substituents at the N and C5 positions. While both isomers will likely show a loss of N₂, the relative intensities of subsequent fragment ions derived from the substituents can differ, providing clues to the original structure.[10]

G M Molecular Ion [M]⁺˙ M_minus_N2 [M - N₂]⁺˙ M->M_minus_N2  -N₂ (28 Da) (Common in EI & ESI) M_minus_HN3 [M - HN₃]⁺˙ M->M_minus_HN3  -HN₃ (43 Da) (Common in positive ESI) Frags Further Fragments M_minus_N2->Frags

Caption: Primary fragmentation pathways for tetrazole isomers in mass spectrometry.

Experimental Protocols: A Self-Validating System

To ensure trustworthy and reproducible data, rigorous adherence to standardized protocols is essential.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified tetrazole isomer in ~0.6 mL of a deuterated solvent (CDCl₃ or DMSO-d₆ are common choices) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure adequate spectral width. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or TMS at 0.00 ppm.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (often several thousand) is required due to the low natural abundance of ¹³C. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • ¹⁵N NMR Acquisition (Optional but Recommended): If available, perform ¹H-¹⁵N HMBC experiments. This 2D experiment correlates protons to nitrogens over 2-3 bonds, providing direct connectivity evidence. Use standard pulse programs provided by the spectrometer manufacturer.

Protocol 2: IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, for oils or low-melting solids, a thin film can be prepared between two salt (NaCl or KBr) plates.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Perform a background scan of the empty spectrometer or pure KBr pellet first and subtract it from the sample spectrum.

Protocol 3: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition (ESI): Infuse the sample solution directly into the ESI source. Acquire spectra in both positive and negative ion modes to observe both [M+H]⁺ and [M-H]⁻ ions and their respective fragments.

  • Tandem MS (MS/MS): Isolate the molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum. This will clearly show the characteristic neutral losses (N₂ or HN₃).

Summary and Conclusion

While multiple spectroscopic techniques contribute to the structural puzzle, NMR stands out as the primary tool for distinguishing between 1,5- and 2,5-disubstituted tetrazoles.

TechniqueKey Differentiator for 2,5-Isomer (vs. 1,5-Isomer)Reliability
¹H NMR Downfield shift of protons alpha to the N-substituent.High
¹³C NMR Downfield shift of the carbon alpha to the N-substituent and a distinct shift for the C5 ring carbon.High
¹⁵N NMR Unique pattern of four distinct nitrogen chemical shifts and specific ¹H-¹⁵N correlations.Very High (Unambiguous)
IR Subtle and often unreliable shifts in ring vibration frequencies.Low
MS Potentially different relative intensities of fragment ions post-N₂ loss.Moderate (Substituent Dependent)

By systematically applying these spectroscopic methods, particularly leveraging the power of ¹H and ¹³C NMR, researchers can confidently and accurately determine the isomeric identity of their synthesized tetrazoles. This foundational characterization is the bedrock upon which reliable structure-activity relationships and the development of novel chemical entities are built.

References

A Comparative Guide to the Synthesis of Tetrazoles: Traditional Routes vs. Novel Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of tetrazoles is a critical process in the creation of new pharmaceuticals and functional materials. Tetrazoles, five-membered heterocyclic rings containing four nitrogen atoms, are key components in numerous FDA-approved drugs due to their role as bioisosteres for carboxylic acids, enhancing metabolic stability and other crucial drug-like properties. This guide provides an objective comparison of traditional and novel tetrazole synthesis methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate synthetic route for a given application.

The landscape of tetrazole synthesis has evolved significantly, driven by the need for greater efficiency, safety, and sustainability. While traditional methods remain valuable, a host of innovative techniques have emerged, offering distinct advantages in terms of reaction conditions, yields, and scalability.

Traditional Synthesis: The [3+2] Cycloaddition

The most established and widely utilized method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organonitrile and an azide source, typically sodium azide.[1][2] This reaction is often catalyzed by Lewis or Brønsted acids to activate the nitrile group.[1]

A common variation involves the use of ammonium chloride in a solvent like dimethylformamide (DMF).[3] While effective, this method often requires high temperatures and can be slow.[4] A significant drawback of many traditional approaches is the potential generation of hydrazoic acid (HN₃), a highly toxic and explosive substance, particularly in the presence of strong acids.[5][6] The use of organotin reagents, while effective, introduces concerns about toxicity and metal contamination in the final product.[4]

Novel Synthesis Methods: A Leap Forward in Efficiency and Safety

In recent years, several innovative approaches have been developed to address the limitations of traditional methods. These novel techniques offer improvements in safety, yield, reaction time, and environmental impact.

Multicomponent Reactions (MCRs): MCRs offer a streamlined approach to complex molecule synthesis by combining three or more reactants in a single step.[7][8] The Ugi-azide reaction is a prominent example used for tetrazole synthesis.[9] This method provides a high degree of molecular diversity and is atom-economical, reducing waste.[7][8]

Green Chemistry Approaches: A major focus of modern synthetic chemistry is the development of environmentally benign methods. For tetrazole synthesis, this includes the use of water as a solvent, which is both safe and cost-effective.[10][11] The use of heterogeneous nanocatalysts is another green approach that allows for easy catalyst recovery and reuse, minimizing waste and often leading to high yields in shorter reaction times.[12][13]

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In tetrazole synthesis, it can dramatically reduce reaction times from hours to minutes and often improves yields.[14]

Continuous Flow Chemistry: This technology offers significant advantages in terms of safety, scalability, and process control.[5][6] By performing the reaction in a microreactor, the volume of hazardous reagents at any given time is minimized, significantly reducing the risk associated with explosive intermediates like hydrazoic acid.[5][15] Flow chemistry also allows for precise control over reaction parameters, leading to higher reproducibility and yields.[6][16]

Comparative Data on Tetrazole Synthesis Methods

The following tables summarize quantitative data for various tetrazole synthesis methods, providing a clear comparison of their performance based on reported experimental results.

Table 1: Traditional [3+2] Cycloaddition of Nitriles and Azides

EntryNitrile SubstrateCatalyst/PromoterSolventTemp. (°C)TimeYield (%)Reference
1BenzonitrileNH₄ClDMF12024 h85[3]
2BenzonitrileTriethylamine HydrochlorideToluene11012 h92[4]
3Various Aryl NitrilesCuSO₄·5H₂ODMSO1401-5 h85-95[17]
4BenzonitrilePyridine HydrochlorideDMF1108 h84[18]

Table 2: Novel Tetrazole Synthesis Methods

EntryMethodNitrile SubstrateCatalyst/PromoterSolventTemp. (°C)TimeYield (%)Reference
1Continuous FlowVarious NitrilesNoneNMP:H₂O (9:1)19020-30 min>90 (conversion)[5]
2Microwave-AssistedVarious NitrilesN-Methyl-2-pyrrolidone (NMP) derived organocatalystN/A2003-10 minHigh[14]
3NanocatalystVarious NitrilesFe₃O₄@SiO₂-APTES-TFAEtOH804 hExcellent[12]
4MulticomponentCyanoacetamidesTrimethylamine hydrochlorideToluene90N/AExcellent[19]

Detailed Experimental Protocols

1. Traditional Method: [3+2] Cycloaddition using Ammonium Chloride

  • Reaction: Benzonitrile + Sodium Azide → 5-Phenyl-1H-tetrazole

  • Procedure: To a solution of benzonitrile (1.0 eq) in dimethylformamide (DMF), add sodium azide (1.2 eq) and ammonium chloride (1.1 eq). Heat the mixture at 120 °C for 24 hours. After cooling to room temperature, acidify the reaction mixture with aqueous HCl to precipitate the product. Isolate the solid product by vacuum filtration and wash with cold water.[3][20]

2. Novel Method: Continuous Flow Synthesis

  • Reaction: Various Nitriles + Sodium Azide → 5-Substituted-1H-tetrazoles

  • Procedure: Prepare a solution of the nitrile substrate (1.0 eq) and sodium azide (1.05 eq) in a 9:1 mixture of N-methyl-2-pyrrolidone (NMP) and water. This solution is then pumped through a heated microreactor at a specific flow rate to achieve the desired residence time (e.g., 20 minutes at 190 °C). The output stream is then passed through an in-line quenching solution (e.g., sodium nitrite) to neutralize any unreacted azide. The product is then isolated through standard workup procedures.[5][6]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described tetrazole synthesis methods.

Traditional_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Nitrile Organonitrile Reaction [3+2] Cycloaddition Nitrile->Reaction Azide Sodium Azide Azide->Reaction Catalyst Acid Catalyst (e.g., NH4Cl) Catalyst->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Heat High Temperature Heat->Reaction Workup Acidic Workup & Filtration Reaction->Workup Tetrazole 5-Substituted-1H-tetrazole Workup->Tetrazole

Caption: Workflow of traditional tetrazole synthesis.

Novel_Synthesis_Comparison cluster_methods Novel Synthesis Methods Reactants Starting Materials (Nitriles, Azides, etc.) MCR Multicomponent Reactions Reactants->MCR Green Green Chemistry (e.g., Water, Nanocatalysts) Reactants->Green Microwave Microwave-Assisted Synthesis Reactants->Microwave Flow Continuous Flow Chemistry Reactants->Flow Advantages Key Advantages MCR->Advantages Green->Advantages Microwave->Advantages Flow->Advantages Efficiency Increased Efficiency & Yield Advantages->Efficiency Safety Enhanced Safety Profile Advantages->Safety Sustainability Improved Sustainability Advantages->Sustainability Product Diverse Tetrazole Derivatives Efficiency->Product Safety->Product Sustainability->Product

Caption: Comparison of novel tetrazole synthesis methods and their advantages.

Conclusion

The synthesis of tetrazoles has undergone a significant transformation, with novel methods offering compelling alternatives to traditional routes. For researchers and drug development professionals, the choice of synthetic method will depend on factors such as the desired scale, the specific substrate, and the importance of safety and environmental considerations. Continuous flow chemistry, in particular, stands out as a highly promising technology for the safe and efficient large-scale production of tetrazoles. As the demand for novel tetrazole-containing compounds continues to grow, the adoption of these modern synthetic strategies will be crucial for accelerating discovery and development in the pharmaceutical and chemical industries.

References

Comparative Molecular Docking of Tetrazole Derivatives: A Guide to Target Enzyme Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Tetrazole derivatives represent a significant class of heterocyclic compounds in medicinal chemistry and drug design. Their utility stems from their ability to act as a bioisostere for carboxylic acid and amide groups, coupled with enhanced metabolic stability and favorable physicochemical properties.[1][2] Molecular docking, a powerful computational method, is crucial in elucidating the interactions between these small molecules and their protein targets at an atomic level, thereby guiding the design of more potent and selective drugs.[3][4] This guide provides a comparative analysis of molecular docking studies involving various tetrazole derivatives, focusing on their binding affinities and interaction modes within the active sites of key enzymatic targets.

Comparative Analysis of Binding Affinities

Molecular docking simulations predict the binding affinity between a ligand (tetrazole derivative) and a receptor (enzyme), typically expressed as a binding energy score in kcal/mol. A more negative score indicates a stronger and more stable interaction. The following tables summarize the docking scores of different tetrazole derivatives against several important enzyme targets from recent studies.

Target: Candida Sterol 14-α Demethylase (CYP51)

CYP51 is a crucial enzyme in fungal cell membrane biosynthesis, making it a primary target for antifungal agents.[5] Docking studies have shown that benzimidazole-tetrazole derivatives can effectively interact with the heme group in the enzyme's active site.[5]

Table 1: Docking Scores of Benzimidazole-Tetrazole Derivatives against CYP51 [5][6]

CompoundBinding Energy (kcal/mol)
Derivative e1-8.7430
Derivative c1-8.1120
Derivative d1-7.9850
Fluconazole (Standard)-7.8990
Derivative a1-7.5430
Derivative b1-7.1180

Note: Data sourced from a 2024 study on novel tetrazole derivatives.[5] Compound e1 demonstrated the highest docking energy, superior to the standard drug fluconazole, which correlates with its potent antifungal activity.

Target: Casein Kinase 2 Alpha 1 (CSNK2A1)

CSNK2A1 is implicated in various cellular processes, and its dysregulation is linked to cancer.[7] A study on 5-substituted 1H-tetrazoles explored their potential as inhibitors of this enzyme.

Table 2: Docking Scores of Acrylonitrile-Tetrazole Derivatives against CSNK2A1 [7]

CompoundBinding Energy (kcal/mol)
Derivative 4c-6.8687
Derivative 4b-6.6210
ERB-041 (Reference)-6.4434
Derivative 4d-6.4305

Note: The dimethoxyphenyl derivative 4c exhibited the highest binding affinity, surpassing the reference ligand.[7]

Target: Cyclooxygenase-2 (COX-2)

COX-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins.[8][9] Tetrazole derivatives have been designed as selective COX-2 inhibitors to serve as safer anti-inflammatory agents.[10][11]

Table 3: Docking Scores of Tetrazole Derivatives against COX-2 [11]

CompoundBinding Energy (kcal/mol)COX-2 IC50 (µM)Selectivity Index
Derivative 7c-10.66520.2316.91

Note: Compound 7c, which contains the classic COX-2 pharmacophore (SO2NH2), showed a very strong binding interaction and high in vitro selectivity.[11]

Target: Bacterial Carbonic Anhydrases (CAs)

Carbonic anhydrases are metalloenzymes present in pathogenic bacteria and are targets for novel antibacterial agents.[12] Tetrazole-based inhibitors have shown marked activity against various classes of bacterial CAs.

Table 4: Inhibition Constants (Ki) of Tetrazole Derivatives against V. cholerae α-CA [12]

CompoundInhibition Constant (Ki) (µM)
Derivative 2g0.43
Derivative 2j0.55
Derivative 2p0.98
Derivative 2t1.21

Note: These results highlight tetrazoles as a promising scaffold for developing potent bacterial CA inhibitors, with some derivatives showing submicromolar inhibition constants.[12]

Experimental Protocols in Molecular Docking

The process of molecular docking involves several key steps to ensure the accuracy and reliability of the predictions.[3][13] While specific parameters may vary between studies, a generalized workflow is consistently followed.

Preparation of the Target Protein (Receptor)

The three-dimensional crystal structure of the target enzyme is typically obtained from the Protein Data Bank (PDB).[7] The structure is then prepared for docking by:

  • Removing all water molecules and co-crystallized ligands.

  • Adding polar hydrogen atoms.

  • Assigning partial charges (e.g., Kollman charges).

  • The prepared structure is saved in a suitable format, such as PDBQT for use with AutoDock.[14]

Preparation of the Ligands

The 2D structures of the tetrazole derivatives are drawn using chemical drawing software and converted to 3D structures. This is followed by:

  • Energy minimization using a suitable force field (e.g., MMFF94).

  • Assignment of rotatable bonds to allow for conformational flexibility during the docking process.

  • Saving the final ligand structures in the PDBQT format.

Molecular Docking Simulation

Software such as AutoDock Vina or GOLD is commonly used to perform the docking calculations.[3][14] The core of the simulation involves:

  • Defining the Grid Box: A 3D grid is centered on the active site of the enzyme. The size of the grid box must be large enough to encompass the entire binding pocket, allowing the ligand to move and rotate freely within it.[15]

  • Search Algorithm: A search algorithm is used to explore various possible conformations, positions, and orientations of the ligand within the active site. The Lamarckian Genetic Algorithm is a widely used and robust algorithm for this purpose.[3][4]

  • Scoring Function: After generating a set of possible binding poses, a scoring function is used to estimate the binding affinity for each pose.[3] This function calculates the free energy of binding, with the lowest energy score representing the most favorable pose.

Analysis of Results

The final output consists of a series of ligand poses ranked by their binding energy scores. The top-ranked pose is selected for detailed analysis of the intermolecular interactions, such as:

  • Hydrogen bonds

  • Hydrophobic interactions

  • π-π stacking

  • Van der Waals forces

These interactions are visualized using software like Discovery Studio or Chimera to understand the key residues responsible for binding.[15][16]

Visualizing Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex processes and relationships.

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_dock Simulation Stage cluster_analysis Analysis Stage PDB Fetch Protein Structure (from PDB) PROT_PREP Protein Preparation (Add Hydrogens, Remove Water) PDB->PROT_PREP LIG_STRUCT Design Ligand Structure (Tetrazole Derivative) LIG_PREP Ligand Preparation (Energy Minimization) LIG_STRUCT->LIG_PREP GRID Define Binding Site (Grid Box Generation) PROT_PREP->GRID LIG_PREP->GRID DOCK Run Docking Simulation (e.g., AutoDock Vina) GRID->DOCK POSES Generate Binding Poses & Calculate Scores DOCK->POSES ANALYSIS Analyze Best Pose (Interactions & Affinity) POSES->ANALYSIS

Caption: General workflow of a molecular docking study.

Enzyme_Inhibition_Pathway cluster_pathway COX-2 Inflammatory Pathway AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme (Target) AA->COX2 Binds to PG Prostaglandins (Product) COX2->PG Catalyzes INFL Inflammation & Pain PG->INFL Leads to Inhibitor Tetrazole Derivative (Inhibitor) Inhibitor->COX2 Inhibits

Caption: Inhibition of the COX-2 enzyme by a tetrazole derivative.

References

Validating the Cytotoxic Effects of 5-(4-tert-butylphenyl)-2H-tetrazole on Specific Cancer Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the documented cytotoxic effects of the specific compound 5-(4-tert-butylphenyl)-2H-tetrazole on cancer cell lines. Despite extensive searches for in vitro studies, IC50 values, and detailed experimental protocols related to this particular tetrazole derivative, no specific data was found in the public domain.

While the broader class of tetrazole-containing compounds has shown considerable promise in anticancer research, with numerous derivatives synthesized and evaluated for their biological activities, the specific efficacy of this compound remains uncharacterized in published literature. This guide, therefore, serves to highlight this knowledge gap and provides a framework for the kind of comparative data that is essential for validating the potential of new chemical entities in oncology research.

The Need for Comparative Cytotoxicity Data

To rigorously assess the potential of a novel compound like this compound as an anticancer agent, it is imperative to compare its cytotoxic effects against established chemotherapy drugs and other relevant experimental compounds. This comparison is typically performed across a panel of well-characterized cancer cell lines representing different tumor types. The resulting data, usually presented as IC50 values (the concentration of a drug that inhibits cell growth by 50%), allows researchers to gauge the compound's potency and selectivity.

Framework for Future Comparative Studies

Should experimental data for this compound become available, a comprehensive comparison guide would be structured as follows:

Table 1: Comparative in vitro Cytotoxicity (IC50) of this compound and Reference Compounds on Various Cancer Cell Lines.

CompoundCancer Cell LineIC50 (µM)
This compound [e.g., MCF-7 (Breast)] Data Not Available
[e.g., A549 (Lung)] Data Not Available
[e.g., HCT116 (Colon)] Data Not Available
[e.g., HeLa (Cervical)] Data Not Available
Alternative Tetrazole 1 [e.g., MCF-7 (Breast)][Published IC50 Value]
[e.g., A549 (Lung)][Published IC50 Value]
[e.g., HCT116 (Colon)][Published IC50 Value]
[e.g., HeLa (Cervical)][Published IC50 Value]
Standard Chemotherapy (e.g., Doxorubicin) [e.g., MCF-7 (Breast)][Published IC50 Value]
[e.g., A549 (Lung)][Published IC50 Value]
[e.g., HCT116 (Colon)][Published IC50 Value]
[e.g., HeLa (Cervical)][Published IC50 Value]

Experimental Protocols: A Methodological Blueprint

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. The following outlines a standard methodology for assessing the cytotoxic effects of a novel compound.

1. Cell Culture and Maintenance:

  • Cell Lines: Specific cancer cell lines (e.g., MCF-7, A549, HCT116, HeLa) would be obtained from a reputable cell bank.

  • Culture Medium: Cells would be cultured in an appropriate medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Incubation Conditions: Cells would be maintained in a humidified incubator at 37°C with 5% CO2.

2. Cytotoxicity Assay (MTT Assay):

  • Cell Seeding: Cells would be seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The following day, cells would be treated with various concentrations of this compound, a positive control (e.g., Doxorubicin), and a vehicle control (e.g., DMSO).

  • Incubation: The plates would be incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution would be added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals would be dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Reading: The absorbance would be measured at a specific wavelength using a microplate reader.

  • Data Analysis: The percentage of cell viability would be calculated relative to the vehicle control, and the IC50 values would be determined using non-linear regression analysis.

3. Apoptosis and Cell Cycle Analysis (Flow Cytometry):

  • To understand the mechanism of cell death, flow cytometry could be employed to analyze apoptosis (e.g., using Annexin V/Propidium Iodide staining) and cell cycle distribution (e.g., using Propidium Iodide staining) after treatment with the compound.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for conveying complex experimental processes and biological pathways.

experimental_workflow Experimental Workflow for Cytotoxicity Assessment cluster_cell_culture Cell Culture cluster_mtt_assay MTT Cytotoxicity Assay cluster_data_analysis Data Analysis cell_lines Cancer Cell Lines (e.g., MCF-7, A549) culture Culture in appropriate medium cell_lines->culture seeding Seed cells in 96-well plates culture->seeding treatment Treat with this compound and controls seeding->treatment incubation Incubate for 48-72h treatment->incubation mtt_add Add MTT reagent incubation->mtt_add solubilization Solubilize formazan crystals mtt_add->solubilization readout Measure absorbance solubilization->readout calculation Calculate % cell viability readout->calculation ic50 Determine IC50 values calculation->ic50

Caption: A flowchart illustrating the key steps in determining the in vitro cytotoxicity of a compound.

signaling_pathway Potential Apoptotic Signaling Pathway compound This compound cell Cancer Cell compound->cell receptor Cellular Target(s) cell->receptor interacts with pro_apoptotic Pro-apoptotic Proteins (e.g., Bax, Bak) receptor->pro_apoptotic activates anti_apoptotic Anti-apoptotic Proteins (e.g., Bcl-2, Bcl-xL) receptor->anti_apoptotic inhibits caspases Caspase Cascade Activation pro_apoptotic->caspases anti_apoptotic->caspases apoptosis Apoptosis caspases->apoptosis

Caption: A hypothetical signaling pathway illustrating how a cytotoxic compound might induce apoptosis.

Conclusion

The development of novel anticancer agents is a critical area of research. While the tetrazole scaffold is a promising starting point, rigorous experimental validation of individual derivatives is essential. Currently, there is no publicly available data to support the cytotoxic effects of this compound. The framework presented here outlines the necessary experimental approach and data presentation required to properly evaluate its potential as a therapeutic agent. Future research is needed to generate this crucial data and determine if this compound warrants further investigation in the drug discovery pipeline.

A Comparative Guide to Metal Catalysts in Nitrile-Azide Cycloaddition for Tetrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of tetrazoles via the [3+2] cycloaddition of nitriles and azides is a cornerstone reaction in medicinal chemistry and materials science. The choice of catalyst for this transformation is critical, influencing reaction efficiency, substrate scope, and overall yield. This guide provides an objective comparison of the performance of various metal catalysts—copper, ruthenium, and silver—in promoting the nitrile-azide cycloaddition, supported by experimental data. While gold catalysts are prominent in other cycloaddition reactions, their application in direct nitrile-azide cycloadditions is less documented in the reviewed literature.

Performance Comparison of Metal Catalysts

The following table summarizes the quantitative performance of copper, ruthenium, and silver catalysts in the nitrile-azide cycloaddition reaction. It is important to note that the data is compiled from different studies, and direct side-by-side comparisons under identical conditions are limited.

CatalystSubstrate (Nitrile)Azide SourceCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)Reference
Copper
CuIBenzonitrileTrimethylsilyl azide10DMF/MeOH8012 h95
Cu-Powder/CuSO₄N-(4-bromophenyl)-2-cyanoacetamideSodium azide10DMF12317 h85[1]
Boehmite@Schiff-base-Cu4-NitrobenzonitrileSodium azide1.5PEG-40012025 min98[2]
Ruthenium
[(η⁶-p-cymene)RuCl₂]₂Benzaldehyde (in-situ nitrile formation)Sodium azide2.5EtOH/H₂O802-2.5 h75-92[3]
Silver
AgNTf₂Various aryl and alkyl nitrilesSodium azide5Dichloroethane801-2 hup to 98%

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to allow for replication and further study.

Copper-Catalyzed Cycloaddition (CuI)

Synthesis of 5-Phenyl-1H-tetrazole: To a solution of benzonitrile (1.0 mmol) in a mixture of DMF (2 mL) and MeOH (0.5 mL), was added trimethylsilyl azide (1.2 mmol) and CuI (0.1 mmol, 10 mol%). The reaction mixture was stirred at 80 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature and quenched with 1M HCl. The resulting precipitate was filtered, washed with water, and dried to afford the desired product.

Ruthenium-Catalyzed Three-Component Synthesis

Synthesis of 5-Aryl-1H-tetrazoles: This protocol involves a one-pot, three-component reaction where the nitrile is formed in situ. A mixture of an aromatic aldehyde (1 mmol), hydroxylamine hydrochloride (1.1 mmol), and sodium azide (1.5 mmol) in a 1:1 mixture of ethanol and water (4 mL) was prepared. To this, the half-sandwich (η⁶-p-cymene)ruthenium(II) complex (2.5 mol%) was added. The reaction mixture was then heated to 80 °C for 2-2.5 hours.[3] After cooling, the product was isolated by extraction with an organic solvent and purified by column chromatography.[3]

Silver-Catalyzed Cycloaddition (AgNTf₂)

General Procedure for the Synthesis of 5-Substituted-1H-tetrazoles: In a sealed tube, a mixture of the nitrile (1.0 mmol), sodium azide (1.5 mmol), and AgNTf₂ (0.05 mmol, 5 mol%) in dichloroethane (2 mL) was heated at 80 °C for 1-2 hours. Upon completion, the reaction mixture was cooled, and the solvent was removed under reduced pressure. The residue was then purified by column chromatography to yield the 5-substituted 1H-tetrazole.

Mechanistic Insights and Visualizations

The catalytic cycles of metal-catalyzed nitrile-azide cycloadditions generally involve the activation of the nitrile by the metal catalyst, making it more susceptible to nucleophilic attack by the azide.

Copper-Catalyzed Nitrile-Azide Cycloaddition

Copper catalysts, in both +1 and +2 oxidation states, are effective promoters of this reaction. The catalytic cycle is believed to proceed through one of two primary pathways: either the in-situ formation of a copper-azide species which then reacts with the nitrile, or the coordination of the nitrile to the copper center, which enhances its electrophilicity.

Copper_Catalyzed_Cycloaddition cluster_cycle Catalytic Cycle cluster_reactants Reactants Cu(I) Cu(I) Nitrile_Coordination Cu(I)-Nitrile Complex Cu(I)->Nitrile_Coordination + R-CN Azide_Attack Imidoyl Azide Intermediate Nitrile_Coordination->Azide_Attack + N3- Cyclization Copper Tetrazolide Azide_Attack->Cyclization Intramolecular Cyclization Product_Release 5-Substituted Tetrazole Cyclization->Product_Release + H+ Product_Release->Cu(I) Catalyst Regeneration Nitrile R-C≡N Azide N3-

Figure 1: Proposed catalytic cycle for Cu(I)-catalyzed nitrile-azide cycloaddition.
Silver-Catalyzed Nitrile-Azide Cycloaddition

Silver catalysts, acting as Lewis acids, activate the nitrile group. The coordination of the silver ion to the nitrogen atom of the nitrile increases its electrophilicity, facilitating the nucleophilic attack of the azide anion. This is followed by cyclization and catalyst regeneration.

Silver_Catalyzed_Cycloaddition Start Ag(I) Catalyst Nitrile_Activation Nitrile Activation (Ag(I) Coordination) Start->Nitrile_Activation + R-CN Nucleophilic_Attack Nucleophilic Attack by Azide Nitrile_Activation->Nucleophilic_Attack + N3- Cyclization_Step Intramolecular Cyclization Nucleophilic_Attack->Cyclization_Step Product_Formation Silver Tetrazolide Cyclization_Step->Product_Formation Catalyst_Regeneration Catalyst Regeneration Product_Formation->Catalyst_Regeneration + H+ Product 5-Substituted Tetrazole Product_Formation->Product Catalyst_Regeneration->Start

Figure 2: General workflow for Ag(I)-catalyzed nitrile-azide cycloaddition.
Ruthenium-Catalyzed Nitrile-Azide Cycloaddition

While detailed mechanistic studies for the direct ruthenium-catalyzed nitrile-azide cycloaddition are less common than for its azide-alkyne counterpart, the catalytic activity observed in multicomponent reactions suggests a pathway involving nitrile activation. The ruthenium center likely coordinates to the nitrile, facilitating the subsequent cycloaddition with the azide.

Ruthenium_Catalyzed_Logic cluster_reactants Inputs cluster_process Catalytic Steps cluster_output Output Ru_Catalyst Ru(II) Complex Activation Nitrile Coordination to Ru(II) Ru_Catalyst->Activation Nitrile R-C≡N Nitrile->Activation Azide N3- Cycloaddition [3+2] Cycloaddition Azide->Cycloaddition Activation->Cycloaddition Release Product Dissociation Cycloaddition->Release Release->Ru_Catalyst Regeneration Tetrazole 5-Substituted Tetrazole Release->Tetrazole

References

Safety Operating Guide

Proper Disposal of 5-(4-tert-butylphenyl)-2H-tetrazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of 5-(4-tert-butylphenyl)-2H-tetrazole, ensuring compliance and minimizing risk.

The disposal of this compound, as with any laboratory chemical, must be handled in accordance with local, state, and federal regulations. While a specific Safety Data Sheet (SDS) for this compound was not located, information from structurally similar tetrazole compounds and general hazardous waste guidelines indicate that this substance should be treated as hazardous waste. The primary recommended disposal method is through an approved waste disposal plant or a licensed chemical destruction facility, often involving controlled incineration with flue gas scrubbing.[1][2][3]

Immediate Safety and Handling for Disposal

Before beginning any disposal procedures, it is crucial to handle the chemical and its waste with appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE) Requirements:

  • Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]

  • Hand Protection: Use chemical-impermeable gloves that have been inspected prior to use.[1]

  • Protective Clothing: Wear fire/flame resistant and impervious clothing.[1]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1]

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • Clearly label all waste containing this compound as hazardous.

    • Segregate this waste from other laboratory waste streams to prevent unintended reactions.

  • Containerization:

    • Use a dedicated, leak-proof, and compatible container for collecting waste. The container must be in good condition, free from rust or leaks.

    • Keep the waste container securely closed except when adding waste.

  • Waste Accumulation and Storage:

    • Store the waste container in a designated, well-ventilated hazardous waste accumulation area.

    • Ensure the storage area is away from sources of ignition, as some tetrazole compounds can be energetic.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the contractor with all available information about the waste, including its chemical name and any known hazards.

  • Empty Container Disposal:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent.

    • The rinsate must be collected and treated as hazardous waste.

    • After triple-rinsing, the container can be disposed of as regular trash, but labels should be defaced or removed.

Quantitative Data and Disposal Considerations

ParameterValue/ConsiderationImplication for Disposal
Physical State SolidSpillage is less likely to spread rapidly than a liquid, but dust can be an inhalation hazard.
Solubility Low water solubility is likelyShould not be disposed of down the drain.[2]
Hazards May cause skin, eye, and respiratory irritation.[2] Some tetrazole derivatives are known to be energetic materials.Requires proper PPE during handling and disposal. Segregate from incompatible materials.
Disposal Method Approved waste disposal plant; controlled incineration.[1][2][3]Do not attempt to dispose of in standard laboratory trash or drains. Professional disposal is required.

Experimental Protocols Cited

The disposal procedures outlined are based on standard hazardous waste management protocols and information derived from Safety Data Sheets for analogous chemical compounds. The core "experiment" in this context is the safe and compliant disposal of chemical waste, for which the detailed methodology is provided in the "Step-by-Step Disposal Protocol" section.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal waste_id Identify and Segregate Waste (Label as Hazardous) start->waste_id container Use Designated, Labeled, Leak-Proof Container waste_id->container storage Store in a Secure, Well-Ventilated Area container->storage empty_container Triple-Rinse Empty Container container->empty_container If Container is Emptied contact_ehs Contact EHS or Licensed Waste Contractor storage->contact_ehs disposal Arrange for Pickup and Professional Disposal contact_ehs->disposal end End of Disposal Process disposal->end rinsate Collect Rinsate as Hazardous Waste empty_container->rinsate rinsate->container

References

Comprehensive Safety and Handling Guide for 5-(4-tert-butylphenyl)-2H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 5-(4-tert-butylphenyl)-2H-tetrazole. It is intended for researchers, scientists, and professionals in drug development who work with this and structurally related compounds. The information herein is synthesized from established safety data for analogous compounds and best practices in laboratory chemical handling, emphasizing a proactive approach to safety.

Understanding the Hazard Profile

This compound belongs to the aryl-tetrazole class of compounds. While specific toxicological and reactivity data for this exact molecule are not extensively published, the tetrazole moiety imparts a distinct hazard profile that must be respected. The high nitrogen content of the tetrazole ring means these compounds are energetic and can be sensitive to heat, shock, or friction, potentially leading to rapid decomposition or, in some cases, explosion.[1][2] An incident involving the explosion of a tetrazole compound in a hazardous waste incinerator underscores the critical need for proper handling and disposal.[1]

Based on data from structurally similar aryl-tetrazoles, this compound should be handled as a substance with the following potential hazards:

Hazard CategoryGHS Hazard Statements (Inferred)Recommended Precautions
Health Hazards H302: Harmful if swallowed.[2] H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2]Avoid ingestion, inhalation, and contact with skin and eyes. Handle in a well-ventilated area.
Physical Hazards Potentially explosive when heated, subjected to shock, or friction.[1][3]Store away from heat, sparks, and open flames. Avoid grinding or subjecting the material to impact.

A study on 4-amino-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazoles-3-thiol derivatives, which share the 4-tert-butylphenyl group, classified them as belonging to the IV class of toxicity, suggesting low acute toxicity for those specific derivatives.[4] However, due to the different heterocyclic core, this information should be considered with caution and not as a direct assessment of the tetrazole compound's toxicity.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling this compound to mitigate the risks of exposure and physical harm.

Protection TypeSpecific RequirementStandard/Comment
Eye/Face Protection Chemical splash goggles and a face shield.Goggles must conform to EN 166 (EU) or NIOSH (US) standards. A face shield provides an additional layer of protection against splashes and unexpected energetic events.
Skin Protection Flame-resistant, knee-length lab coat and chemical-resistant gloves.A flame-resistant lab coat is crucial due to the potential flammability of tetrazole compounds. Nitrile gloves are recommended, but their compatibility should be verified with the specific solvents being used.
Respiratory Protection Required if dust is generated or if handling outside of a certified chemical fume hood.An air-purifying respirator with appropriate cartridges or a supplied-air respirator should be used based on the scale of work and ventilation conditions.
Additional Protection Safety screen or blast shield.All operations involving heating or potential for energetic decomposition of tetrazoles should be conducted behind a certified blast shield.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe Required PPE start Handling this compound q1 Potential for dust or aerosol generation? start->q1 q2 Risk of splash or spray? q1->q2 No respirator Respiratory Protection (e.g., N95 or higher) q1->respirator Yes goggles_shield Chemical Goggles & Face Shield q2->goggles_shield Yes gloves_coat Chemical Resistant Gloves & Flame-Resistant Lab Coat q2->gloves_coat No q3 Potential for energetic decomposition (heating, shock)? q3->gloves_coat No blast_shield Work Behind Blast Shield q3->blast_shield Yes respirator->q2 goggles_shield->q3 gloves_coat->q3

Caption: Decision workflow for PPE selection when handling this compound.

Operational Plan: Safe Handling and Storage

Adherence to strict operational protocols is paramount to ensure a safe laboratory environment.

  • Work Area : All manipulations of solid this compound and its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure. The work area must be kept clean and free of clutter.

  • Handling :

    • Avoid the formation of dust when handling the solid material.[3]

    • Use spark-proof tools and ground all equipment to prevent static discharge.[3]

    • Avoid friction, grinding, and impact of the solid material.

    • When weighing, use a draft shield to prevent dispersal of the powder.

    • Solutions should be prepared by slowly adding the solid to the solvent with stirring.

  • Storage :

    • Store in a cool, dry, well-ventilated area away from sources of heat, sparks, and direct sunlight.[3]

    • Keep containers tightly closed and clearly labeled.

    • Store away from incompatible materials such as strong oxidizing agents.

    • Do not store in plastic containers that may become brittle over time.[5]

Emergency Procedures: Be Prepared

Rapid and informed responses to emergencies can significantly mitigate their consequences.

  • Spills :

    • Evacuate the immediate area and alert colleagues.

    • If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully sweep or scoop the absorbed material into a designated, labeled waste container. Use non-sparking tools.

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water.

    • All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.

  • Fire :

    • In case of a small fire not involving the tetrazole compound, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[3]

    • If the tetrazole compound is involved in the fire, or if the fire is large, evacuate the area immediately and activate the fire alarm. Do not attempt to fight the fire.[3] Be aware that the compound may explode upon heating.[3]

  • First Aid :

    • Skin Contact : Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[3]

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3]

    • Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan: A Safety-First Approach

Improper disposal of tetrazole-containing waste can lead to serious incidents, including explosions in waste streams.[1] The primary principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.

Waste Segregation and Collection:

  • Designated Waste Container : All waste containing this compound, including unused solid, reaction residues, contaminated consumables (e.g., gloves, weighing paper, pipette tips), and spill cleanup materials, must be collected in a clearly labeled, robust, and sealable hazardous waste container.

  • Labeling : The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". List all other components of the waste stream and their approximate concentrations.

  • Segregation : Keep this waste stream separate from other chemical waste, particularly from strong acids and oxidizers.

Disposal Pathway:

  • The collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Crucially, do not attempt to perform any chemical degradation or neutralization of the tetrazole waste unless you have a specific, validated, and approved procedure for this compound. While methods exist for the degradation of some nitrogen-rich compounds like azides, their applicability and safety for aryl-tetrazoles have not been established in the readily available literature and could be dangerous. The reaction of tetrazoles with strong oxidizing or reducing agents could be violent.

Decontamination:

  • Thoroughly decontaminate all glassware and equipment that has been in contact with this compound. Rinse with a suitable solvent (the solvent used in your procedure is often a good first choice), and collect the rinsate as hazardous waste. Follow with a standard wash with soap and water.

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

By adhering to these stringent safety and handling protocols, you can effectively manage the risks associated with this compound and ensure a safe research environment for yourself and your colleagues.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.